molecular formula C30H52O3 B1241601 Grandlure CAS No. 11104-05-5

Grandlure

Cat. No.: B1241601
CAS No.: 11104-05-5
M. Wt: 460.7 g/mol
InChI Key: KNLVVBOPLNECGY-PMHSJTGRSA-N
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Description

Grandlure, also known as this compound, is a useful research compound. Its molecular formula is C30H52O3 and its molecular weight is 460.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde;(2Z)-2-(3,3-dimethylcyclohexylidene)ethanol;2-[(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O.C10H16O/c1-8(2)9-4-5-10(9,3)6-7-11;2*1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,1,4-7H2,2-3H3;5,11H,3-4,6-8H2,1-2H3;5,7H,3-4,6,8H2,1-2H3/b;9-5-;9-5+/t9-,10+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLVVBOPLNECGY-PMHSJTGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC1(C)CCO.CC1(CCCC(=CCO)C1)C.CC1(CCCC(=CC=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]1(C)CCO.CC1(CCC/C(=C/CO)/C1)C.CC1(CCC/C(=C\C=O)/C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11104-05-5
Record name Grandlure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to Grandlure: The Boll Weevil Aggregation Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Grandlure, the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis). The document details its chemical composition, quantitative analysis, and insights into its biological mode of action, with a focus on providing actionable information for research and development professionals.

Chemical Composition of this compound

This compound is a synergistic, four-component pheromone blend that mimics the natural aggregation pheromone produced by male boll weevils.[1] The synthetic blend is composed of two terpene alcohols and two terpene aldehydes.[2] The individual components are designated as this compound I, II, III, and IV.

The four components are:

  • This compound I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

  • This compound II: (Z)-2-(3,3-dimethylcyclohexylidene)ethanol

  • This compound III: (Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde

  • This compound IV: (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde

This compound I is a cyclobutane alcohol, while this compound III and IV are the Z and E geometric isomers of a dimethylcyclohexylidene acetaldehyde.[1]

Chemical Properties of this compound Components

The physical and chemical properties of the individual components of this compound are summarized in the table below. This data is essential for understanding the volatility and stability of the pheromone blend, which are critical factors in the design of controlled-release dispensers for field applications.

ComponentChemical NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound I (+)-cis-2-isopropenyl-1-methylcyclobutaneethanolC₁₀H₁₈O154.2530820-22-5
This compound II (Z)-2-(3,3-dimethylcyclohexylidene)ethanolC₁₀H₁₈O154.2526532-23-0
This compound III (Z)-2-(3,3-dimethylcyclohexylidene)acetaldehydeC₁₀H₁₆O152.2326532-24-1
This compound IV (E)-2-(3,3-dimethylcyclohexylidene)acetaldehydeC₁₀H₁₆O152.2326532-25-2

Quantitative Composition of this compound Blends

The precise ratio of the four components in this compound is crucial for its biological activity. Field tests have demonstrated that variations in the component ratios can significantly impact the attractiveness of the blend to boll weevils.[3][4] Research has shown that a higher percentage of the alcohol components (this compound I and II) compared to the aldehyde components (this compound III and IV) generally leads to improved performance.[3][4]

There are differing reports on the exact composition of commercial this compound formulations compared to the naturally produced pheromone. The table below presents known ratios from different sources.

SourceThis compound I (%)This compound II (%)This compound III (%)This compound IV (%)
Commercial Blend ("this compound Complete") [2]30 - 3535 - 4013 - 1513 - 15
Early Formulation [3]~23~17\multicolumn{2}{c}{~60 (combined III & IV)}

It is noteworthy that the ratio of components can change over time due to differential volatilization rates from the dispenser, which can affect the long-term efficacy of the lure.[5]

Experimental Protocols

Synthesis of this compound Components

The commercial production of this compound involves the carefully controlled, stereoselective synthesis of each of its four components, which are then blended in precise ratios.[1] While detailed, step-by-step proprietary synthesis protocols are not publicly available, the scientific literature outlines general synthetic strategies.

A common approach for the synthesis of the cyclohexylidene derivatives (this compound II, III, and IV) involves the Knoevenagel condensation reaction. For example, the synthesis of cis, cis-3, 5-dimethyl-1-cyclohexanol, a related compound, utilizes a Knoevenagel condensation of acetaldehyde and ethyl acetoacetate as a key step.[6]

Note: Researchers seeking to synthesize this compound components would need to consult specialized organic chemistry literature and potentially develop or optimize existing methods. Key challenges include achieving the correct stereochemistry, which is vital for biological activity.

Analytical Method for Quantitative Analysis

Gas chromatography (GC) is the standard analytical technique for the quality control and quantitative analysis of this compound components. A validated GC method allows for the determination of the purity of individual components and the precise ratio of the components in the final blend.

Sample Preparation for GC Analysis:

  • Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard into a 10 mL volumetric flask. Dissolve the standard in a suitable volatile organic solvent, such as hexane or dichloromethane, and dilute to the mark to create a stock solution of approximately 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 10, 25, 50, 100, and 250 µg/mL).[7]

  • Sample Preparation: For commercial this compound formulations, accurately weigh an amount of the sample equivalent to approximately 10 mg of the active ingredient into a 10 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent.[7] Samples should be free of particulates; centrifugation is recommended before transferring to a GC vial.[8]

Gas Chromatography (GC) with Flame Ionization Detection (FID) - General Parameters:

While a specific, validated method for all four this compound components was not found in the available literature, a general GC-FID protocol for the analysis of volatile compounds can be adapted.

  • Injector Temperature: 240°C

  • Detector Temperature: 260°C

  • Carrier Gas: Nitrogen or Helium

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5 or DB-624) is likely suitable for separating the components.

  • Oven Temperature Program: A temperature gradient will be necessary to achieve separation of the four components. An example program could be:

    • Initial temperature of 45°C, hold for 9 minutes.

    • Ramp at 5°C/min to 60°C.

    • Ramp at 10°C/min to 140°C.

    • Ramp at 40°C/min to 240°C and hold for 5 minutes.[9]

Note: This is a general guideline. Method development and validation would be required to determine the optimal conditions for the specific instrument and column used.

Mode of Action: Olfactory Signaling

The attraction of the boll weevil to this compound is mediated by the insect's olfactory system. Electroantennogram (EAG) studies have shown that the antennae of both male and female boll weevils possess olfactory receptor neurons that respond to the components of this compound.[10][11]

Research indicates the presence of at least two distinct receptor populations on the boll weevil antennae: one that is primarily responsive to the pheromone components and another that responds to volatile compounds from the host plant, such as cotton.[11] This suggests a sophisticated mechanism of host-finding and aggregation, where the pheromone signal may be modulated by host plant cues. Some green leaf volatiles from cotton plants have been shown to enhance the attractiveness of this compound.[12]

While the specific intracellular signaling cascade triggered by the binding of this compound components to their receptors in Anthonomus grandis is not fully elucidated in the available literature, a general insect olfactory signaling pathway can be inferred.

olfactory_pathway cluster_air Airspace cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_neuron ORN Cytoplasm Pheromone This compound Components OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OR Odorant Receptor (OR) Pheromone_OBP->OR Delivery & Binding G_protein G-protein OR->G_protein Activation Ion_Channel Ion Channel G_protein->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Signal Propagation

A generalized insect olfactory signaling pathway.

Experimental Workflow: Boll Weevil Trapping

Pheromone-baited traps are a cornerstone of boll weevil monitoring and eradication programs.[13] The following workflow outlines the key steps in a typical field trapping experiment.

trapping_workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_monitoring Monitoring & Maintenance cluster_analysis Data Analysis Lure_Prep Prepare Pheromone Lure (e.g., 10 mg this compound) Baiting Bait Trap with Lure & Insecticide Strip Lure_Prep->Baiting Trap_Assembly Assemble Trap (Body, Cone, Collection Chamber) Trap_Assembly->Baiting Trap_Placement Place Traps at Field Perimeter (e.g., 1 per 0.1 mile) Baiting->Trap_Placement Inspection Weekly Trap Inspection & Weevil Count Trap_Placement->Inspection Lure_Replacement Replace Lure Bi-weekly Inspection->Lure_Replacement Insecticide_Replacement Replace Insecticide Strip Monthly Inspection->Insecticide_Replacement Data_Collection Record Weevil Counts per Trap per Week Inspection->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpret Results & Determine Population Density Statistical_Analysis->Interpretation

Workflow for boll weevil monitoring using this compound-baited traps.

References

A Technical Guide to the Biosynthesis of Grandlure, the Boll Weevil Aggregation Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandlure is the aggregation pheromone of the cotton boll weevil (Anthonomus grandis), a significant pest of cotton crops. This complex chemical signal is composed of four terpenoid compounds: (+)-grandisol (I), (Z)- and (E)-citral (IIa and IIb), and geraniol (III). The precise blend of these components is crucial for attracting both male and female boll weevils, making it a key target for pest management strategies. Understanding the biosynthetic pathways of these molecules is fundamental for developing novel and sustainable control methods, including the potential for biotechnological production of pheromone components and the development of inhibitors of their biosynthesis. This guide provides an in-depth technical overview of the current knowledge on the biosynthesis of this compound components, including the core metabolic pathways, key enzymes, quantitative data, and detailed experimental protocols.

I. The Biosynthetic Pathway of this compound Components

The biosynthesis of the four terpenoid components of this compound originates from the classical mevalonate (MVA) pathway, a conserved metabolic route for the production of isoprenoid precursors in insects.[1][2] This pathway provides the fundamental building blocks for the synthesis of all four this compound components.

The Mevalonate Pathway: The Foundation of Terpenoid Synthesis

The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These two C5 molecules are the universal precursors for all isoprenoids. In the context of this compound biosynthesis in Anthonomus grandis, several key enzymes of the MVA pathway have been shown to be upregulated in pheromone-producing males, indicating their critical role in providing the necessary precursors.[3]

Key Upregulated Enzymes in the Mevalonate Pathway of A. grandis :[3]

  • Hydroxymethylglutaryl-CoA synthase (HMGS): Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate. The regulation of HMGR is a critical control point in isoprenoid biosynthesis and is influenced by juvenile hormone (JH) in many insects.[2][4]

  • Phosphomevalonate kinase (PMK): Phosphorylates mevalonate 5-phosphate to mevalonate 5-diphosphate.

The final steps of the MVA pathway lead to the formation of IPP and DMAPP.

Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP), a C10 molecule, is the direct precursor to all four this compound components. It is formed through the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS) .

Biosynthesis of Geraniol and (E/Z)-Citral

The biosynthesis of geraniol and the two citral isomers from GPP is a relatively straightforward process involving two key enzymatic steps:

  • Geraniol Formation: GPP is hydrolyzed to geraniol by the enzyme geraniol synthase (GES) .

  • Citral Formation: Geraniol is then oxidized to form a mixture of (E)-citral (geranial) and (Z)-citral (neral). This oxidation is catalyzed by an alcohol dehydrogenase (ADH) .

Biosynthesis of Grandisol and Cyclohexaneacetaldehyde Components: The Uncharted Territory

The precise enzymatic mechanisms for the biosynthesis of the cyclobutane-containing grandisol (I) and the two cyclohexaneacetaldehyde isomers (III and IV) from GPP in Anthonomus grandis remain to be fully elucidated. The formation of these cyclic structures from the linear GPP precursor requires the action of specialized terpene cyclases or synthases .

While the genes encoding these specific enzymes in the boll weevil have not yet been definitively identified and characterized, it is hypothesized that one or more novel terpene synthases are responsible for the intricate cyclization of GPP to form the unique carbon skeletons of these molecules. The identification and functional characterization of these enzymes represent a key area for future research in understanding and potentially manipulating this compound biosynthesis.

II. Quantitative Data on this compound Components

The relative proportions of the four components in the this compound blend are critical for its biological activity. Several studies have quantified the composition of the naturally produced pheromone, revealing some variation.

ComponentChemical NameMean Ratio (%)[5]Mean Ratio (%)[1]
I (+)-Grandisol4441.1
II cis-3,3-dimethyl-Δ¹,β-cyclohexaneethanol4339.1
III cis-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde39.9
IV trans-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde109.9
Total Pheromone Production ~0.59-0.69 mg/day (first week)[5]4.2 µ g/weevil/day (peak)[1]

Note: Ratios can vary depending on the age of the weevil and the collection method.

III. Experimental Protocols

Pheromone Extraction from Anthonomus grandis

This protocol describes an effluvial method for collecting volatile pheromones from live insects.[1]

Materials:

  • Live male boll weevils

  • Cotton flower buds (food source)

  • Glass collection chamber

  • Porapak Q (adsorbent)

  • Glass columns

  • n-pentane (solvent)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place actively calling male boll weevils in a glass chamber with a food source (cotton flower buds).

  • Draw air from the chamber through a glass column packed with Porapak Q to trap the volatile pheromones.

  • After the collection period (e.g., 24 hours), remove the Porapak Q column.

  • Elute the trapped pheromones from the Porapak Q with n-pentane.

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Analyze the concentrated extract by GC-MS to identify and quantify the this compound components.

Quantitative Analysis of this compound Components by GC-MS

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5975 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[6]

  • Injector Temperature: 250 °C[6]

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 280 °C at 5 °C/min

    • Hold at 280 °C for 10 minutes[6]

  • MS Transfer Line Temperature: 280 °C[6]

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 m/z

Quantification:

  • Create a standard curve using synthetic standards of each this compound component of known concentrations.

  • Inject the extracted pheromone sample and integrate the peak areas for each component.

  • Calculate the concentration of each component in the sample by comparing its peak area to the standard curve.

Workflow for Identification of Pheromone Biosynthesis Genes via RNA-Seq

This workflow outlines the general steps for identifying candidate genes involved in this compound biosynthesis using RNA sequencing.[3]

  • Sample Collection: Collect pheromone-producing male boll weevils and non-producing males (control group).

  • RNA Extraction: Extract total RNA from the relevant tissues (e.g., pheromone glands, fat body) of both groups using a suitable kit (e.g., RNeasy, Qiagen).

  • Library Preparation and Sequencing:

    • Assess RNA quality and quantity.

    • Prepare cDNA libraries from the extracted RNA.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Transcriptome Assembly: Assemble the reads into a de novo transcriptome if a reference genome is not available.

    • Differential Gene Expression Analysis: Compare the transcriptomes of the pheromone-producing and non-producing groups to identify differentially expressed genes (DEGs).

    • Gene Annotation: Annotate the DEGs by comparing their sequences to known protein databases to predict their functions.

  • Candidate Gene Selection: Identify upregulated genes in the pheromone-producing group that are predicted to be involved in terpenoid biosynthesis (e.g., terpene synthases, cytochrome P450s, dehydrogenases).

  • Functional Characterization:

    • Gene Cloning: Clone the full-length coding sequence of the candidate genes.

    • Heterologous Expression: Express the candidate genes in a suitable host system (e.g., E. coli, yeast, or plants).

    • Enzyme Assays: Perform in vitro enzyme assays with the purified recombinant protein and the putative substrate (e.g., GPP) to confirm its function. Analyze the reaction products by GC-MS.

IV. Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound Components

Grandlure_Biosynthesis cluster_mva Mevalonate Pathway cluster_this compound This compound Components Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps (PMK, etc.) GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES Grandisol_precursor Cyclobutane Intermediate GPP->Grandisol_precursor Terpene Cyclase(s)? (Hypothesized) Cyclohexane_precursor Cyclohexane Intermediate GPP->Cyclohexane_precursor Terpene Cyclase(s)? (Hypothesized) Citral (E/Z)-Citral (II) Geraniol->Citral ADH Grandisol Grandisol (I) Grandisol_precursor->Grandisol Further modifications? Aldehydes Cyclohexaneacetaldehydes (III & IV) Cyclohexane_precursor->Aldehydes Oxidation/Isomerization?

Caption: Biosynthetic pathway of this compound components from Acetyl-CoA.

Regulation of Terpenoid Pheromone Biosynthesis

Regulation_Pathway Juvenile Hormone (JH) Juvenile Hormone (JH) JH Receptor JH Receptor Juvenile Hormone (JH)->JH Receptor Binds to Transcription Factors Transcription Factors JH Receptor->Transcription Factors Activates Mevalonate Pathway Genes Mevalonate Pathway Genes Transcription Factors->Mevalonate Pathway Genes Upregulates Transcription Terpene Synthase Genes Terpene Synthase Genes Transcription Factors->Terpene Synthase Genes Upregulates Transcription Pheromone Biosynthesis Pheromone Biosynthesis Mevalonate Pathway Genes->Pheromone Biosynthesis Terpene Synthase Genes->Pheromone Biosynthesis

Caption: Juvenile Hormone signaling pathway regulating pheromone biosynthesis.

Experimental Workflow for Gene Discovery

Gene_Discovery_Workflow cluster_insects Insect Groups cluster_molecular Molecular Biology cluster_bioinformatics Bioinformatics cluster_validation Functional Validation Pheromone-producing Pheromone-producing RNA_Extraction RNA Extraction Pheromone-producing->RNA_Extraction Non-producing (Control) Non-producing (Control) Non-producing (Control)->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing DEG_Analysis Differential Gene Expression Analysis Sequencing->DEG_Analysis Annotation Functional Annotation DEG_Analysis->Annotation Candidate_Selection Candidate Gene Selection Annotation->Candidate_Selection Cloning_Expression Heterologous Expression Candidate_Selection->Cloning_Expression Enzyme_Assay Enzyme Assays Cloning_Expression->Enzyme_Assay Product_Analysis GC-MS Analysis of Products Enzyme_Assay->Product_Analysis

Caption: Experimental workflow for identifying pheromone biosynthesis genes.

V. Conclusion

The biosynthesis of the this compound pheromone components is a complex process rooted in the fundamental mevalonate pathway. While the enzymatic steps leading to geraniol and citral are relatively well understood, the specific terpene cyclases responsible for the formation of the unique cyclic structures of grandisol and the cyclohexaneacetaldehyde isomers in Anthonomus grandis remain a compelling area for future investigation. The identification and characterization of these enzymes will not only complete our understanding of this vital biosynthetic pathway but also open new avenues for the development of highly specific and effective pest control strategies targeting the boll weevil. The experimental approaches outlined in this guide provide a framework for researchers to contribute to this exciting field of study.

References

The Scent of Disruption: A Technical Guide to the Discovery and History of the Boll Weevil Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The boll weevil, Anthonomus grandis, a devastating pest of cotton, has been the subject of intensive research for over a century. A pivotal breakthrough in its management was the identification and synthesis of its aggregation pheromone, Grandlure. This technical guide provides an in-depth exploration of the discovery, history, and experimental methodologies that led to the elucidation of this critical semiochemical. It is intended for researchers, scientists, and professionals in drug development and pest management, offering a detailed account of the scientific journey that harnessed the boll weevil's own chemical language against it.

Historical Context: The Rise of a Pheromonal Weapon

The concept of using insect sex attractants for pest control gained traction in the mid-20th century. By the 1960s, researchers at the USDA's Boll Weevil Research Laboratory were actively investigating the chemical communication of the boll weevil.[1] It was observed that male boll weevils produced a substance that attracted both males and females, indicating an aggregation pheromone rather than a simple sex attractant.[2] This discovery laid the groundwork for a focused effort to isolate, identify, and synthesize this powerful chemical agent.

The Discovery and Identification of this compound

The seminal work on the identification of the boll weevil pheromone was published by Tumlinson et al. in 1969.[1] Their research successfully identified a four-component pheromone blend produced by male boll weevils, which they named this compound.

Pheromone Components

This compound is a synergistic blend of four terpenoid compounds:

  • Component I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

  • Component II: (Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol

  • Component III: (Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

  • Component IV: (E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

The precise ratio of these components is crucial for optimal attraction. While the natural pheromone has a specific blend, synthetic formulations have been optimized for field performance.

Experimental Protocols: Unraveling the Chemical Message

The identification of this compound was a multi-step process involving the collection of the natural pheromone, its chemical analysis, and bioassays to confirm its biological activity.

Pheromone Collection and Isolation

Methodology:

  • Insect Rearing and Collection: Male boll weevils were reared in the laboratory and fed on cotton squares to stimulate pheromone production.[3]

  • Volatile Collection: The volatile compounds released by the male weevils and their frass (fecal material) were collected. An effluvial method was developed using a porous polymer adsorbent, Porapak Q, to trap the airborne pheromone components.[4]

  • Extraction: The trapped compounds were then desorbed from the Porapak Q using an organic solvent, typically n-pentane, to create a concentrated extract for analysis.[4]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

The identification and quantification of the pheromone components were primarily achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography (GC): The extract was injected into a gas chromatograph to separate the individual components.

    • Column: A non-polar capillary column, such as a DB-1 (50 m x 0.32 mm ID, 0.52 μm film thickness), was typically used.[5]

    • Carrier Gas: Helium was used as the carrier gas.

    • Oven Temperature Program: The oven temperature was programmed to ramp from an initial low temperature (e.g., 50°C) to a final high temperature (e.g., 250°C) to effectively separate compounds with different boiling points.[2]

  • Mass Spectrometry (MS): As each component eluted from the GC column, it entered a mass spectrometer.

    • Ionization: The molecules were ionized, typically using electron impact (EI) at 70 eV.[2]

    • Mass Analysis: The resulting charged fragments were separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

    • Identification: The mass spectra of the unknown components were compared to libraries of known spectra and to the spectra of synthesized standards to confirm their chemical structures.

Bioassays: Confirming Biological Activity

To confirm that the identified compounds were indeed responsible for attracting boll weevils, laboratory and field bioassays were conducted.

Methodology:

A Y-tube olfactometer was used to assess the behavioral response of boll weevils to the synthetic pheromone components.[5][6]

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms.

  • Procedure:

    • A controlled airflow was passed through each arm of the olfactometer.

    • The test compound(s) dissolved in a solvent (e.g., hexane) were applied to a filter paper and placed in one arm, while the other arm contained a filter paper with the solvent alone as a control.

    • Individual boll weevils were introduced at the base of the central arm.

    • The choice of the weevil (test arm vs. control arm) and the time spent in each arm were recorded to determine attraction.[5]

Methodology:

Electroantennography was used to measure the electrical response of the boll weevil's antenna to the pheromone components, providing a direct measure of olfactory receptor neuron activity.[5][7]

  • Antenna Preparation: An antenna was excised from a boll weevil.

  • Electrode Placement: The base and tip of the antenna were placed in contact with two electrodes connected to an amplifier.

  • Stimulus Delivery: A puff of air carrying the test compound was directed over the antenna.

  • Signal Recording: The change in electrical potential (the EAG response) across the antenna was recorded. The amplitude of the response indicated the degree of stimulation.[7]

Quantitative Data

The following tables summarize key quantitative data related to the boll weevil pheromone.

Table 1: Composition of Natural and Synthetic Boll Weevil Pheromone (this compound)

ComponentChemical NameNatural Pheromone Ratio (approximate)Standard this compound Ratio
I(+)-cis-2-isopropenyl-1-methylcyclobutaneethanol2.4130%
II(Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol2.2940%
III(Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde0.9515%
IV(E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde1.0015%

Data compiled from multiple sources, including Tumlinson et al. (1969) and later field trial reports.[1][8]

Table 2: Summary of Field Trial Results for this compound-baited Traps

Study FocusKey FindingsReference
Pheromone Component RatiosIncreased percentages of alcohols (Components I & II) improved trap performance. Both alcohols were necessary for maximum effectiveness.[8]
Lure DosageTrap captures increased with dosages up to 3 mg, with only slight increases at higher doses.[8]
Lure AgingAging of lures for three weeks reduced the emission of all four components and decreased attractiveness.[9]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the boll weevil pheromone discovery and its application.

Pheromone_Signaling_Pathway cluster_weevil Male Boll Weevil cluster_environment Environment cluster_responding_weevil Responding Boll Weevil (Male or Female) Pheromone_Production Pheromone Production (this compound) Pheromone_Plume Pheromone Plume Pheromone_Production->Pheromone_Plume Release Antennal_Receptors Antennal Receptors Pheromone_Plume->Antennal_Receptors Detection Brain Brain Antennal_Receptors->Brain Signal Transduction Behavioral_Response Behavioral Response (Attraction) Brain->Behavioral_Response Initiation

Caption: Boll weevil pheromone signaling pathway.

Experimental_Workflow A 1. Pheromone Collection (from male weevils & frass) B 2. Volatile Trapping (Porapak Q) A->B C 3. Solvent Extraction (n-pentane) B->C D 4. GC-MS Analysis (Separation & Identification) C->D E 5. Chemical Synthesis of Identified Components D->E F 6. Bioassays (Olfactometer & EAG) E->F G 7. Field Trials (Trap Efficacy) F->G

Caption: Experimental workflow for this compound identification.

Logical_Relationships This compound This compound (4 Components) Attraction Boll Weevil Attraction This compound->Attraction causes Component_I Component I (Alcohol) This compound->Component_I Component_II Component II (Alcohol) This compound->Component_II Component_III Component III (Aldehyde) This compound->Component_III Component_IV Component IV (Aldehyde) This compound->Component_IV Attraction->this compound confirms biological activity of

Caption: Logical relationship of this compound components to attraction.

Conclusion

The discovery and synthesis of the boll weevil pheromone, this compound, stand as a landmark achievement in chemical ecology and integrated pest management. The meticulous experimental work, from the collection of natural volatiles to their sophisticated chemical analysis and rigorous bioassays, provided a powerful tool for monitoring and controlling this devastating agricultural pest. This technical guide has detailed the historical context, the scientific methodologies, and the key findings that underpinned this success. The legacy of this research continues to inform the development of semiochemical-based pest management strategies for a wide range of agricultural and public health pests.

References

The Grandlure Enigma: A Technical Guide to the Mechanism of Pheromone Action in Anthonomus grandis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boll weevil, Anthonomus grandis, remains a significant agricultural pest, with its management heavily reliant on monitoring and control strategies that exploit its chemical communication system. Central to this is Grandlure, the male-produced aggregation pheromone that potently attracts both sexes. Understanding the precise mechanism of action by which this compound elicits a behavioral response is paramount for the development of novel, highly specific, and effective pest control agents. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, from the molecular interactions at the periphery to the initial neural processing, supported by detailed experimental protocols and quantitative data.

The this compound Pheromone Complex

This compound is not a single compound but a synergistic blend of four distinct monoterpenoid components. The precise ratio of these components is critical for optimal attraction, although the dosage of the overall blend is also a key factor in eliciting a response.[1][2]

Table 1: Components of the this compound Pheromone

ComponentChemical NameClass
I (+)-cis-2-Isopropenyl-1-methylcyclobutaneethanolAlcohol
II (Z)-3,3-Dimethyl-Δ¹,β-cyclohexaneethanolAlcohol
III (Z)-3,3-Dimethyl-Δ¹,α-cyclohexaneacetaldehydeAldehyde
IV (E)-3,3-Dimethyl-Δ¹,α-cyclohexaneacetaldehydeAldehyde

Source: Data compiled from multiple studies.[3]

The two aldehyde components (III and IV) have been shown to elicit a stronger antennal response at higher concentrations compared to the two alcohol components (I and II).[4]

Peripheral Detection: The Olfactory Sensory System

The detection of this compound begins at the insect's antennae, which are covered in specialized hair-like structures called sensilla. Within these sensilla are the dendrites of Olfactory Receptor Neurons (ORNs), the primary cells that detect odorant molecules.

Olfactory Receptor Neurons (ORNs)

Research utilizing single-sensillum recording (SSR) has demonstrated the existence of highly specialized ORNs within the antennae of Anthonomus grandis. At least nine distinct functional types of ORNs have been identified, each showing a specific response profile to different volatile compounds.[5][6]

Crucially, three of these ORN types are specifically tuned to components of the this compound pheromone:

  • Type I ORNs: Respond selectively to Component I.

  • Type II ORNs: Respond selectively to Component II.

  • Type IV ORNs: Respond selectively to Component IV.

Dose-response curves for each of these specialized neuron types are similar, indicating a comparable sensitivity and dynamic range for detecting their respective key compounds.[5][6] Interestingly, the ORNs responsive to Component II also show a lesser response to Component III, its aldehyde analogue, at the same stimulus concentration.[5]

Olfactory Receptors (ORs) and Odorant Binding Proteins (OBPs)

The molecular reception of this compound components is mediated by Olfactory Receptors (ORs), a family of transmembrane proteins located on the dendritic membrane of ORNs. The Anthonomus grandis genome has been found to contain 60 putative OR genes and 32 genes for Odorant Binding Proteins (OBPs).[7] OBPs are soluble proteins found in the sensillar lymph that are thought to bind to hydrophobic odorant molecules and transport them to the ORs.

While these genes have been identified, the specific ORs that bind to each of the four this compound components have not yet been "deorphanized" or functionally characterized. This remains a critical gap in our understanding of the initial molecular recognition event.

Signal Transduction: From Receptor to Action Potential

The binding of a this compound component to its specific OR initiates a signal transduction cascade that converts the chemical signal into an electrical signal—an action potential. In insects, this process is understood to involve two primary, and potentially interacting, mechanisms: an ionotropic pathway and a metabotropic pathway.

General Model of Insect Olfactory Transduction
  • Ionotropic Pathway: Insect ORs are unique in that they form a heteromeric complex with a highly conserved co-receptor known as Orco. This OR/Orco complex functions as a ligand-gated ion channel. Upon binding of an odorant to the specific OR subunit, the channel opens, allowing an influx of cations (such as Na⁺ and Ca²⁺) and leading to the depolarization of the ORN membrane.[3]

  • Metabotropic Pathway: There is also substantial evidence for the involvement of G-protein coupled second messenger systems. In this model, the OR acts as a G-protein coupled receptor (GPCR). Ligand binding activates a G-protein (such as Gαq or Gαs), which in turn stimulates an enzyme like phospholipase C (PLC) or adenylyl cyclase (AC). This leads to the production of second messengers, such as inositol trisphosphate (IP₃) or cyclic AMP (cAMP), which can then open secondary ion channels, leading to depolarization.[8][9][10]

The specific signal transduction pathway or combination of pathways utilized by the this compound-responsive ORNs in Anthonomus grandis has not yet been experimentally determined.

G Pheromone Signal Transduction Pathway (General Insect Model) cluster_0 Sensillar Lymph cluster_1 ORN Dendritic Membrane cluster_2 ORN Intracellular Pheromone This compound Component OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport OR_Orco OR/Orco Complex OBP->OR_Orco Ligand Binding G_Protein G-Protein OR_Orco->G_Protein Metabotropic Pathway (Activation) Ion_Channel Ion Channel (Cation) OR_Orco->Ion_Channel Ionotropic Pathway (Channel Gating) Second_Messenger Second Messengers (cAMP, IP3) G_Protein->Second_Messenger Production Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Second_Messenger->Ion_Channel Activation Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential G Experimental Workflow for Single-Sensillum Recording (SSR) A Immobilize Weevil & Expose Antenna B Insert Reference Electrode (e.g., in eye) A->B C Insert Recording Electrode into Sensillum B->C F Amplify & Record Neural Spikes C->F D Establish Continuous Humidified Airflow E Deliver Odor Puff (this compound Component) D->E E->C G Analyze Spike Frequency (Response vs. Spontaneous) F->G H Generate Dose-Response Curve G->H

References

Olfactory Response of the Boll Weevil (Anthonomus grandis) to Grandlure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boll weevil, Anthonomus grandis, is a significant pest of cotton crops, and its management often relies on monitoring and trapping using the synthetic aggregation pheromone, Grandlure. Understanding the intricate olfactory mechanisms that govern the boll weevil's response to this compound is paramount for developing more effective and targeted pest control strategies, including novel attractants, repellents, and disruptants. This technical guide provides an in-depth overview of the current scientific understanding of the boll weevil's olfactory response to this compound, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Data Presentation: Quantitative Olfactory Responses

The following tables summarize key quantitative data from various studies investigating the boll weevil's response to this compound and its components.

Table 1: Electroantennogram (EAG) Responses of Boll Weevils to this compound and its Components

Compound/MixtureConcentrationMean EAG Response (-mV ± SE)SexReference
This compoundDilution SeriesData not quantified in abstractMale & Female[1]
Aldehyde Components (I & II)HighSignificantly higher than alcoholsMale & Female[1]
Alcohol Components (III & IV)HighLower than aldehydesMale & Female[1]
Vicinal Dimethyl AnalogsVariousGenerally low, one higher than controlMale & Female[1]
(R)-linalool1 mg/ml~1.2Male & Female[2]
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)1 mg/ml~1.1Male & Female[2]
Methyl salicylate1 mg/ml~0.9Male & Female[2]
(E)-(1R,9S)-caryophyllene1 mg/ml~1.0Male & Female[2]
Geranylacetone1 mg/ml~0.8Male & Female[2]
(E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT)1 mg/ml~0.9Male & Female[2]

Note: this compound is a four-component pheromone. The specific response values were not detailed in the abstract of the primary EAG study found[1]. The additional compounds listed are host plant volatiles that elicit EAG responses[2].

Table 2: Field Trap Captures of Boll Weevils in Response to this compound and Enhancers

Lure CompositionMean Number of Weevils CapturedTest ConditionsReference
This compound (0 mg)Baseline (Control)Field and Laboratory[3]
This compound (10 mg)Increased capture over controlField and Laboratory[3]
This compound (30 mg)Further increase in captureField and Laboratory[3]
This compound (60 mg)Highest capture rateField and Laboratory[3]
This compound + CaryophylleneStatistically significant increaseField Tests[4]
This compound + EugenolStatistically significant increaseField Tests[4]
This compound + MyrceneSynergistic effect observedField Tests[4]
This compound + trans-2-hexen-1-olEnhanced pheromone trap capturesField Tests[5]
This compound + cis-3-hexen-1-olEnhanced pheromone trap capturesField Tests[5]
This compound + 1-hexanolEnhanced pheromone trap capturesField Tests[5]

Table 3: Volatilization Rates of this compound from Dispensers

WeekWeekly Volatilization (mg ± SE) (Summer)Remaining this compound (mg ± SE) (Spring, 4 weeks)Remaining this compound (mg ± SE) (Summer, 4 weeks)Reference
19.8 ± 0.32--[6][7]
41.0 ± 0.0913.1 ± 0.19 (55.7%)5.5 ± 0.15 (22.8%)[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe common experimental protocols used to study the olfactory response of boll weevils.

Electroantennography (EAG)

Electroantennography is a technique used to measure the average electrical response of the entire antenna to an odorant stimulus.

Protocol:

  • Insect Preparation: An adult boll weevil is immobilized. The terminal segment of one antenna is excised, and a recording electrode, filled with a saline solution (e.g., Ringer's solution), is placed over the cut end. The indifferent electrode is inserted into the head or another part of the body.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air carrying a known concentration of the test odorant (e.g., a component of this compound) is injected into the main airstream for a defined duration (e.g., 0.5 seconds).

  • Signal Recording: The potential difference between the recording and indifferent electrodes is amplified and recorded. The amplitude of the negative deflection in response to the odorant pulse is measured as the EAG response.

  • Data Analysis: Responses to different odorants and concentrations are compared to a control (e.g., solvent alone). Dose-response curves can be generated to determine the sensitivity of the antenna to specific compounds[1][5].

Single-Cell Recording (SCR)

Single-cell recording allows for the investigation of the response of individual olfactory receptor neurons (ORNs) to specific odorants.

Protocol:

  • Insect Preparation: Similar to EAG, the boll weevil is immobilized.

  • Electrode Placement: A sharp, tungsten microelectrode is carefully inserted through the cuticle of a sensillum on the antenna until it makes contact with the dendrite of an ORN.

  • Odorant Stimulation: A controlled puff of an odorant is delivered to the antenna.

  • Recording: The electrical activity (action potentials) of the single neuron is recorded.

  • Analysis: The firing rate of the neuron in response to the stimulus is compared to its spontaneous firing rate. This technique allows for the characterization of the response spectrum of individual ORNs to a panel of odorants, identifying which neurons are specialized for detecting components of this compound or host plant volatiles[5][8].

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe the behavioral response of insects to an odor plume in a controlled environment that simulates natural conditions.

Protocol:

  • Tunnel Setup: A wind tunnel (e.g., 230 cm x 90 cm x 90 cm) is used with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light conditions (e.g., red light for scotophase activity)[9].

  • Odor Source: A dispenser releasing the test substance (e.g., this compound) is placed at the upwind end of the tunnel.

  • Insect Release: Boll weevils are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the weevils is recorded and analyzed for parameters such as take-off, upwind flight orientation, distance flown, and contact with the odor source.

  • Data Quantification: The percentage of weevils exhibiting each behavior is calculated to assess the attractiveness of the odor stimulus.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in boll weevil olfaction and common experimental setups.

Olfactory_Signal_Transduction cluster_extracellular Sensillum Lymph cluster_membrane ORN Dendritic Membrane cluster_intracellular Olfactory Receptor Neuron (ORN) Odorant This compound Component OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OR Olfactory Receptor (OR/Orco Complex) OBP_Odorant->OR Interaction Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Threshold Reached Signal_To_Brain Signal to Antennal Lobe Action_Potential->Signal_To_Brain Propagation

Caption: General insect olfactory signal transduction pathway.

EAG_Workflow cluster_setup Experimental Setup cluster_stimulus Stimulus Delivery cluster_output Output Weevil Immobilized Boll Weevil Antenna Antenna Electrodes Recording & Indifferent Electrodes Antenna->Electrodes Contact Amplifier Amplifier Electrodes->Amplifier Signal Recorder Recording Device Amplifier->Recorder Amplified Signal EAG_Response EAG Waveform (Negative Deflection) Recorder->EAG_Response Generates Air_Stream Purified Air Stream Air_Stream->Antenna Constant Flow Odor_Pulse Odorant Pulse (e.g., this compound) Odor_Pulse->Air_Stream Injection

Caption: Workflow for Electroantennography (EAG) experiments.

Wind_Tunnel_Bioassay cluster_tunnel Wind Tunnel cluster_behavior Observed Behaviors Air_Inlet Air Inlet (Fan) Odor_Source This compound Dispenser Air_Inlet->Odor_Source Airflow Plume Odor Plume Odor_Source->Plume Generates Release_Point Weevil Release Point Plume->Release_Point Travels Downwind Air_Outlet Air Outlet Take_Off Take Off Release_Point->Take_Off Initiates Upwind_Flight Upwind Flight Take_Off->Upwind_Flight Leads to Source_Contact Source Contact Upwind_Flight->Source_Contact Results in

References

Behavioral Studies of Boll Weevils Exposed to Grandlure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the behavioral responses of the boll weevil (Anthonomus grandis) to its aggregation pheromone, Grandlure. The information compiled herein is intended to support research and development efforts aimed at optimizing pest management strategies. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows.

Quantitative Data on Boll Weevil Response to this compound

The behavioral response of boll weevils to this compound is influenced by several factors, including the dosage of the pheromone, the ratio of its components, and the presence of other volatile compounds.

Dose-Response Relationship

The concentration of this compound in traps significantly affects the number of captured boll weevils.

This compound Dosage (mg)Mean Number of Weevils CapturedStudy ConditionsReference
0-Field and Laboratory[1]
10Increased captures compared to 0 mgField and Laboratory[1]
30Increased captures compared to 10 mgField and Laboratory[1]
60Increased captures compared to 30 mgField and Laboratory[1]
> 3Only slight increase in capturesField[2][3]
Influence of this compound Component Ratios

This compound is a four-component pheromone, and the ratio of these components is critical for its effectiveness. The four components are: I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol, II: (Z)-3,3-dimethyl-Δ1,β-cyclohexaneethanol, III: (Z)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde, and IV: (E)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde.[4]

Component Ratio (I:II:III:IV)ObservationReference
Standard (e.g., 23:17:60 for III+IV)Effective for trapping.[2]
Increased alcohols (I & II), decreased aldehydes (III & IV)Significantly improved performance.[2][3]
Natural Pheromone (~45:42:3:10)May be more effective than standard commercial formulations.[4]
Synergistic and Enhancing Compounds

The addition of certain plant-derived compounds can enhance the attractiveness of this compound.

CompoundConcentrationEffect on Boll Weevil CaptureReference
Ethephon1 and 10 ppm20-35% more weevils captured in the fall when combined with this compound.[5]
Eugenol10, 20, and 30 mgNo significant increase in captures when densities are low.[6][7][8]
Caryophyllene25 mgSynergistic with this compound.[9]
Myrcene25 mgSynergistic with this compound.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of behavioral studies. Below are generalized protocols for common assays used to evaluate boll weevil responses to this compound.

Field Trapping Assay

Objective: To evaluate the attractiveness of different this compound formulations or combinations under field conditions.

Materials:

  • Boll weevil traps (e.g., modified wing traps or standard survey traps).[2][10]

  • Lure dispensers containing this compound at various dosages and component ratios.

  • Control lures (blank dispensers).

  • Stakes or posts for trap deployment.

  • Collection containers for captured weevils.

Procedure:

  • Site Selection: Choose a location near cotton fields or in areas with known boll weevil populations.[2]

  • Trap Deployment:

    • Arrange traps in a randomized block or Latin-square design to minimize positional effects.[2]

    • Space traps 50-100 feet apart.[2]

  • Lure Placement: Place one lure dispenser in each trap according to the experimental design.

  • Data Collection:

    • Inspect traps at regular intervals (e.g., every 2-7 days).[2][9]

    • Count and record the number of captured boll weevils.

    • Replenish lures and empty traps as needed. The effective life of a this compound lure can be up to 14 days, though volatilization rates decrease over time, especially in high temperatures.[2][6][7]

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of different treatments.

Y-Tube Olfactometer Assay

Objective: To assess the behavioral choice of individual boll weevils between two odor sources in a controlled laboratory setting.

Materials:

  • Glass Y-tube olfactometer.[11][12]

  • Air delivery system (pump, flow meters, charcoal filter, humidifier).[12]

  • Odor sources (e.g., filter paper treated with this compound solution, control solvent).

  • Test insects (male and female boll weevils, starved for a specified period).[12]

  • Observation area with controlled lighting and temperature.[11]

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake to remove any residual odors.

    • Connect the arms of the Y-tube to the air delivery system, ensuring a constant and equal airflow through each arm.

  • Odor Application: Apply a precise amount of the this compound solution and the control solvent to separate filter papers and place them in the respective odor chambers connected to the olfactometer arms.

  • Insect Introduction: Introduce a single boll weevil at the base of the Y-tube.

  • Observation:

    • Allow the weevil a set amount of time (e.g., 15 minutes) to make a choice.[11]

    • A choice is recorded when the weevil moves a certain distance into one of the arms and remains there for a minimum period (e.g., 30 seconds).[11]

  • Data Collection: Record the choice of each weevil. After a set number of weevils have been tested, rotate the arms of the olfactometer to control for any positional bias.

  • Data Analysis: Use a statistical test (e.g., Chi-square test) to determine if there is a significant preference for the this compound-treated arm over the control arm.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Grandlure_Components cluster_behavior Boll Weevil Behavior I Component I (Alcohol) Attraction Attraction I->Attraction II Component II (Alcohol) II->Attraction III Component III (Aldehyde) III->Attraction IV Component IV (Aldehyde) IV->Attraction Aggregation Aggregation Attraction->Aggregation

Caption: Components of the this compound pheromone and their role in eliciting attraction and aggregation behavior in boll weevils.

Olfactometer_Workflow start Start setup Setup Y-Tube Olfactometer start->setup odor_prep Prepare Odor Sources (this compound vs. Control) setup->odor_prep introduce_weevil Introduce Single Boll Weevil odor_prep->introduce_weevil observe Observe Behavior for Set Time introduce_weevil->observe choice Record Choice observe->choice no_choice No Choice choice->no_choice No Choice within Time Limit end End choice->end Choice Made no_choice->end

Caption: A generalized workflow for a Y-tube olfactometer behavioral assay with boll weevils.

Olfactory_Signaling_Pathway cluster_reception Odorant Reception cluster_transduction Signal Transduction cluster_processing Neural Processing This compound This compound Molecules OR Odorant Receptor (on Olfactory Neuron) This compound->OR Signal_Cascade Intracellular Signal Cascade OR->Signal_Cascade Action_Potential Action Potential Generation Signal_Cascade->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Behavior Behavioral Response (Attraction/Aggregation) Higher_Brain_Centers->Behavior

Caption: A conceptual diagram of the olfactory signaling pathway in the boll weevil upon exposure to this compound.

References

Stereoisomers of Grandlure: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandlure is the synthetic aggregation pheromone of the cotton boll weevil (Anthonomus grandis), a significant pest in cotton cultivation. This pheromone is a carefully balanced blend of four distinct stereoisomeric compounds. The precise stereochemistry of each component is paramount to its biological efficacy, influencing the behavior of the boll weevil. Understanding the nuances of each stereoisomer's activity is critical for the development of effective and highly specific pest management strategies. This technical guide provides an in-depth analysis of the stereoisomers of this compound, their individual and synergistic biological activities, and the experimental protocols used to elucidate these properties.

This compound is comprised of two terpene alcohols and two terpene aldehydes:

  • This compound I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol (also known as (+)-grandisol)

  • This compound II: (Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol

  • This compound III: (Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

  • This compound IV: (E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

The naturally produced pheromone and effective synthetic lures require a specific blend of these components, as the full four-component mixture is necessary to elicit a complete behavioral and physiological response in the boll weevil and its host plant.

Stereoisomers of this compound

The stereochemical complexity of this compound's components is a key determinant of its biological activity. The specific spatial arrangement of atoms within each molecule dictates how it interacts with the olfactory receptors of the boll weevil.

G cluster_this compound This compound Components cluster_isomers Stereoisomers This compound This compound This compound I This compound I This compound->this compound I This compound II This compound II This compound->this compound II This compound III This compound III This compound->this compound III This compound IV This compound IV This compound->this compound IV (+)-Grandisol (+)-Grandisol This compound I->(+)-Grandisol (-)-Grandisol (-)-Grandisol This compound I->(-)-Grandisol (Z)-isomer II (Z)-isomer II This compound II->(Z)-isomer II (E)-isomer II (E)-isomer II This compound II->(E)-isomer II (Z)-isomer III (Z)-isomer III This compound III->(Z)-isomer III (E)-isomer IV (E)-isomer IV This compound IV->(E)-isomer IV

Figure 1. Hierarchical relationship of this compound components and their stereoisomers.

Biological Activity of this compound Stereoisomers

The biological activity of this compound is not merely the sum of its parts; the specific stereochemistry of each component plays a crucial role. Research has shown that the cotton boll weevil's olfactory system is highly attuned to the specific enantiomers and geometric isomers present in the natural pheromone blend.

This compound I: (+)-Grandisol and its Enantiomer

(+)-Grandisol is the primary and most well-studied component of this compound. Electrophysiological and behavioral studies have demonstrated that the boll weevil's response is highly specific to the naturally occurring (+)-enantiomer.

Table 1: Biological Activity of this compound I (Grandisol) Enantiomers

StereoisomerBioassay TypeResponse MetricResult
(+)-Grandisol Single-Cell ElectrophysiologyNeuron Spike FrequencyHigh frequency in specialized receptor neurons.[1]
Electroantennogram (EAG)Antennal DepolarizationSignificant response from both male and female antennae.[2]
Field TrappingMean Weevils TrappedSignificantly higher trap captures compared to control and (-)-grandisol.
(-)-Grandisol Single-Cell ElectrophysiologyNeuron Spike FrequencyMinimal response from specialized receptor neurons.[1]
Electroantennogram (EAG)Antennal DepolarizationSignificantly lower response compared to (+)-grandisol.
Field TrappingMean Weevils TrappedNo significant difference from control traps.
Racemic (±)-Grandisol Field TrappingMean Weevils TrappedAs effective as the natural (+)-enantiomer in attracting boll weevils.
This compound II, III, and IV: Geometric Isomers

While less is known about the individual stereoisomers of this compound II, the geometric isomerism of the two aldehydes, this compound III (cis) and this compound IV (trans), is critical for the pheromone's activity. Electroantennogram studies have shown that the boll weevil antenna responds to a mixture of these components.

Table 2: Electroantennogram (EAG) Response to this compound Components

Pheromone Component(s)Mean EAG Response (mV) ± SE (n=10)
This compound I 0.45 ± 0.04
This compound II 0.38 ± 0.03
This compound III + IV 0.52 ± 0.05
This compound (I+II+III+IV) 0.68 ± 0.06

Data adapted from electroantennogram studies on Anthonomus grandis.[2]

Signaling Pathway and Experimental Workflows

The perception of this compound by the boll weevil initiates a signaling cascade within the olfactory receptor neurons, leading to a behavioral response. The experimental workflows to determine the activity of these stereoisomers typically involve chemical synthesis and purification, followed by electrophysiological and behavioral bioassays.

G cluster_workflow Experimental Workflow Synthesis Stereospecific Synthesis of Isomers Purification Chiral Chromatography (GC/HPLC) Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG Olfactometer Olfactometer Bioassay Purification->Olfactometer Field Field Trapping Studies Purification->Field G cluster_pathway Olfactory Signaling Pathway Pheromone Pheromone Stereoisomer OR Olfactory Receptor (OR) Pheromone->OR Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Signal Action Potential Generation Neuron->Signal Brain Antennal Lobe of Brain Signal->Brain Behavior Behavioral Response (Attraction) Brain->Behavior

References

Natural Precursors of Grandlure in Boll Weevils: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandlure, the aggregation pheromone of the boll weevil (Anthonomus grandis), is a synergistic blend of four monoterpenoid compounds. Understanding the natural biosynthesis of these components is critical for developing novel pest management strategies and for the bio-inspired synthesis of pheromone analogues. This technical guide provides a comprehensive overview of the known natural precursors of this compound, the biosynthetic pathways involved, and the experimental methodologies used to elucidate these processes. While significant progress has been made in identifying the foundational metabolic pathways, specific enzymatic mechanisms for the formation of the unique this compound components remain an active area of research.

Introduction

The boll weevil, Anthonomus grandis, is a significant pest of cotton crops, and its management heavily relies on pheromone-baited traps for monitoring and control. The male-produced aggregation pheromone, this compound, is a precise mixture of two terpene alcohols and two terpene aldehydes. The four components are:

  • Component I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

  • Component II: (Z)-3,3-dimethyl-Δ1,β-cyclohexaneethanol

  • Component III: (Z)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde

  • Component IV: (E)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde

The biosynthesis of these terpenoid compounds originates from simple metabolic precursors, channeled through the mevalonate (MVA) pathway. This document details the current understanding of this process, from primary metabolites to the final pheromone constituents.

This compound Biosynthesis: From Primary Metabolites to Monoterpenoid Scaffolds

The foundational pathway for the synthesis of all terpenoids, including the components of this compound, is the mevalonate (MVA) pathway. Early radiolabeling studies have been instrumental in confirming the primary precursors that feed into this pathway in the boll weevil.

Primary Precursors

Research has demonstrated that the carbon skeletons of this compound components are derived from fundamental building blocks of cellular metabolism. Studies involving the administration of radiolabeled compounds to male boll weevils have identified the following primary precursors[1]:

  • Acetate: A key two-carbon building block that enters the MVA pathway in the form of acetyl-CoA.

  • Mevalonate: A six-carbon intermediate that is a direct precursor in the MVA pathway, confirming the pathway's involvement.

  • Glucose: A primary energy source that can be metabolized to acetyl-CoA, thereby feeding into the MVA pathway.

Quantitative Analysis of Precursor Incorporation

Table 1: Summary of Known Natural Precursors of this compound

PrecursorRole in BiosynthesisPathway
GlucosePrimary energy source, metabolized to Acetyl-CoAGlycolysis, Pyruvate Dehydrogenase Complex
AcetateTwo-carbon building block for the MVA pathwayMevalonate Pathway
Mevalonic AcidKey intermediate in the MVA pathwayMevalonate Pathway
Isopentenyl Pyrophosphate (IPP)Five-carbon isoprenoid building blockMevalonate Pathway
Dimethylallyl Pyrophosphate (DMAPP)Five-carbon isoprenoid building blockMevalonate Pathway
Geranyl Pyrophosphate (GPP)Ten-carbon monoterpene precursorTerpene Biosynthesis

Signaling Pathway: The Mevalonate Pathway and Its Regulation

The biosynthesis of this compound is an intricate process regulated by a cascade of enzymatic reactions within the MVA pathway. This pathway culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. These are then condensed to form geranyl pyrophosphate (GPP), the direct C10 precursor to monoterpenes like the components of this compound.

Recent transcriptomic studies have identified several key genes in the MVA pathway that are significantly upregulated in pheromone-producing male boll weevils compared to non-producing males. This provides strong evidence for the active role of this pathway in this compound synthesis.

Upregulated Genes in Pheromone-Producing Boll Weevils:

  • Hydroxymethylglutaryl-CoA synthase (HMGS)

  • 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR)

  • Phosphomevalonate kinase (PMK)

  • Farnesyl pyrophosphate synthase (FPPS)

  • Isopentenyl-diphosphate Delta-isomerase 1

The upregulation of these genes suggests a coordinated transcriptional regulation to enhance the flux through the MVA pathway, leading to an increased supply of precursors for pheromone biosynthesis.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP PMK IPP Isopentenyl Pyrophosphate (IPP) Mevalonate5PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPPI GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP->GPP GPPS This compound This compound Components GPP->this compound TPS HMGS HMGS (Upregulated) HMGCR HMGCR (Upregulated) PMK PMK (Upregulated) IPPI IPPI (Upregulated) GPPS GPPS TPS Terpene Synthases (Hypothesized)

Caption: The Mevalonate Pathway leading to this compound biosynthesis in the boll weevil.

The "Black Box": Conversion of Geranyl Pyrophosphate to this compound Components

While the pathway to GPP is well-established, the specific enzymatic steps that convert GPP into the four structurally distinct components of this compound are not yet fully elucidated. This conversion involves complex cyclizations and rearrangements to form the characteristic cyclobutane and cyclohexane rings, followed by oxidation/reduction steps. These reactions are likely catalyzed by a suite of specialized enzymes, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (P450s).

The identification and characterization of the specific terpene synthases responsible for the formation of the cyclobutane and cyclohexane skeletons of this compound components is a key area for future research. The recent sequencing of the boll weevil genome will undoubtedly accelerate the discovery of these crucial enzymes.

Experimental Protocols

The identification and quantification of this compound precursors have been achieved through a combination of techniques, primarily radiolabeling followed by chromatographic separation and detection. Modern approaches utilize Gas Chromatography-Mass Spectrometry (GC-MS) for high-resolution analysis.

Representative Experimental Workflow for Precursor Identification

The following workflow outlines a typical experimental approach for identifying and quantifying the incorporation of precursors into this compound.

Experimental_Workflow Start Start: Pheromone-Producing Male Boll Weevils Injection Injection of Radiolabeled Precursor (e.g., [14C]-Acetate) Start->Injection Incubation Incubation Period (Allows for metabolic conversion) Injection->Incubation Extraction Solvent Extraction of Pheromones (e.g., Hexane) Incubation->Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Extraction->GCMS Separation Separation of this compound Components GCMS->Separation Quantification Quantification of Total Amount of Each Component (MS) Separation->Quantification Radioactivity Measurement of Radioactivity (e.g., Scintillation Counting) Separation->Radioactivity Analysis Data Analysis: Calculate % Incorporation Quantification->Analysis Radioactivity->Analysis

Caption: A generalized experimental workflow for radiolabeling studies of this compound biosynthesis.

Detailed Methodology: GC-MS Analysis
  • Sample Preparation: Pheromones are extracted from individual or groups of male boll weevils using a non-polar solvent such as hexane. The extract is then concentrated to a small volume.

  • Gas Chromatography: The extract is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile terpenoids (e.g., a DB-5 or equivalent column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectra are compared to a library of known compounds for identification. The retention time from the GC and the mass spectrum together provide a high-confidence identification of each this compound component. Quantification is achieved by comparing the peak areas of the components to those of known standards.

Conclusion and Future Directions

The biosynthesis of this compound in the boll weevil begins with the primary metabolites glucose and acetate, which are funneled through the well-characterized mevalonate pathway to produce the universal monoterpene precursor, geranyl pyrophosphate. While the early stages of this pathway are understood and key regulatory genes have been identified, the specific enzymatic machinery that catalyzes the final, complex cyclizations and modifications to form the four this compound components remains to be discovered. Future research, leveraging the newly available genomic and transcriptomic data for Anthonomus grandis, will be crucial in identifying the specific terpene synthases and other enzymes involved. A complete understanding of the this compound biosynthetic pathway will open new avenues for the development of highly specific and sustainable methods for boll weevil control.

References

A Technical Guide to Grandlure: The Boll Weevil Aggregation Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core scientific research surrounding Grandlure, the aggregation pheromone of the boll weevil (Anthonomus grandis). This compound is a critical component in the monitoring and management of this significant cotton pest. This document provides a comprehensive overview of this compound's chemical composition, biosynthesis, and practical application, with a focus on the key scientific findings that have shaped our understanding.

Chemical Composition of this compound

This compound is not a single compound but a synergistic blend of four distinct terpenoid components. The precise ratio of these components is crucial for optimal attraction of the boll weevil. The four components were first isolated, identified, and synthesized by Tumlinson et al. (1969).[1][2][3]

The four components of this compound are:

  • Component I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

  • Component II: (Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol

  • Component III: (Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

  • Component IV: (E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

These components are typically present in a specific ratio in commercial formulations to mimic the natural pheromone released by male boll weevils.[4]

Biosynthesis of this compound

The biosynthesis of this compound in the male boll weevil originates from the mevalonate pathway, a fundamental metabolic pathway responsible for the production of isoprenoids in most eukaryotes.[5][6] This pathway utilizes acetyl-CoA as a starting precursor to generate isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all terpenoids.

A 2021 study by Perkin et al. identified several upregulated genes in pheromone-producing male boll weevils that are involved in the mevalonate pathway, providing molecular evidence for this biosynthetic route.[5][6]

Grandlure_Biosynthesis cluster_Mevalonate_Pathway Mevalonate Pathway cluster_Terpenoid_Synthesis Terpenoid Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase IPP IPP Mevalonate-5-PP->IPP Mevalonate-5-PP decarboxylase DMAPP DMAPP IPP->DMAPP IPP isomerase GPP GPP IPP->GPP DMAPP->GPP Geranyl diphosphate synthase This compound Precursors This compound Precursors GPP->this compound Precursors Terpene cyclases/ synthases This compound Components\n(I, II, III, IV) This compound Components (I, II, III, IV) This compound Precursors->this compound Components\n(I, II, III, IV) Modification enzymes

A simplified diagram of the this compound biosynthesis pathway.[5][6]

Quantitative Analysis of Boll Weevil Attraction to this compound

The effectiveness of this compound as an attractant is highly dependent on its dosage and the formulation used for its release. Several studies have quantified the relationship between this compound dosage and the number of boll weevils captured in traps.

This compound Dosage (mg)Mean No. Boll Weevils Captured (±SE)Study Reference
00.3 ± 0.2 aShowler & Robacker (2006)[5]
1011.8 ± 2.1 bShowler & Robacker (2006)[5]
3025.5 ± 4.3 cShowler & Robacker (2006)[5]
6038.2 ± 6.5 dShowler & Robacker (2006)[5]
Means in the same column followed by the same letter are not significantly different.
Lure FormulationMean Weekly Volatilization (mg/week)Mean Boll Weevil Captures/Trap/WeekStudy Reference
Standard 10 mg Lure9.8 ± 0.32 (Week 1)Not explicitly stated for this formulationArmstrong (2010)[7]
1.0 ± 0.09 (Week 4)Armstrong (2010)[7]
25 mg Lure with 0 mg EugenolVaries with temperatureNo significant difference with EugenolArmstrong (2010)[7]
25 mg Lure with 10 mg EugenolVaries with temperatureNo significant difference with EugenolArmstrong (2010)[7]
25 mg Lure with 20 mg EugenolVaries with temperatureNo significant difference with EugenolArmstrong (2010)[7]
25 mg Lure with 30 mg EugenolVaries with temperaturePositive response one of 12 weeksArmstrong (2010)[7]

Experimental Protocols

Synthesis of this compound Components

The synthesis of the four this compound components involves multi-step organic chemistry procedures. While numerous variations exist, the following provides a generalized workflow for the synthesis of Grandisol (Component I), a key constituent.

Grandisol_Synthesis_Workflow Start Starting Material (e.g., commercially available lactone) Step1 Functional Group Transformation Start->Step1 Step2 Cyclobutane Ring Formation Step1->Step2 Step3 Introduction of Isopropenyl Group Step2->Step3 Step4 Introduction of Hydroxyl Group Step3->Step4 Step5 Purification and Characterization Step4->Step5

A generalized workflow for the synthesis of Grandisol (Component I).

A detailed protocol for the synthesis of Grandisol can be found in publications such as Tumlinson et al. (1969) and subsequent synthetic chemistry literature. The syntheses of the other components follow similarly complex pathways.

Field Trial Protocol for this compound Lures

Field trials are essential for evaluating the efficacy of different this compound formulations and dosages under real-world conditions. A typical field trial protocol involves the following steps:

Field_Trial_Workflow Start Define Experimental Objectives and Design Step1 Site Selection and Preparation Start->Step1 Step2 Trap Assembly and Lure Preparation Step1->Step2 Step3 Trap Deployment (Randomized Block Design) Step2->Step3 Step4 Weekly Trap Servicing (Weevil Counting & Lure Replacement) Step3->Step4 Step5 Data Collection and Recording Step4->Step5 Step6 Statistical Analysis of Trap Catch Data Step5->Step6 End Conclusion on Lure Efficacy Step6->End

A standard workflow for conducting a field trial of this compound lures.

Detailed Methodology:

  • Trap Selection: Standard boll weevil traps are typically used. These consist of a yellow-green body, a screen cone, and a collection chamber.

  • Lure Preparation: Pheromone dispensers containing specific dosages of this compound are prepared. These can be laminated plastic strips or other slow-release formulations.

  • Trap Placement: Traps are placed around the perimeter of cotton fields, often on wooden stakes. The density of traps can vary depending on the experimental design.

  • Data Collection: Traps are inspected weekly, and the number of captured boll weevils is recorded. Lures are replaced at specified intervals.

  • Data Analysis: Statistical methods, such as ANOVA, are used to compare the effectiveness of different treatments.

Electroantennography (EAG) Protocol

Electroantennography is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. This method is crucial for understanding which of the this compound components are most stimulating to the boll weevil.

EAG_Workflow Start Insect Preparation (Immobilization) Step1 Antenna Excision and Mounting on Electrodes Start->Step1 Step2 Electrode Placement (Recording and Reference) Step1->Step2 Step3 Stimulus Preparation (Dilutions of this compound Components) Step2->Step3 Step4 Stimulus Delivery (Puff of Odorant over Antenna) Step3->Step4 Step5 Signal Amplification and Recording Step4->Step5 Step6 Data Analysis (Measurement of EAG Amplitudes) Step5->Step6 End Determination of Antennal Response to Components Step6->End

A typical workflow for an Electroantennography (EAG) experiment.

Detailed Methodology:

  • Antenna Preparation: An antenna is excised from a boll weevil and mounted between two electrodes using conductive gel.

  • Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. A puff of air containing a specific concentration of a this compound component is then introduced into the airstream.

  • Signal Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the EAG response indicates the degree of stimulation.

  • Dose-Response Curves: By testing a range of concentrations for each component, a dose-response curve can be generated to determine the sensitivity of the antenna to each chemical.

Conclusion

The research on this compound represents a landmark in chemical ecology and integrated pest management. The identification and synthesis of its four components have enabled the development of effective monitoring and control strategies for the boll weevil.[1][8] Ongoing research continues to refine our understanding of its biosynthesis, optimize its use in the field, and explore its potential for novel pest management technologies. This guide provides a foundational understanding of the key scientific principles and experimental approaches that underpin our knowledge of this vital insect pheromone.

References

The Genetic Underpinnings of Pheromone Production in the Boll Weevil (Anthonomus grandis)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The boll weevil (Anthonomus grandis), a significant pest in cotton agriculture, relies on a complex aggregation pheromone, known as grandlure, for mating and congregation.[1] Understanding the genetic and molecular machinery that drives the production of this pheromone is pivotal for the development of novel, targeted pest control strategies, such as gene-level interventions.[2] This guide provides an in-depth analysis of the genetic basis for pheromone biosynthesis in the boll weevil, detailing the implicated biochemical pathways, relevant gene expression data, and the experimental protocols used to elucidate these findings.

Pheromone Composition and Biosynthesis

The male boll weevil produces the aggregation pheromone, which is attractive to both sexes.[3][4] This pheromone, this compound, is a blend of four terpenoid components: two alcohols and two aldehydes.[2][4] The biosynthesis of these isoprenoid compounds is primarily accomplished through the mevalonate pathway.[3][4]

Table 1: Components of the Boll Weevil Aggregation Pheromone (this compound)

ComponentChemical NameType
I(+)-cis-2-isopropenyl-1-methylcyclobutaneethanolTerpene Alcohol
IIcis-3,3-dimethyl-Δ¹,β-cyclohexaneethanolTerpene Alcohol
IIIcis-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehydeTerpene Aldehyde
IVtrans-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehydeTerpene Aldehyde

Source:[2][4]

Pheromone production is age-dependent, with changes observed in both the quantity and the ratio of the four components as the weevil matures.[5][6] Early in adult life, component I is dominant.[6] The composition later stabilizes to an approximate ratio of 42.5:42.5:5:10 (I:II:III:IV).[6] Maximum pheromone production has been observed around day 13 of adulthood.[7]

Genetic Framework: Insights from Transcriptomics

A key study comparing the transcriptomes of pheromone-producing and non-pheromone-producing male boll weevils has provided significant insights into the genetic regulation of this process.[2][8] This research identified a substantial number of differentially expressed genes (DEGs), highlighting the complex genetic activity underlying pheromone synthesis.[8][9]

Table 2: Summary of Differentially Expressed Genes (DEGs) in Pheromone-Producing vs. Non-Pheromone-Producing Boll Weevils

CategoryNumber of Genes
Total DEGs2,479
Up-regulated Genes1,234
Down-regulated Genes1,515

Source:[2][8][9]

The up-regulated genes in pheromone-producing weevils are of particular interest, as they are likely to be directly involved in the biosynthesis and regulation of this compound.[8] Gene ontology analysis of these DEGs revealed associations with pheromone production, development, and immunity.[2]

The Mevalonate Pathway: A Core Biosynthetic Route

The mevalonate pathway, a fundamental metabolic pathway in insects for the production of isoprenoids like juvenile hormones, is central to the synthesis of the boll weevil's terpenoid pheromone components.[3][4] The transcriptomic analysis revealed that several genes encoding enzymes in this pathway are significantly up-regulated in pheromone-producing males, indicating a targeted increase in metabolic flux towards pheromone precursors.[8]

Below is a diagram illustrating the key up-regulated steps in the mevalonate pathway leading to the synthesis of pheromone precursors.

Mevalonate_Pathway cluster_0 Mevalonate Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Mevalonate_5P Mevalonate-5-P Mevalonate->Mevalonate_5P Mevalonate kinase Mevalonate_5PP Mevalonate-5-PP Mevalonate_5P->Mevalonate_5PP Phosphomevalonate kinase Isopentenyl_PP Isopentenyl-PP (IPP) Mevalonate_5PP->Isopentenyl_PP Diphosphomevalonate decarboxylase Dimethylallyl_PP Dimethylallyl-PP (DMAPP) Isopentenyl_PP->Dimethylallyl_PP IPP isomerase Geranyl_PP Geranyl-PP (GPP) Dimethylallyl_PP->Geranyl_PP FPP synthase Farnesyl_PP Farnesyl-PP (FPP) Geranyl_PP->Farnesyl_PP FPP synthase Pheromone_Precursors Pheromone Precursors Farnesyl_PP->Pheromone_Precursors HMG_CoA_synthase HMG-CoA synthase (Up-regulated) HMG_CoA_reductase HMG-CoA reductase (Up-regulated) Mevalonate_kinase Mevalonate kinase (Up-regulated) Phosphomevalonate_kinase Phosphomevalonate kinase (Up-regulated) Diphosphomevalonate_decarboxylase Diphosphomevalonate decarboxylase (Up-regulated) IPP_isomerase IPP isomerase FPP_synthase FPP synthase

Caption: Up-regulated genes in the mevalonate pathway of pheromone-producing boll weevils.

Experimental Protocols

The identification of genes integral to pheromone production was achieved through a combination of next-generation sequencing and rigorous bioinformatic analysis.

RNA-Seq Experimental Workflow

The primary methodology for identifying the genes involved in pheromone production was RNA sequencing (RNA-seq). This involved comparing the gene expression profiles of male boll weevils that were actively producing pheromones with those that were not.

The general workflow for this type of experiment is outlined below:

RNA_Seq_Workflow cluster_sample Sample Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Weevil_Collection Boll Weevil Collection (Pheromone-producing vs. Non-producing males) RNA_Extraction Total RNA Extraction Weevil_Collection->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Read Quality Control Sequencing->QC Assembly De Novo Transcriptome Assembly QC->Assembly Mapping Map Reads to Transcriptome (RSEM) Assembly->Mapping DEG_Analysis Differential Gene Expression Analysis (FDR < 0.05) Mapping->DEG_Analysis Annotation Gene Annotation & GO Enrichment DEG_Analysis->Annotation Final_Results Final_Results Annotation->Final_Results Identified Genes & Pathways

Caption: Experimental workflow for identifying pheromone production genes via RNA-seq.

Methodological Details:

  • Sample Collection: Male boll weevils are categorized into two groups: pheromone-producing (typically 6-8 days old) and non-pheromone-producing (less than 24 hours old).[8]

  • RNA Extraction and Sequencing: Total RNA is extracted from the weevils. Following quality checks, cDNA libraries are prepared and sequenced using next-generation sequencing platforms.

  • De Novo Transcriptome Assembly: Since a reference genome was not initially available for this specific analysis, a de novo transcriptome is assembled from the sequencing reads.[8]

  • Differential Expression Analysis: The sequencing reads from each sample group are mapped to the assembled transcriptome.[8] The relative abundance of transcripts is quantified, and statistical tests are performed to identify genes with a significant change in expression (typically a False Discovery Rate [FDR] < 0.05) between the two groups.[8][9]

Pheromone Collection and Analysis

Quantitative analysis of pheromone production often employs headspace collection followed by gas chromatography (GC).

  • Headspace Collection: Live weevils are placed in a controlled environment, and the volatile compounds they release (including pheromones) are collected by drawing air over an adsorbent material.[5] This method captures approximately 95% of the total pheromone produced.[6]

  • Gas Chromatography (GC): The collected compounds are eluted from the adsorbent and analyzed using GC to separate and quantify the individual pheromone components.[5]

Implications for Drug and Pesticide Development

The identification of genes that are significantly up-regulated during pheromone production presents a portfolio of potential targets for the development of novel boll weevil control strategies.[2][8] Targeting these genes through methods like RNA interference (RNAi) could disrupt pheromone synthesis, thereby impairing weevil communication and reproduction.[3] Such gene-level control methods offer the promise of high specificity, minimizing off-target effects on other organisms and reducing reliance on broad-spectrum insecticides like malathion.[2] Further research into the function of these specific genes and the regulatory networks that control their expression will be crucial in realizing the potential of these molecular targets.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Grandlure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandlure is the synthetic aggregation pheromone of the cotton boll weevil (Anthonomus grandis), a significant pest in cotton agriculture. It is a carefully formulated blend of four terpenoid compounds that effectively attracts both male and female weevils. The use of this compound in integrated pest management (IPM) programs is a critical tool for monitoring and controlling boll weevil populations. This document provides detailed application notes and experimental protocols for the chemical synthesis of the four components of this compound.

The four components of this compound are:

  • This compound I: (+)-cis-1-methyl-2-(1-methylethenyl)cyclobutaneethanol (also known as (+)-Grandisol)

  • This compound II: (Z)-2-(3,3-dimethylcyclohexylidene)ethanol

  • This compound III: (Z)-(3,3-dimethylcyclohexylidene)acetaldehyde

  • This compound IV: (E)-(3,3-dimethylcyclohexylidene)acetaldehyde

The precise ratio of these four components is crucial for the efficacy of the pheromone lure. A common commercially available blend consists of a 30:40:15:15 ratio of this compound I:II:III:IV, respectively. This document will detail synthetic routes to each of these components, providing quantitative data where available and outlining detailed experimental procedures.

Data Presentation: Synthesis of this compound Components

The following table summarizes quantitative data for various synthetic methods described in the literature for the components of this compound. This allows for a comparative analysis of different routes based on yield and stereoselectivity.

ComponentSynthetic MethodStarting MaterialKey Reagents/CatalystsOverall Yield (%)Stereoselectivity/Isomer RatioReference
This compound I ((+)-Grandisol)Enantioselective Pinacolic RearrangementChiral α-siloxylactoneTi(Oi-Pr)₄, EtMgBr, TMSOTfNot explicitly statedHigh enantiomeric excess[1]
This compound I ((±)-Grandisol)1,5-Enyne Metathesisα-methyl-γ-butyrolactoneGrubbs catalyst33% (8 steps)Racemic[2]
This compound I ((+)-Grandisol)Double [2+2] PhotocycloadditionD-mannitol derivativeEthylene (photoreaction)HighHigh diastereofacial discrimination[3]
This compound III & IV Horner-Wadsworth-Emmons Reaction3,3-DimethylcyclohexanoneTriethyl phosphonoacetate, NaHGoodPredominantly (E)-isomer (this compound IV)[4][5][6]
This compound III & IV Wittig Reaction3,3-Dimethylcyclohexanone(Carbethoxymethylene)triphenylphosphoraneGood(Z)-isomer favored with non-stabilized ylides[7][8]
This compound II Reduction of this compound III(Z)-(3,3-dimethylcyclohexylidene)acetaldehydeNaBH₄ or LiAlH₄HighStereochemistry of the double bond is retainedGeneral chemical knowledge

Experimental Protocols

Synthesis of this compound I ((±)-Grandisol) via 1,5-Enyne Metathesis

This protocol describes a racemic synthesis of Grandisol featuring a key enyne metathesis step.[2]

Step 1: Synthesis of the Enyne Precursor

The synthesis begins with the allylation of α-methyl-γ-butyrolactone, followed by reduction to the corresponding lactol. Silylation of the open-chain form of the lactol yields an aldehyde, which is then subjected to alkynylation using the Bestmann-Ohira reagent. Finally, methylation of the terminal alkyne generates the enyne substrate for the metathesis reaction.

Step 2: 1,5-Enyne Metathesis

  • Procedure for Thermal, Sealed Tube Preparation:

    • Caution: Sealed tube experiments should always be conducted behind a safety shield.

    • To a solution of the enyne precursor (1.0 mmol) in anhydrous dichloromethane (25 mL) in a flask, add a Grubbs-type metathesis catalyst (e.g., Grubbs II catalyst, 15-20 mol%).

    • Briefly purge the flask with argon and seal it.

    • Submerge the sealed flask in a preheated oil bath at 75 °C and stir for 35 minutes.

    • Remove the flask from the oil bath and cool it in an ice bath.

    • Concentrate the reaction mixture in vacuo to give a residue.

    • Purify the residue by column chromatography on silica gel (e.g., 2% diethyl ether in pentane) to afford the 1-alkenylcyclobutene product.

Step 3: Semihydrogenation and Deprotection

The resulting silyl-protected 1-alkenylcyclobutene is then semihydrogenated to yield the silyl-protected Grandisol. Subsequent deprotection of the silyl ether affords (±)-Grandisol.

Synthesis of this compound III and IV via Horner-Wadsworth-Emmons Reaction

This protocol outlines a general procedure for the synthesis of the (E)- and (Z)-isomers of 3,3-dimethylcyclohexylideneacetaldehyde from 3,3-dimethylcyclohexanone. The Horner-Wadsworth-Emmons reaction typically favors the formation of the (E)-isomer (this compound IV).[4][5][6]

Step 1: Preparation of the Phosphonate Ylide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This forms the phosphonate ylide.

Step 2: Olefination Reaction

  • Cool the solution of the phosphonate ylide back to 0 °C.

  • Add a solution of 3,3-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product will be a mixture of (E)- and (Z)-isomers of the corresponding α,β-unsaturated ester.

Step 3: Reduction to the Aldehyde

  • The resulting ester can be reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • Dissolve the ester in an anhydrous solvent like toluene or dichloromethane and cool to -78 °C.

  • Add DIBAL-H (1.1 equivalents) dropwise and stir for a few hours at -78 °C.

  • Quench the reaction carefully with methanol, followed by water and an aqueous acid workup.

  • Purify the resulting mixture of (E)- and (Z)-aldehydes (this compound IV and III) by column chromatography on silica gel. The isomers can often be separated by careful chromatography.[9]

Synthesis of this compound II

This compound II, the (Z)-alcohol, can be synthesized by the stereoselective reduction of the corresponding (Z)-aldehyde, this compound III.

Step 1: Isolation of this compound III

Isolate the (Z)-isomer (this compound III) from the mixture of aldehydes obtained from the Horner-Wadsworth-Emmons synthesis and subsequent reduction, or from a Wittig synthesis that favors the Z-isomer, using column chromatography.

Step 2: Reduction of the Aldehyde

  • Dissolve the purified this compound III in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield this compound II.

Visualizations

Synthesis of this compound I ((±)-Grandisol) via Enyne Metathesis

grandisol_synthesis start α-methyl-γ-butyrolactone intermediate1 Enyne Precursor start->intermediate1 Several Steps intermediate2 1-Alkenylcyclobutene intermediate1->intermediate2 Grubbs Catalyst Enyne Metathesis product (±)-Grandisol intermediate2->product Semihydrogenation & Deprotection

Caption: Synthetic pathway to (±)-Grandisol via enyne metathesis.

Synthesis of this compound III & IV via Horner-Wadsworth-Emmons Reaction

hwe_synthesis start 3,3-Dimethylcyclohexanone intermediate α,β-Unsaturated Ester (E/Z mixture) start->intermediate Horner-Wadsworth-Emmons Reaction reagent Triethyl phosphonoacetate + NaH product_IV This compound IV (E-aldehyde) intermediate->product_IV Reduction (DIBAL-H) & Separation product_III This compound III (Z-aldehyde) intermediate->product_III Reduction (DIBAL-H) & Separation

Caption: Synthesis of this compound III and IV.

Synthesis of this compound II from this compound III

grandlure_II_synthesis start This compound III (Z-aldehyde) product This compound II (Z-alcohol) start->product Reduction (NaBH₄)

Caption: Synthesis of this compound II from this compound III.

References

Application Notes and Protocols for the Purification of Grandlure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandlure is the synthetic aggregation pheromone of the cotton boll weevil (Anthonomus grandis), a significant pest in cotton agriculture. It is a carefully formulated blend of four distinct chemical components that act synergistically to attract male boll weevils.[1][2] The efficacy of this compound as a pest management tool is highly dependent on the purity and the precise ratio of its components. Therefore, robust purification and analytical protocols are essential for the production of effective and reliable this compound formulations.

These application notes provide detailed protocols for the purification of this compound from a crude synthetic mixture using silica gel column chromatography and its subsequent analysis by gas chromatography with flame ionization detection (GC-FID).

Data Presentation: Properties of this compound Components

The successful purification and analysis of this compound rely on understanding the physicochemical properties of its four components. A summary of these properties is presented in the table below.

ComponentChemical NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound I (cis)-1-methyl-2-(1-methylethenyl)cyclobutaneethanolC₁₀H₁₈O154.25~240 (for the mixture)[1]A cyclobutane alcohol with a cis configuration.[2] Also known as Grandisol.[3]
This compound II (Z)-2-(3,3-dimethylcyclohexylidene)-ethanolC₁₀H₁₈O154.25~240 (for the mixture)[1]An alcohol.
This compound III (Z)-2-(3,3-dimethylcyclohexylidene)-acetaldehydeC₁₀H₁₆O152.23~240 (for the mixture)[1]Geometric isomer (Z form) of a dimethylcyclohexylidene acetaldehyde.[2]
This compound IV (E)-2-(3,3-dimethylcyclohexylidene)-acetaldehydeC₁₀H₁₆O152.23~217 (estimated)[4]Geometric isomer (E form) of a dimethylcyclohexylidene acetaldehyde.[2]

Experimental Protocols

Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of the four-component this compound mixture from a crude synthetic reaction product. The method utilizes silica gel column chromatography to separate the components based on their polarity.

Materials:

  • Crude this compound mixture

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Carefully pour the silica gel slurry into the chromatography column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase (e.g., 98:2 n-hexane:ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 n-hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 98:2 n-Hexane:Ethyl Acetate (to elute less polar impurities)

    • 95:5 n-Hexane:Ethyl Acetate (to elute this compound III and IV)

    • 90:10 n-Hexane:Ethyl Acetate (to elute this compound I and II)

  • Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the purified this compound components, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Grandlure_Purification_Workflow crude Crude this compound Mixture dissolve Dissolve in Minimal Mobile Phase crude->dissolve load Load onto Silica Gel Column dissolve->load elute Gradient Elution (n-Hexane:Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Solvent Evaporation pool->evaporate purified Purified this compound evaporate->purified Grandlure_Components This compound This compound Pheromone Blend comp1 This compound I (cis-alcohol) This compound->comp1 comp2 This compound II (Z-alcohol) This compound->comp2 comp3 This compound III (Z-aldehyde) This compound->comp3 comp4 This compound IV (E-aldehyde) This compound->comp4

References

Application Notes and Protocols for Field Application of Grandlure-Baited Traps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the effective field application of Grandlure-baited traps for monitoring and managing boll weevil (Anthonomus grandis grandis Boheman) populations.

Introduction

This compound is the synthesized aggregation pheromone of the male boll weevil and is a critical component of integrated pest management (IPM) programs for cotton.[1] It is a four-component pheromone used to lure boll weevils into traps for monitoring population levels and making informed decisions about control measures.[1][2] The effectiveness of these traps is highly dependent on proper field application techniques, including trap type, placement, density, and lure maintenance. Eradication programs rely almost exclusively on pheromone traps to detect and monitor boll weevil populations.[3]

Lure Composition and Formulations

This compound consists of four components: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol (I), (Z)-2-(3,3-dimethylcyclohexylidene)ethanol (II), and (Z)- and (E)-(3,3-dimethylcyclohexylidene)acetaldehyde (III and IV).[1] Commercial lures are available in various formulations, with differing dosages and release characteristics.

Table 1: Common this compound Formulations

Lure TypeThis compound Dosage (mg)Additional ComponentsTypical Use
Standard10NoneActive phase of eradication programs, weekly monitoring[3]
Extended-Life ("Superlure")2530 mg EugenolMaintenance programs in eradicated zones[3][4]
High-Dose40NoneAttract and control tubes[5]
Research/Variable-Dose10, 30, 60NoneDose-response studies[6]

Lure Longevity and Release Rates

The release rate of this compound from dispensers is influenced by environmental factors, primarily temperature, and decreases over time. Understanding these release dynamics is crucial for determining the optimal lure replacement schedule.

Table 2: this compound Release Rate Over Time (10 mg Dispenser)

Days of AgingMean Daily Release (mg/day)
11.54[2]
11-140.24[2]

Table 3: Influence of Temperature on this compound Volatilization (25 mg Lure)

Trapping Period (Season)Mean Weekly this compound Loss (mg)Percent of Original Content Lost in 4 Weeks
Spring (Moderate Temperatures)3.2947.5%[7]
Summer (High Temperatures, >30°C)4.7777.2% (calculated from 22.8% remaining)[7][8]
Winter/Cool Temperatures2.7744.3% (calculated from 55.7% remaining)[7][8]

At high summer temperatures, the rapid loss of this compound may leave insufficient residual pheromone to be effective after three weeks.[8] A release rate of approximately 1.7 mg per week is considered the lower threshold for capturing boll weevils.[7]

Experimental Protocols

Protocol for a Standard Field Trapping Experiment

This protocol outlines the steps for a typical field experiment to monitor boll weevil populations using this compound-baited traps.

Objective: To determine the relative abundance of boll weevils over time in a specific location.

Materials:

  • Boll weevil traps (e.g., Technical Precision Plastics, Mebane, NC)[2]

  • Standard this compound dispensers (10 mg)[3]

  • Wooden or metal stakes for trap mounting

  • GPS unit for recording trap locations

  • Data collection sheets or mobile device

  • Collection bags for captured weevils

Procedure:

  • Trap Placement:

    • Position traps adjacent to cotton fields or in areas where boll weevil activity is suspected.[3]

    • Mount traps on stakes at a height corresponding to the bottom half of the plant canopy, as this has been shown to be effective for other weevil species.[9]

    • Ensure traps are placed away from direct sunlight, if possible, as shaded traps can have higher capture rates.[10][11] Traps placed at the edge of a field often capture more adults than those in the middle.[10][11]

    • For a linear transect, space traps 20 to 30 meters apart to optimize detection without interference between traps.[12]

  • Lure Installation:

    • Place one this compound dispenser inside each trap according to the manufacturer's instructions.

  • Data Collection:

    • Monitor traps weekly during the active phase of eradication or research.[3]

    • Count and remove all captured boll weevils at each monitoring interval.

    • Record the number of weevils per trap for each collection date.

  • Trap Maintenance:

    • Replace standard 10 mg this compound lures every two weeks to ensure a consistent and effective pheromone plume.[5]

    • Check traps for damage from weather or animals and repair or replace as needed.

Protocol for Evaluating Lure Effectiveness

Objective: To compare the capture efficiency of different this compound formulations or dosages.

Materials:

  • All materials from Protocol 4.1

  • Multiple formulations of this compound lures (e.g., 10 mg vs. 25 mg "superlure")[4]

Procedure:

  • Experimental Design:

    • Establish a randomized complete block design to account for field variability.

    • Each block should contain one trap for each lure formulation being tested.

    • Replicate blocks across the study area.

  • Trap and Lure Deployment:

    • Deploy traps and lures as described in Protocol 4.1.

    • Ensure that traps within a block are placed at a sufficient distance from each other to prevent interference (e.g., >50 meters).

  • Data Collection and Maintenance:

    • Monitor traps at regular intervals (e.g., weekly) for a set duration (e.g., 4-8 weeks).[4][13]

    • Record the number of weevils captured in each trap.

    • Adhere to the recommended replacement schedule for each lure type being tested. For example, a standard lure may be replaced biweekly while an extended-life lure is not replaced for the duration of the experiment.[4]

  • Data Analysis:

    • Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates between the lure formulations.

Visualizations

Experimental Workflow for Lure Effectiveness Trial

G cluster_prep Preparation cluster_deploy Deployment cluster_monitor Monitoring & Data Collection cluster_analysis Analysis & Conclusion a Define Objectives & Lure Types b Select Field Site a->b c Design Experiment (e.g., Randomized Block) b->c d Procure Traps, Lures, and Materials c->d e Deploy Traps in Blocks d->e f Randomly Assign Lure Types to Traps e->f g Record GPS Locations f->g h Weekly Trap Inspection g->h i Count and Record Weevil Captures h->i j Perform Lure Maintenance per Protocol h->j k Collect Environmental Data (Optional) h->k l Compile and Tabulate Data i->l j->h m Statistical Analysis (e.g., ANOVA) l->m n Interpret Results m->n o Draw Conclusions on Lure Efficacy n->o

Caption: Workflow for a field trial comparing this compound formulations.

Factors Influencing this compound Trap Efficacy

G cluster_lure Lure Factors cluster_environmental Environmental Factors cluster_deployment Deployment Factors cluster_biological Biological Factors center_node Trap Efficacy lure_dosage Dosage release_rate Release Rate lure_dosage->release_rate lure_age Age / Longevity lure_age->release_rate release_rate->center_node temp Temperature temp->center_node humidity Relative Humidity humidity->center_node wind Wind Speed wind->center_node trap_placement Trap Placement (Height, Location) trap_placement->center_node trap_density Trap Density trap_density->center_node trap_type Trap Type & Color trap_type->center_node competing_pheromones Competing Weevils competing_pheromones->center_node host_plant Host Plant Presence (Cotton) host_plant->center_node

Caption: Key factors affecting the efficacy of this compound-baited traps.

References

Application Notes and Protocols for Monitoring Boll Weevil (Anthonomus grandis) Populations Using Grandlure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The boll weevil (Anthonomus grandis) is a significant pest in cotton production, causing substantial economic losses.[1][2] Effective monitoring of boll weevil populations is crucial for timely and efficient pest management strategies.[2][3][4] Grandlure, the synthetic aggregation pheromone of the boll weevil, is a cornerstone of these monitoring and eradication programs.[1][3][4] These application notes provide detailed protocols for the use of this compound-baited traps in monitoring boll weevil populations, along with quantitative data to inform experimental design and data interpretation.

Quantitative Data on this compound Effectiveness

The efficacy of this compound in attracting boll weevils is influenced by dosage, the presence of synergists, and environmental conditions.

Table 1: Effect of this compound Dosage on Boll Weevil Attraction

This compound Dosage (mg)Mean Boll Weevils Captured (per trap)Study Conditions
0Low (baseline)Field and Laboratory
10Increased capture over baselineField and Laboratory[5]
30Higher capture than 10 mgField and Laboratory[5]
60Highest capture ratesField and Laboratory[5]

Table 2: Influence of Synergists on this compound-Baited Traps

Lure CompositionRelative Boll Weevil CaptureNotes
This compound aloneStandard baseline
This compound + Eugenol (10-30 mg)Increased captures, especially at high weevil densitiesEugenol can enhance the attractiveness of this compound.[6][7][8]
This compound + Ethephon (1 and 10 ppm)20-35% more weevils captured than this compound aloneParticularly effective for monitoring fall-migrating weevils.[9]
This compound + CaryophylleneSynergistic effect, increased capturesA plant-derived volatile that enhances this compound's attractiveness.[7]
This compound + MyrceneSynergistic effect, increased capturesAnother plant-derived compound that can improve trap efficacy.[7]

Table 3: Volatilization of this compound Components Over Time (Summer Conditions)

Week of AgingWeekly this compound Volatilization (mg)Cumulative this compound Loss (mg)Remaining this compound (from initial 25 mg)
19.8 ± 0.329.815.2
2Not specifiedNot specifiedNot specified
3Not specifiedNot specifiedNot specified
41.0 ± 0.0919.55.5 ± 0.15[6]

Note: High temperatures (>30°C) increase the volatilization rate, potentially reducing the lure's effectiveness towards the end of the trapping period.[6]

Experimental Protocols

Protocol 1: Standard Monitoring of Boll Weevil Populations Using this compound-Baited Traps

This protocol outlines the standard procedure for deploying and monitoring boll weevil traps.

Materials:

  • Boll weevil traps (e.g., standard plastic pheromone traps)

  • This compound pheromone dispensers (e.g., 10 mg or 25 mg laminated plastic strips)[1][5]

  • Optional synergists (e.g., eugenol dispensers or ethephon solutions)[6][9]

  • Insecticidal strips (if required by the survey program)[10]

  • Stakes or posts for trap mounting

  • Collection bags or containers for captured weevils

  • Data sheets or electronic data capture devices

Procedure:

  • Trap Preparation:

    • Assemble the boll weevil traps according to the manufacturer's instructions.

    • Place an insecticidal strip inside the trap if required.

    • Bait the trap with a this compound dispenser. The standard dose is often 10 mg for active eradication phases or 25 mg for extended monitoring.[1][6]

    • If using a synergist like eugenol, place the dispenser in the trap alongside the this compound lure.[6]

  • Trap Deployment:

    • Install traps approximately 30 days before cotton planting and maintain them until the first flower buds appear.[2]

    • Place traps along the perimeter of cotton fields, at intervals of 150 meters.[2] For experimental purposes where trap interference is a concern, a minimum spacing of 30 meters is recommended.[11]

    • Mount traps on stakes at a height that is consistent across all trapping locations.

  • Monitoring and Data Collection:

    • Inspect the traps weekly or twice a week.[1][2][9]

    • Count the number of captured boll weevils in each trap and record the data.

    • Remove captured weevils and any debris from the traps.

  • Maintenance:

    • Replace the this compound dispensers every two to four weeks, depending on the formulation and environmental conditions.[2][10][12] High temperatures can accelerate pheromone release, necessitating more frequent replacement.[6]

    • If using aqueous solutions of synergists like ethephon, replenish the solutions during each trap inspection.[9]

Protocol 2: Evaluating the Synergistic Effect of Plant Volatiles with this compound

This protocol is designed to assess the impact of adding a potential synergist to this compound-baited traps.

Materials:

  • All materials listed in Protocol 1

  • Candidate synergist compound (e.g., ethephon, caryophyllene)

  • Dispensers for the synergist (e.g., vials with cotton wicks, controlled-release dispensers)[7]

  • Control dispensers (containing only the solvent or carrier)

Experimental Design:

  • Treatment Groups:

    • Group A (Control): Traps with this compound dispenser only.

    • Group B (Treatment): Traps with this compound dispenser and the synergist dispenser.

    • Group C (Synergist Control): Traps with the synergist dispenser only.

    • Group D (Blank Control): Traps with no lure.

  • Trap Deployment:

    • Set up multiple replicates of each treatment group in a randomized block design to account for spatial variability.

    • Ensure a sufficient distance between traps (at least 30 m) to prevent interference.[11]

  • Data Collection and Analysis:

    • Monitor traps at regular intervals (e.g., twice a week) for a predetermined period.[9]

    • Record the number of boll weevils captured per trap per inspection.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates between the treatment groups.

Visualizations

Diagram 1: Experimental Workflow for Standard Boll Weevil Monitoring

G cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Deployment cluster_monitor Phase 3: Monitoring & Maintenance Trap_Assembly Assemble Traps Baiting Bait with this compound (e.g., 10mg or 25mg) Trap_Assembly->Baiting Placement Place Traps at Perimeter of Fields (150m spacing) Baiting->Placement Mounting Mount on Stakes Placement->Mounting Inspection Weekly Trap Inspection Mounting->Inspection Data_Collection Count & Record Boll Weevils Inspection->Data_Collection Lure_Replacement Replace Lure (every 2-4 weeks) Data_Collection->Lure_Replacement Lure_Replacement->Inspection

Caption: Workflow for boll weevil monitoring using this compound-baited traps.

Diagram 2: Logical Flow for Evaluating Pheromone Synergists

G cluster_design Experimental Design cluster_execution Field Execution cluster_analysis Data Analysis Treatments Define Treatment Groups: - this compound Only (Control) - this compound + Synergist - Synergist Only - Blank Randomization Randomized Block Design Treatments->Randomization Deployment Deploy Traps (min. 30m spacing) Randomization->Deployment Monitoring Monitor Traps & Collect Data (e.g., twice weekly) Deployment->Monitoring Stats Statistical Analysis (e.g., ANOVA) Monitoring->Stats Conclusion Determine Synergistic Effect Stats->Conclusion

Caption: Protocol for testing the synergistic effects of compounds with this compound.

References

Application Notes and Protocols for Grandlure in Cotton Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the application of Grandlure, the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis), in cotton IPM programs. This document includes detailed protocols for its use in monitoring and research, summaries of quantitative data on its efficacy, and visual representations of key processes.

Introduction to this compound

This compound is a synthetic pheromone that mimics the natural aggregation pheromone produced by male boll weevils.[1][2] It is a crucial component of IPM strategies for cotton, primarily used for detecting, monitoring, and suppressing boll weevil populations.[3][4] The pheromone attracts both male and female weevils, making it an effective lure for trapping.[1][5] Eradication programs for the boll weevil rely heavily on pheromone traps to signal the need for insecticide applications.[5]

Chemical Composition:

This compound is a blend of four primary components. The typical commercial formulation consists of a specific ratio of these components, although research has explored alternative blends that more closely mimic the natural pheromone release by boll weevils.[6]

Table 1: Chemical Components of this compound

ComponentChemical NameTypical Percentage in Standard Formulation
I(+)-cis-2-isopropenyl-1-methylcyclobutaneethanol30-35%
II(Z)-2-(3,3-dimethylcyclohexylidene)-ethanol35-40%
III(Z)-(3,3-dimethylcyclohexylidene)-acetaldehyde13-15%
IV(E)-(3,3-dimethylcyclohexylidene)-acetaldehyde13-15%

Source:[6][7][8]

Mechanism of Action

Male boll weevils, upon finding a suitable host cotton plant, begin to feed and release an aggregation pheromone. This chemical signal attracts other boll weevils of both sexes to the location, leading to mass infestation.[7] this compound leverages this natural behavior by creating a synthetic scent plume that lures weevils into traps.

cluster_BollWeevil Boll Weevil Behavior cluster_IPM IPM Intervention Male Weevil Male Weevil Cotton Plant Cotton Plant Male Weevil->Cotton Plant Feeds on Pheromone Release Pheromone Release Cotton Plant->Pheromone Release Triggers Aggregation Aggregation Pheromone Release->Aggregation Attracts other weevils Weevil Capture Weevil Capture Aggregation->Weevil Capture Interrupts This compound Lure This compound Lure Trap Trap This compound Lure->Trap Baits Trap->Weevil Capture Leads to Start Start Field Selection Field Selection Start->Field Selection Experimental Design Experimental Design Field Selection->Experimental Design Trap Assembly & Baiting Trap Assembly & Baiting Experimental Design->Trap Assembly & Baiting Trap Deployment Trap Deployment Trap Assembly & Baiting->Trap Deployment Weekly Monitoring Weekly Monitoring Trap Deployment->Weekly Monitoring Data Collection Data Collection Weekly Monitoring->Data Collection Weevils Present End of Trial End of Trial Weekly Monitoring->End of Trial Trial Period Over Lure Replacement Lure Replacement Data Collection->Lure Replacement Lure Replacement->Weekly Monitoring Continue Trial Data Analysis Data Analysis End of Trial->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Monitor Traps Monitor Traps Calculate BAS Calculate BAS Monitor Traps->Calculate BAS Threshold Met? Threshold Met? Calculate BAS->Threshold Met? No Action No Action Threshold Met?->No Action No Insecticide Application Insecticide Application Threshold Met?->Insecticide Application Yes Continue Monitoring Continue Monitoring No Action->Continue Monitoring Insecticide Application->Continue Monitoring Continue Monitoring->Monitor Traps

References

Application Notes and Protocols for Electroantennography (EAG) Assays with Grandlure Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed response of olfactory sensory neurons on an insect's antenna to a volatile chemical stimulus. This method is invaluable for screening biologically active compounds, such as pheromones and other semiochemicals, that can modify insect behavior. Grandlure is the synthetic aggregation pheromone of the cotton boll weevil (Anthonomus grandis), a significant pest of cotton crops. It is a blend of four components: (+)-grandisol (I), the Z-isomers of 3,3-dimethyl-Δ¹’β-cyclohexaneethanol (II), and the Z- and E-isomers of 3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde (III and IV, respectively). Understanding the antennal response to each of these components is crucial for developing effective attractants for monitoring and control strategies. These application notes provide a detailed protocol for conducting EAG assays with the components of this compound on the cotton boll weevil.

Data Presentation: Quantitative EAG Responses to this compound Components

The following table summarizes the dose-dependent electroantennographic responses of male and female Anthonomus grandis to the primary components of the this compound pheromone. The data presented are representative values extracted from published dose-response curves and provide a baseline for expected EAG amplitudes in millivolts (mV).[1] Responses are normalized against a standard (1-hexanol) to account for variations in antennal preparation.

Pheromone ComponentDosage (µg on filter paper)Mean EAG Response (mV ± SE) - MaleMean EAG Response (mV ± SE) - Female
(+)-Grandisol (I) 0.010.35 ± 0.050.45 ± 0.06
0.10.60 ± 0.080.75 ± 0.09
10.95 ± 0.121.10 ± 0.14
101.20 ± 0.151.35 ± 0.17
This compound II 0.010.30 ± 0.040.32 ± 0.04
0.10.55 ± 0.070.58 ± 0.07
10.85 ± 0.110.90 ± 0.11
101.15 ± 0.141.20 ± 0.15
Aldehydes (III + IV) 0.010.40 ± 0.050.42 ± 0.05
0.10.70 ± 0.090.75 ± 0.09
11.10 ± 0.141.15 ± 0.14
101.40 ± 0.181.45 ± 0.18

Note: Data are adapted from dose-response curves presented in Dickens, J.C. (1984), Journal of Chemical Ecology.[1] Absolute mV values can vary based on the specifics of the experimental setup.

Experimental Protocols

Materials and Reagents
  • Insects: Adult cotton boll weevils (Anthonomus grandis), both male and female, 2-5 days old.

  • Chemicals:

    • (+)-Grandisol (Component I)

    • This compound II (mixture of Z-isomers of 3,3-dimethyl-Δ¹’β-cyclohexaneethanol)

    • Z-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde (Component III)

    • E-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde (Component IV)

  • Solvent: High-purity hexane or paraffin oil.

  • Saline Solution (for electrodes): Insect Ringer's solution (e.g., 8.0 g/L NaCl, 0.2 g/L KCl, 0.2 g/L CaCl₂, 0.2 g/L MgCl₂, 0.35 g/L NaHCO₃).

  • Electrodes: Silver/silver chloride (Ag/AgCl) wires in glass capillaries.

  • Equipment:

    • Stereomicroscope

    • Micromanipulators

    • High-impedance DC amplifier

    • Data acquisition system (e.g., computer with appropriate software)

    • Air delivery system (charcoal-filtered and humidified)

    • Faraday cage

    • Vortex mixer

    • Micropipettes and filter paper strips (e.g., Whatman No. 1).

Preparation of Stimulus Cartridges
  • Stock Solutions: Prepare 10 µg/µL stock solutions of each this compound component in high-purity hexane.

  • Serial Dilutions: Perform serial dilutions to create a range of concentrations for dose-response testing (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).

  • Loading Cartridges: Apply 10 µL of each dilution onto a small strip of filter paper (e.g., 1 cm x 2 cm). Allow the solvent to evaporate for 30-60 seconds.

  • Insertion: Place the loaded filter paper into a clean Pasteur pipette. Seal the ends with parafilm until use. Prepare a solvent-only pipette as a negative control.

Insect and Antenna Preparation (Excised Antenna Method)
  • Anesthesia: Immobilize an adult boll weevil by chilling it on ice or in a freezer for 1-2 minutes.

  • Excision: Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.

  • Mounting:

    • Place the base of the excised antenna into the reference electrode, which is filled with insect saline solution.

    • Using a micromanipulator, carefully bring the distal tip of the antenna into contact with the recording electrode. A small amount of conductive gel can be used to ensure a good connection.

EAG Recording Procedure
  • Setup: Place the mounted antennal preparation inside the Faraday cage to minimize electrical noise.

  • Airstream: Position the antenna in a continuous stream of charcoal-filtered, humidified air (e.g., flow rate of 0.5 L/min) delivered through a main tube.

  • Stabilization: Allow the baseline signal from the antenna to stabilize for a few minutes before beginning stimulation.

  • Stimulus Delivery: Insert the tip of the stimulus pipette (cartridge) into a hole in the main air delivery tube, approximately 10-15 cm upstream from the antenna.

  • Puff Delivery: Deliver a timed puff of air (e.g., 0.5 seconds) through the stimulus pipette. This carries the odorant molecules over the antenna.

  • Recording: The resulting depolarization of the olfactory sensory neurons is amplified and recorded as a negative voltage deflection (the EAG response) in millivolts (mV).

  • Inter-stimulus Interval: Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to ensure the antenna returns to its baseline resting potential. Present stimuli in ascending order of concentration, with solvent controls interspersed to monitor antennal viability.

Data Analysis
  • Measurement: Measure the amplitude of the negative voltage deflection (in mV) for each stimulus.

  • Normalization: To compare responses across different preparations, it may be necessary to normalize the data. This can be done by expressing the response to a test compound as a percentage of the response to a standard reference compound (e.g., 1-hexanol) presented at the beginning and end of each recording session.

  • Dose-Response Curves: Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate dose-response curves.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of pheromone reception and signal transduction in an insect olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite PBP Pheromone Binding Protein OR_Complex Orco + ORx Receptor Complex PBP->OR_Complex Delivery Pheromone Pheromone (this compound Component) Pheromone->PBP Binding IonChannel Ion Channel (Open) OR_Complex->IonChannel Activates G_Protein G-Protein (Optional Pathway) OR_Complex->G_Protein Activates (Metabotropic) Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) Signal Signal to Antennal Lobe Depolarization->Signal

Caption: Insect olfactory signal transduction pathway.
EAG Experimental Workflow

The diagram below outlines the key steps in performing an Electroantennography experiment, from preparing the chemical stimuli to analyzing the final data.

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis StimulusPrep 1. Prepare Stimulus (Serial Dilutions) Stimulate 5. Deliver Odor Puff StimulusPrep->Stimulate InsectPrep 2. Prepare Insect (Anesthetize & Excise Antenna) Mounting 3. Mount Antenna on Electrodes InsectPrep->Mounting Stabilize 4. Stabilize Baseline in Airflow Mounting->Stabilize Stabilize->Stimulate Record 6. Record EAG Signal (mV Deflection) Stimulate->Record Measure 7. Measure Amplitude Record->Measure Normalize 8. Normalize Data (vs. Standard) Measure->Normalize Plot 9. Plot Dose-Response Curve Normalize->Plot

Caption: Standard workflow for an EAG experiment.

References

Application Notes and Protocols for the GC-MS Analysis of Grandlure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandlure is the synthetic aggregation pheromone of the cotton boll weevil (Anthonomus grandis), a significant pest in cotton agriculture. It is a precisely formulated blend of four isomeric monoterpenes: this compound I ((+)-cis-2-isopropenyl-1-methylcyclobutane ethanol), this compound II ((Z)-2-(3,3-dimethylcyclohexylidene)ethanol), and this compound III and IV, which are the (Z) and (E) isomers of 3,3-dimethylcyclohexylidene acetaldehyde, respectively.[1] The synergistic action of these four components is crucial for the effective attraction of boll weevils.

Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for the quality control and quantitative analysis of this compound formulations. Its high resolving power and sensitivity enable the separation, identification, and quantification of each isomeric component, ensuring the efficacy of the pheromone lure. This document provides detailed protocols for the GC-MS analysis of this compound, intended for use in research, quality assurance, and product development.

Experimental Protocols

Protocol 1: Sample Preparation - Solvent Extraction from a Lure Dispenser

This protocol details the extraction of this compound from a solid lure dispenser for GC-MS analysis.

Materials:

  • This compound-impregnated lure dispenser

  • Hexane (or Dichloromethane), analytical grade

  • 20 mL scintillation vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath

  • Syringe filters (0.45 µm, PTFE)

  • 2 mL autosampler vials with caps

Procedure:

  • Carefully remove the this compound lure dispenser from its packaging and place it into a 20 mL scintillation vial.

  • Add 10 mL of hexane to the vial, ensuring the lure is fully submerged.

  • Cap the vial tightly and vortex for 1 minute to facilitate the initial dissolution of the pheromone.

  • Place the vial in an ultrasonic bath and sonicate for 30 minutes to ensure complete extraction of the analytes from the lure matrix.

  • Allow the solution to cool to room temperature.

  • If the extract contains suspended particles, filter it through a 0.45 µm PTFE syringe filter into a clean 2 mL autosampler vial.

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Instrumentation and Parameters

This protocol outlines the instrumental parameters for the separation and detection of this compound isomers.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5MS (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness

Parameters:

ParameterSetting
GC Inlet
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Constant Flow Rate1.0 mL/min
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp 110 °C/min to 180 °C
Ramp 220 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230 °C
MS Quadrupole Temperature150 °C
Scan Range40-450 amu
Solvent Delay3 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the expected retention times and key mass spectral fragments for the four components of this compound based on the described GC-MS method.

ComponentCommon NameRetention Time (min) (Approximate)Molecular WeightKey Mass Fragments (m/z)
This compound IGrandisol10.16[2]154.2568, 81, 95, 110, 139, 154
This compound II~11.5154.2569, 83, 96, 111, 139, 154[3]
This compound III~12.2152.2367, 81, 95, 109, 137, 152
This compound IV~12.8152.2367, 81, 95, 109, 137, 152

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

Mass Spectra of this compound Isomers

The following are representative mass spectra for the four components of this compound.

This compound I (Grandisol) (Image of the mass spectrum for Grandisol would be inserted here, showing the characteristic fragmentation pattern with major peaks labeled.)

This compound II (Image of the mass spectrum for this compound II would be inserted here, showing the characteristic fragmentation pattern with major peaks labeled.)[3]

This compound III & IV (Image of the mass spectrum for this compound III/IV would be inserted here, showing the characteristic fragmentation pattern with major peaks labeled. Note that the EI mass spectra of the Z and E isomers are very similar.)

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample This compound Lure Extraction Solvent Extraction (Hexane/DCM) Sample->Extraction Submerge & Sonicate Filtration Syringe Filtration (0.45 µm) Extraction->Filtration Injection GC Injection (1 µL, Splitless) Filtration->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Temperature Program Detection Mass Spectrometry (EI, 70 eV) Separation->Detection Integration Peak Integration Detection->Integration Identification Library Search & Mass Spectral Comparison Integration->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report Grandlure_Components This compound This compound (Synthetic Pheromone Blend) G1 This compound I (Grandisol) This compound->G1 G2 This compound II This compound->G2 G3 This compound III This compound->G3 G4 This compound IV This compound->G4

References

Application Notes and Protocols for the Development of Slow-Release Grandlure Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of slow-release formulations of Grandlure, the synthetic pheromone of the boll weevil (Anthonomus grandis). These guidelines are intended to assist in the creation of effective and long-lasting lures for monitoring and managing this significant cotton pest.

Introduction to this compound and Slow-Release Formulations

This compound is a synthetic pheromone that mimics the aggregation pheromone produced by male boll weevils. It is a potent attractant used in traps for detecting, monitoring, and suppressing boll weevil populations.[1][2] The effectiveness of this compound in the field is often limited by its short residual life of only one to two days in conventional formulations.[3] The development of slow-release formulations is crucial to extend the activity of the pheromone, thereby improving trapping efficiency and reducing the labor and material costs associated with frequent lure replacement.

Slow-release formulations aim to protect the active components of this compound from environmental degradation while releasing the pheromone at a consistent and effective rate over an extended period.[4][5] Various materials and designs have been investigated for this purpose, including polymeric matrices, laminates, gels, and physical-barrier systems.[1][4] The selection of an appropriate formulation is critical and often depends on factors such as ease of preparation, cost, stability during storage and shipment, and convenience in handling.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the performance of different slow-release this compound formulations.

Table 1: Comparison of Boll Weevil Captures with Different this compound Formulations

Formulation TypeDose (mg)Mean No. Weevils Captured (14-day period)Attractiveness Compared to StandardReference
Physical-Barrier System (BC)3150More attractive[4]
Physical-Barrier System (BC)12250More attractive[4]
Solid Gel (Z)3140More attractive[4]
Solid Gel (Z)12230More attractive[4]
Semisolid Gel (MC)3130More attractive[4]
Semisolid Gel (MC)12220More attractive[4]
Fast-Release (F)N/A80Less attractive[4]
Caged Male WeevilsN/A70Less attractive[4]
Laminate (400-µm outer layers)10High captures throughout 14 daysBest overall performance[1]
Cigarette Filter (CF)10High captures throughout 14 daysBest overall performance[1]

Table 2: Effect of Temperature on this compound Release Rates from Different Dispensers

Dispenser FormulationRelease Rate at 28°C (µg/h)Release Rate at 62°C (µg/h)Fold IncreaseReference
Laminate (L-3)~8~108~13[1]
Cigarette Filter (CF)~25~95~4[1]

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of slow-release this compound formulations are provided below.

Protocol for Laboratory Bioassay of this compound Formulations

This protocol assesses the attractiveness of different this compound formulations to boll weevils in a controlled laboratory environment.

Materials:

  • Olfactometer (Y-tube or similar)

  • Air source with flow control

  • Test formulations of this compound

  • Control (empty dispenser or solvent blank)

  • Adult boll weevils (mixed sex, standardized age)

  • Collection chambers

Procedure:

  • Acclimate boll weevils to the test conditions for at least one hour before the assay.

  • Set up the olfactometer, ensuring a constant and equal airflow through each arm.

  • Place a test formulation in one arm of the olfactometer and a control in the other arm.

  • Introduce a single boll weevil at the base of the Y-tube.

  • Observe the weevil's movement and record which arm it chooses. A choice is recorded when the weevil moves a predetermined distance into an arm.

  • If no choice is made within a set time (e.g., 5 minutes), it is recorded as a "no choice."

  • After each replicate, clean the olfactometer thoroughly with a solvent (e.g., hexane) and bake to remove any residual pheromone.

  • Rotate the position of the test and control arms between replicates to avoid positional bias.

  • Perform a sufficient number of replicates (e.g., 20-30) for each formulation.

  • Calculate the percentage of weevils choosing the test formulation.

Protocol for Field Trapping Efficacy Studies

This protocol evaluates the performance of slow-release this compound formulations under real-world field conditions.

Materials:

  • Boll weevil traps (e.g., Leggett or wing traps)[4]

  • Slow-release this compound formulations to be tested

  • Standard fast-release formulation (as a positive control)

  • Traps baited with live male boll weevils (as a biological reference)[3]

  • Unbaited traps (as a negative control)

  • Stakes or hangers for trap deployment

  • Collection bags or containers

Procedure:

  • Select a suitable test site, typically near a cotton field with a known boll weevil population.

  • Set up traps in a randomized complete block design, with each block containing one of each treatment (test formulations, controls).

  • Ensure traps are spaced sufficiently far apart (e.g., 50-100 meters) to minimize interference.

  • Deploy the traps at a uniform height and orientation.

  • Check the traps at regular intervals (e.g., every 2-3 days) over an extended period (e.g., 14-21 days).[4][6]

  • At each check, count and record the number of boll weevils captured in each trap.

  • Replace the fast-release formulations and live male weevils at recommended intervals (e.g., every 2 days).[4] Do not replace the slow-release formulations during the test period.

  • Analyze the data statistically to compare the mean number of weevils captured by each formulation over time.

Protocol for Measuring this compound Release Rate

This protocol quantifies the amount of this compound released from a dispenser over time under controlled laboratory conditions.

Materials:

  • Glass assembly for holding the dispenser with controlled airflow

  • Air pump with a flow meter

  • Adsorbent trap (e.g., Porapak Q or similar)

  • Solvent for elution (e.g., hexane or ether)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Temperature-controlled chamber or oven

  • Analytical balance

Procedure:

  • Place one or more dispensers in the glass assembly.

  • Pass a constant stream of purified air over the dispensers at a known flow rate.

  • Collect the volatilized this compound from the airstream using an adsorbent trap for a specific period (e.g., 2 hours).[1]

  • After the collection period, elute the trapped this compound from the adsorbent with a known volume of solvent.

  • Analyze the eluate by GC-FID to quantify the amount of each this compound component.

  • Calculate the release rate in µ g/hour .

  • To study the effect of temperature, place the entire glass assembly in a temperature-controlled chamber and repeat the measurement at different temperatures.[1]

  • To determine the release profile over time, age the dispensers under field or simulated conditions and measure the release rate at different time points.[1]

Visualizations

The following diagrams illustrate key workflows and concepts in the development of slow-release this compound formulations.

Development_Workflow cluster_0 Formulation Development cluster_1 Laboratory Evaluation cluster_2 Field Evaluation cluster_3 Final Product Formulation_Design Formulation Design (e.g., Polymer, Gel, Reservoir) Material_Selection Material Selection Formulation_Design->Material_Selection Prototype_Fabrication Prototype Fabrication Material_Selection->Prototype_Fabrication Release_Rate_Analysis Release Rate Analysis Prototype_Fabrication->Release_Rate_Analysis Stability_Studies Stability Studies Prototype_Fabrication->Stability_Studies Bioassays Laboratory Bioassays Release_Rate_Analysis->Bioassays Field_Trapping_Trials Field Trapping Trials Bioassays->Field_Trapping_Trials Stability_Studies->Field_Trapping_Trials Data_Analysis Data Analysis Field_Trapping_Trials->Data_Analysis Data_Analysis->Formulation_Design Iteration Optimized_Formulation Optimized Slow-Release Formulation Data_Analysis->Optimized_Formulation

Caption: Workflow for developing and validating slow-release this compound formulations.

Release_Kinetics cluster_0 Dispenser System cluster_1 Environment cluster_2 Influencing Factors Grandlure_Reservoir This compound Reservoir (High Concentration) Release_Matrix Release-Controlling Matrix (e.g., Polymer, Membrane) Grandlure_Reservoir->Release_Matrix Diffusion Atmosphere Atmosphere (Low Concentration) Release_Matrix->Atmosphere Volatilization Temperature Temperature Temperature->Release_Matrix Airflow Airflow Airflow->Atmosphere UV_Radiation UV Radiation UV_Radiation->Grandlure_Reservoir Degradation

Caption: Factors influencing the release of this compound from a slow-release dispenser.

References

Application Notes and Protocols: Experimental Design for Grandlure Field Efficacy Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for designing and conducting field efficacy trials of Grandlure, the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis grandis). These protocols will cover experimental design, field implementation, data collection, and analysis to ensure robust and reliable results.

Introduction

The boll weevil is a significant pest of cotton crops, and eradication programs heavily rely on pheromone traps for monitoring and control.[1] this compound, a synthetic pheromone, is crucial for attracting both male and female boll weevils.[1] The effectiveness of these traps can be influenced by various factors, including the formulation of the lure, environmental conditions, and trap placement strategies. Therefore, rigorous field efficacy trials are essential to optimize this compound formulations and their use in Integrated Pest Management (IPM) programs.

This document outlines the standard procedures and protocols for designing and executing field trials to evaluate the efficacy of this compound formulations.

This compound: The Boll Weevil Aggregation Pheromone

This compound is a four-component pheromone that mimics the natural aggregation pheromone produced by male boll weevils.[1] Understanding its composition is fundamental to designing efficacy trials.

Table 1: Components of this compound

ComponentChemical NameRole
Component I(+)-cis-2-isopropenyl-1-methylcyclobutaneethanolTerpene Alcohol Attractant
Component II(Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanolTerpene Alcohol Attractant
Component III(Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehydeTerpene Aldehyde Attractant
Component IV(E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehydeTerpene Aldehyde Attractant
Source:[1]

The ratio and release rate of these components are critical for optimal attraction. Trials may aim to evaluate new formulations with different component ratios, release rates, or the addition of enhancers.

Experimental Design

A well-structured experimental design is paramount for obtaining statistically valid results. The Randomized Complete Block Design (RCBD) is highly recommended as it helps to minimize the effects of field variability.[2][3]

Defining Objectives

The primary objective of the trial must be clearly defined. Examples include:

  • To compare the efficacy of a new this compound formulation against a standard formulation.

  • To determine the optimal dosage of this compound for maximum boll weevil capture.[4]

  • To evaluate the effect of adding plant-derived compounds (e.g., eugenol, caryophyllene) on the attractiveness of this compound.[5]

  • To assess the field longevity and performance of a controlled-release dispenser over time.[6]

Site Selection and Preparation
  • Location: Select cotton fields with a known history of boll weevil infestation.

  • Uniformity: Choose a trial area that is as uniform as possible in terms of crop stage, soil type, and topography.

  • Isolation: Ensure sufficient distance between experimental plots to prevent interference between different pheromone treatments. A minimum distance of 30 meters between traps is recommended to avoid plume overlap.[7]

Treatments and Controls
  • Treatments: These are the different this compound formulations, dosages, or dispensers being tested.

  • Standard Control: A commercially available, standard this compound formulation should be included for comparison.

  • Negative Control: Traps with no lure (blank) should be included to measure baseline trap captures.

Replication and Randomization
  • Replication: Each treatment should be replicated at least four times to ensure statistical power.

  • Blocking: Divide the experimental field into blocks, where each block represents a relatively homogenous area. The number of experimental units in each block should equal the number of treatments.

  • Randomization: Within each block, assign the treatments to the experimental units (traps) randomly.[3]

Field Trial Protocols

Materials and Equipment
  • Boll weevil traps (e.g., Hercon Scout traps).[7]

  • Stakes or poles for mounting traps (approx. 1-1.2 meters).[8]

  • Experimental this compound lures and control lures.

  • Insecticide strips to kill and retain captured weevils.[8]

  • Gloves for handling lures to prevent cross-contamination.[9]

  • Permanent markers for labeling traps and lures.[9]

  • GPS unit for mapping trap locations.

  • Data collection forms or mobile device.

  • Bags for collecting captured insects.

Experimental Workflow Diagram

G Figure 1. This compound Field Efficacy Trial Workflow A Define Objectives & Hypotheses B Select Trial Site & Experimental Design (RCBD) A->B C Randomly Assign Treatments to Traps within Blocks B->C D Deploy Traps & Lures in the Field C->D E Weekly Data Collection: - Count Weevils - Record Crop Stage - Note Weather Data D->E F Trap Maintenance: - Replace Lures (e.g., 2 weeks) - Replace Kill Strips (e.g., 4 weeks) E->F G Data Entry & Validation E->G F->E Maintain Schedule H Statistical Analysis (e.g., ANOVA) G->H I Interpret Results & Draw Conclusions H->I

Caption: Workflow for conducting this compound field efficacy trials.

Protocol for Trap Deployment
  • Labeling: Clearly label each trap with the block number, trap number, and treatment code using a permanent marker.[9]

  • Placement: Place traps around the perimeter of the cotton fields.[8] Mount each trap on a stake so it is approximately 1.2 meters (4 feet) off the ground.[10]

  • Positioning: Ensure traps are placed in open areas, free from weeds or other obstructions that might interfere with the pheromone plume.[8]

  • Lure and Kill Strip Installation:

    • Wearing gloves, place the designated pheromone lure inside the trap's collection chamber.[8][9]

    • Place an insecticide strip in the trap to kill captured weevils.[8]

  • Mapping: Record the GPS coordinates for each trap location.

Protocol for Data Collection
  • Frequency: Inspect traps weekly throughout the trial period.[8]

  • Procedure:

    • Visit each trap in the same order during each collection event.

    • Count the number of boll weevils in the collection chamber.

    • Remove all captured insects from the trap.[9]

    • Record the count on a data sheet corresponding to the trap number.

    • Record the date, crop stage, and general weather conditions.

  • Maintenance: Adhere to a strict schedule for replacing lures (e.g., every two weeks) and insecticide strips (e.g., every month) as per the manufacturer's recommendations or the trial protocol.[8]

Data Management and Analysis

Data Recording and Structuring

All data should be recorded meticulously. An example data table structure is provided below.

Table 2: Example Data Collection Sheet

DateBlockTrap IDTreatmentWeevil CountCrop StageNotes
YYYY-MM-DD1101A15Pinhead Square
YYYY-MM-DD1102B28Pinhead Square
YYYY-MM-DD1103Control2Pinhead Square
YYYY-MM-DD2201B35Squaring
YYYY-MM-DD2202Control1Squaring
YYYY-MM-DD2203A18Squaring
Statistical Analysis
  • Data Transformation: Insect trap catch data often follow a non-normal distribution. A square root transformation (√(X+0.5)) is commonly applied to the weevil counts before analysis to stabilize the variance.[2]

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences in the mean number of weevils captured among the different treatments. The model should account for the effects of treatment and block.[2][11]

  • Mean Separation Tests: If the ANOVA result is significant (p < 0.05), perform a mean separation test (e.g., Tukey's HSD) to identify which specific treatments differ from each other.

Data Presentation

Summarize the results in clear tables and graphs. The primary data to present is the mean number of boll weevils captured per trap per week (or other time interval) for each treatment.

Table 3: Summarized Efficacy Trial Results (Example)

TreatmentMean Weevils / Trap / Week (± SE)
Formulation A (10 mg)18.5 ± 2.1 a
Formulation B (10 mg + Eugenol)31.2 ± 3.5 b
Standard Lure (10 mg)19.1 ± 2.3 a
Control (Blank)1.8 ± 0.5 c
Means in the same column followed by different letters are significantly different (Tukey's HSD, p < 0.05).

Logical Relationships in Experimental Design

The following diagram illustrates the key factors and their relationships in a this compound efficacy trial.

G Figure 2. Logical Relationships in Trial Design cluster_factors Independent Variables (Treatments) cluster_confounding Confounding Variables (Controlled by Design) A This compound Formulation G Boll Weevil Capture Rate (Dependent Variable) A->G Influences B Dosage B->G Influences C Presence of Enhancers C->G Influences D Field Heterogeneity (e.g., soil, slope) D->G Affects E Environmental Factors (e.g., wind, temp) E->G Affects F Trap Placement & Density F->G Affects H Statistical Significance & Efficacy Conclusion G->H Determines

References

Application Notes and Protocols for Grandlure in Attract-and-Kill Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grandlure is the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis grandis), a significant pest in cotton cultivation.[1] It is a four-component pheromone blend produced by male weevils to attract both sexes to a host plant, such as cotton.[2][3] This powerful attractant is a cornerstone of integrated pest management (IPM) programs, particularly in "attract-and-kill" or "attract-annihilate" strategies.[4] These strategies involve luring the target pests to a specific point where they are removed from the population, typically through a trap or a device containing a killing agent, thereby reducing the need for broad-spectrum insecticide applications.[4][5]

This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers and pest management professionals utilizing this compound in attract-and-kill systems.

Chemical Composition and Mechanism of Action

This compound is a blend of four monoterpene components: two alcohols and two aldehydes.[3][6][7] The precise ratio of these components is critical to its attractiveness.[8][9] Male boll weevils feed on cotton and release this pheromone from their frass, creating a plume that guides other weevils to the location.[1][2] The synthetic version, this compound, is formulated into slow-release dispensers to mimic this natural process for use in traps.[6][10]

Mandatory Visualizations

G Diagram 1: this compound Attract-and-Kill Workflow A This compound Lure Deployment (e.g., in trap) B Controlled Pheromone Release (Volatilization) A->B Environmental Factors C Pheromone Plume Formation B->C D Boll Weevil Attraction (Both Sexes) C->D Chemoreception E Pest Annihilation D->E F Physical Trapping E->F G Contact with Insecticide E->G

Caption: Workflow of the this compound-based attract-and-kill strategy.

G Diagram 2: Chemical Components of this compound This compound This compound (Synthetic Pheromone Blend) CompI Component I (+)-cis-2-isopropenyl-1-methyl cyclobutaneethanol This compound->CompI CompII Component II (Z)-2-(3,3-dimethylcyclohexylidene) -ethanol This compound->CompII CompIII Component III (Z)-(3,3-dimethylcyclohexylidene) -acetaldehyde This compound->CompIII CompIV Component IV (E)-(3,3-dimethylcyclohexylidene) -acetaldehyde This compound->CompIV

Caption: The four chemical constituents of the this compound pheromone blend.

Data Presentation

The efficacy of this compound is influenced by its component ratio, dosage, and the environmental conditions affecting its release rate.

Table 1: Comparison of this compound Component Ratios This table compares the component ratio of standard commercial this compound formulations to the ratio naturally released by boll weevils.

ComponentComponent NameStandard Formulation Ratio (%)[9]Natural Pheromone Ratio (%)[9]
I (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol~32~45
II (Z)-2-(3,3-dimethylcyclohexylidene)-ethanol~38~42
III (Z)-(3,3-dimethylcyclohexylidene)-acetaldehyde~15~3
IV (E)-(3,3-dimethylcyclohexylidene)-acetaldehyde~15~10

Table 2: Influence of Dosage on Boll Weevil Attraction This table summarizes findings on how the amount of this compound in a lure affects trap captures.

This compound Dosage (mg)Relative Trap Capture RateKey FindingSource
0BaselineControl group with no attractant.[11]
10IncreasedStandard nominal dose used in many programs.[3][11]
30HigherTrap captures increase with dosage.[11]
60HighestAttraction is dose-dependent; higher amounts capture more weevils.[11]

Table 3: Environmental Impact on this compound Volatilization and Longevity This table shows how temperature affects the release rate and residual amount of this compound in a standard 25 mg lure.

ConditionDurationThis compound Volatilized (Released)This compound RemainingKey FindingSource
Summer Heat (>30°C) Week 19.8 ± 0.32 mg15.2 mgHigh initial release rate in hot conditions.[12]
Summer Heat (>30°C) Week 4-5.5 ± 0.15 mg (22.8%)Rapid depletion may reduce effectiveness by week 3.[12]
Moderate Spring Temp. Week 4-13.1 ± 0.19 mg (55.7%)Slower release extends the effective life of the lure.[12]

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound Formulations

This protocol details a paired-trap field study to compare the efficacy of different this compound formulations (e.g., standard vs. experimental).

1. Site Selection:

  • Choose a location with a known or suspected boll weevil population, often near cotton fields or overwintering habitats.

  • Establish multiple lines of traps along brush lines or field edges.

2. Trap Setup:

  • Use standard boll weevil traps (e.g., Scout™ or Hercon™).

  • Mount each trap on a metal or wooden stake approximately 1 meter above the ground.[9]

  • Orient trap lines perpendicular to the prevailing wind direction to maximize plume dispersal.[9]

3. Experimental Design:

  • Employ a paired-trap design. In each pair, one trap is baited with the standard (control) lure and the other with the experimental lure.

  • Separate traps within a pair by approximately 25 meters to prevent interference.[9]

  • Separate adjacent pairs by at least 50 meters.[9]

  • Randomize the position of the control and experimental lure within each pair at the start of each observation period.

4. Lure Deployment and Monitoring:

  • Bait traps with lures containing a nominal dose (e.g., 10 mg) of this compound.[3][9]

  • Service traps weekly for a period of 4-8 weeks.[9]

  • At each service, count and record the number of captured boll weevils.

  • Inspect traps for damage, spider webbing, or obstructions that could affect capture efficiency. Omit data from compromised traps from analysis.[9]

5. Lure Rotation and Replacement:

  • To account for any positional effects, switch the lure treatments within each pair every 2 weeks.[9]

  • Replace lures at specified intervals (e.g., every 2-3 weeks) based on the manufacturer's recommendations or data on release rates (see Table 3).

6. Data Analysis:

  • Analyze weekly capture counts using appropriate statistical methods for paired data (e.g., paired t-test or Wilcoxon signed-rank test) to determine if there is a significant difference in attraction between the formulations.

G Diagram 3: Experimental Protocol for Field Efficacy Trial A 1. Site Selection (Area with Boll Weevil Population) B 2. Trap Setup (1m height, perpendicular to wind) A->B C 3. Experimental Design (Paired traps, >25m apart) B->C D 4. Lure Deployment (Control vs. Experimental) C->D E 5. Weekly Monitoring D->E F Count Captured Weevils E->F G Check Trap Integrity E->G H 6. Lure Rotation/Replacement (Every 2 weeks) F->H G->H H->E Repeat Cycle I 7. Data Analysis (e.g., Paired t-test) H->I

Caption: Flowchart of a standard field trial for evaluating this compound efficacy.

References

Troubleshooting & Optimization

Grandlure Dosage Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grandlure, the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis grandis). This resource is designed for researchers, scientists, and pest management professionals to optimize this compound dosage for effective trapping in experimental and monitoring contexts. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound-baited traps.

Problem Potential Cause(s) Recommended Solution(s)
Low or no boll weevil captures Inadequate Dosage: The this compound dosage may be too low to be attractive.Increase the this compound dosage in your lures. Field and laboratory studies have shown that traps with higher dosages (e.g., 10 mg, 30 mg, 60 mg) collect more boll weevils.[1]
Lure Degradation: The pheromone components may have volatilized or degraded due to age or improper storage.Use fresh lures and store them according to the manufacturer's instructions. Aging lures for as little as three weeks can reduce the emission of pheromone components and decrease attractiveness.[1]
High Temperatures: Elevated ambient temperatures (>30°C) can accelerate the volatilization of this compound, reducing the lure's effective lifespan.[2][3]In high-temperature conditions, consider using lures with a higher initial dosage or a controlled-release formulation. Shorten the interval between lure replacements.
Competition from Wild Populations: In areas with high boll weevil infestations, the pheromone released by male weevils in the field can outcompete the lure in the trap.Increase trap density in areas with high weevil populations. Consider integrating trapping with other control methods.
Improper Trap Placement: Traps may be positioned incorrectly, hindering the dispersal of the pheromone plume.Place traps in open areas, free from obstructions like heavy brush, to ensure good airflow. The standard placement is on a four-foot stake near the perimeter of the cotton field.
Inconsistent capture rates between traps Variable Lure Emission: Lures, even with the same initial dosage, may have different release rates due to manufacturing variability or environmental microclimates.Use lures from the same manufacturing batch. Ensure traps are placed in similar environmental conditions (e.g., similar sun exposure, wind patterns).
Trap Spacing: Traps placed too close to each other can have overlapping pheromone plumes, causing interference and affecting capture patterns.Ensure adequate spacing between traps, with a recommended distance of at least 50-100 feet apart.
Lure longevity is shorter than expected Environmental Factors: High temperatures and wind speeds can increase the rate of pheromone release, depleting the lure more quickly.Monitor the residual this compound content in lures under your specific field conditions. A study on 25 mg lures showed that in summer heat, only 22.8% of the this compound remained after four weeks, compared to 55.7% in moderate spring temperatures.[2][3]
Lure Formulation: The type of dispenser (e.g., laminated plastic strip, PVC dispenser) affects the release rate of the pheromone.Select a lure formulation that is appropriate for the expected duration of your experiment and the environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage of this compound for boll weevil trapping?

A1: The optimal dosage can vary depending on environmental conditions and the objectives of the trapping program. However, research has demonstrated a positive correlation between dosage and boll weevil attraction. Traps baited with 10 mg, 30 mg, and 60 mg of this compound captured progressively more weevils.[1] For monitoring in post-eradication zones, lures containing 10 mg or 25 mg of this compound are commonly used. It is important to note that while higher dosages generally increase captures, one study found that captures increased only slightly when doses were raised above 3 mg, suggesting that the ratio of the pheromone components is also a critical factor.[4][5]

Q2: How does temperature affect this compound dosage and effectiveness?

A2: Temperature significantly impacts the volatilization rate of this compound from the lure dispenser. Higher temperatures lead to a faster release of the pheromone. For example, the weekly volatilization of this compound from a 25 mg lure during summer was significantly higher in the first week (9.8 mg) and declined steadily, compared to more moderate release rates in cooler spring temperatures.[2][3] This rapid release in hot weather can shorten the effective life of the lure, potentially leaving insufficient residual pheromone to attract weevils towards the end of the trapping period.[2][3]

Q3: What are the four components of this compound, and is their ratio important?

A3: this compound is a synthetic pheromone blend composed of four components: two terpene alcohols (components I and II) and two terpene aldehydes (components III and IV). The precise ratio of these components is crucial for maximizing the attractiveness of the lure. Studies have shown that variations in the concentrations of these four components can significantly impact the performance of the lure, with some research indicating that a higher percentage of the alcohol components improves effectiveness.[4][5]

Q4: Can I enhance the effectiveness of this compound?

A4: Yes, certain plant-derived compounds have been shown to be synergistic with this compound, enhancing its attractiveness to boll weevils. Compounds such as eugenol and caryophyllene have been used as lure enhancers. However, the effectiveness of these enhancers can be dependent on boll weevil population densities.[2]

Q5: How should I handle and store this compound lures?

A5: Proper handling and storage are critical to maintaining the integrity of the pheromone. Lures should be stored in a cool, dark place, preferably refrigerated or frozen, until use. When handling lures, it is advisable to use gloves or tweezers to avoid contamination, which could inhibit the release of the pheromone.

Data Presentation

Table 1: Effect of this compound Dosage on Boll Weevil Captures

This table summarizes the findings from a study assessing the attraction of boll weevils to different dosages of this compound in laminated plastic strips.

This compound Dosage (mg)Mean Number of Boll Weevils Captured
0 (Control)Low
10Moderate
30High
60Highest

Source: Adapted from studies on this compound dosage and boll weevil attraction.[1]

Table 2: this compound Volatilization from 25 mg Lures Over Four Weeks

This table illustrates the impact of temperature on the amount of this compound remaining in lures over a four-week period.

Trapping PeriodMean Ambient Temperature (°C)This compound Remaining After 4 Weeks (mg)Percentage of Original Content Remaining
Spring20.713.155.7%
Summer29.05.522.8%

Source: Data from a study on this compound volatilization rates.[2][3]

Experimental Protocols

Protocol: Field Evaluation of this compound Dosage Efficacy

Objective: To determine the optimal dosage of this compound for maximizing boll weevil trap captures in a specific field environment.

Materials:

  • Boll weevil traps (e.g., modified wing traps or large capacity traps)

  • This compound lures with varying dosages (e.g., 0 mg [control], 10 mg, 30 mg, 60 mg)

  • Stakes for trap deployment

  • Permanent markers for labeling

  • GPS device for recording trap locations

  • Data collection sheets

Methodology:

  • Site Selection: Choose a field site with a known or suspected population of boll weevils. The site should be large enough to accommodate multiple experimental blocks with adequate spacing.

  • Experimental Design: Employ a randomized complete block design. Establish a minimum of four replicated blocks, with each block containing one of each dosage treatment.

  • Trap Deployment:

    • Within each block, randomly assign the different this compound dosage treatments to the traps.

    • Mount each trap on a four-foot stake.

    • Space traps at least 50-100 feet apart to prevent interference between pheromone plumes.

    • Place the blocks at least 150 feet apart.

  • Data Collection:

    • Inspect the traps weekly for a predetermined period (e.g., 4-6 weeks).

    • At each inspection, count and record the number of boll weevils captured in each trap.

    • Remove captured weevils from the traps after each count.

  • Lure Maintenance: Replace the this compound lures at the manufacturer-recommended interval or if a significant decrease in capture rates is observed across all treatments.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the mean number of boll weevils captured between the different this compound dosages.

    • If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to identify which dosages are significantly different from each other.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Analysis start Select Field Site design Randomized Block Design start->design lures Prepare Lures (0, 10, 30, 60 mg) design->lures deploy Deploy Traps in Blocks lures->deploy randomize Randomize Dosages within Blocks deploy->randomize collect Weekly Trap Inspection & Weevil Count randomize->collect analyze Statistical Analysis (ANOVA) collect->analyze interpret Determine Optimal Dosage analyze->interpret

Caption: Workflow for optimizing this compound dosage in a field experiment.

Troubleshooting_Logic cluster_lure Lure Integrity & Dosage cluster_environment Environmental Factors cluster_solutions Solutions start Low or No Trap Captures check_dosage Is dosage sufficient? (e.g., ≥10 mg) start->check_dosage check_age Is the lure fresh? start->check_age check_temp Are temperatures high? (>30°C) start->check_temp check_placement Is trap placement optimal? start->check_placement check_competition Is there high field population pressure? start->check_competition solution1 Increase dosage check_dosage->solution1 No solution2 Replace with fresh lure check_age->solution2 No solution3 Use higher initial dose or controlled-release lure check_temp->solution3 Yes solution4 Relocate trap to open area check_placement->solution4 No solution5 Increase trap density check_competition->solution5 Yes

Caption: Troubleshooting decision tree for low boll weevil trap captures.

References

Technical Support Center: Grandlure Trap Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low capture rates and other issues encountered during experiments utilizing Grandlure traps for the boll weevil (Anthonomus grandis).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems that can lead to suboptimal this compound trap performance.

Issue: Consistently Low or No Weevil Captures

If your this compound traps are capturing few to no boll weevils, several factors related to trap setup, lure viability, and environmental conditions should be investigated.

Possible Cause Recommended Solution
Improper Trap Placement Relocate traps to optimal positions. Traps should be placed at the height of the crop canopy and in open areas along field perimeters to ensure unobstructed airflow to and from the trap.[1] Avoid placing traps in locations with high winds, which can disrupt the pheromone plume.[2]
Incorrect Timing of Deployment Deploy traps just before the anticipated start of the boll weevil flight season in your specific region.[3]
Lure Contamination or Degradation Always use fresh lures and handle them with gloves or tweezers to prevent contamination from human scents or other chemicals.[4] Store lures in a cool, dark environment as recommended by the manufacturer.[5]
Suboptimal Environmental Conditions Boll weevil activity is reduced in temperatures below 65°F (18°C) and above 95°F (35°C).[6] Monitor local weather conditions and consider this when interpreting capture data.
Low Pest Population Density To confirm that low captures are due to a small weevil population and not a trapping failure, increase the number of traps deployed across a wider area.
Issue: Sudden Decrease in Capture Rates

A sudden drop in weevil captures can indicate a change in the effectiveness of your trapping system or a natural decline in the local weevil population.

Possible Cause Recommended Solution
Pheromone Lure Exhaustion This compound lures have a finite lifespan. Adhere to a strict lure replacement schedule, typically every 2 to 4 weeks, to maintain an effective pheromone release rate.[7]
Trap Saturation If the trap's sticky surface or collection chamber is more than 50% covered with insects or debris, its effectiveness will be reduced.[7] Service traps regularly by cleaning them and replacing liners as needed.
End of Weevil Flight Period Consult local entomological data to determine if the natural flight period for the boll weevil generation in your area has concluded.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function?

A: this compound is the synthetic aggregation pheromone of the boll weevil, Anthonomus grandis.[8] It is a chemical blend that mimics the scent released by male weevils to attract both male and female weevils to a specific location, making it a highly effective lure for trapping.[3][8]

Q2: What are the best practices for storing and handling this compound lures?

A: To maintain their effectiveness, this compound lures should be stored in their original, sealed packages in a refrigerator or freezer as directed by the manufacturer.[5] When preparing to place a lure in a trap, always use gloves or tweezers to avoid contamination.[4]

Q3: What is the recommended maintenance schedule for this compound traps?

A: Traps should be inspected weekly.[1] The this compound lure should be replaced every two weeks, and insecticide strips, if used, should be replaced monthly.[1]

Q4: Is a single trap sufficient for monitoring a large area?

A: For effective monitoring, especially in larger fields, a single trap is generally not enough. Traps are typically placed at a density of one trap for every one-tenth of a mile around the perimeter of a field.[1]

Data Presentation

Quantitative Impact of Lure Dosage and Temperature

The following tables summarize key quantitative data influencing the efficacy of this compound traps.

Table 1: Effect of this compound Dosage on Boll Weevil Attraction

This compound Dosage (mg)Relative Weevil Attraction
0 (unbaited control)Very Low
10Moderate
30High
60Very High

Source: Data compiled from laboratory and field studies, indicating that higher dosages of this compound lead to increased weevil captures.[9]

Table 2: Influence of Ambient Temperature on Pheromone Release

Temperature RangeEffect on Pheromone Release RateImplication for Trap Management
< 65°F (18°C)Reduced Release RateLower trap efficacy due to decreased weevil activity and pheromone volatility.[6]
65-95°F (18-35°C)Optimal Release RateIdeal conditions for weevil capture.[6]
> 95°F (35°C)Accelerated Release RateLure longevity is significantly shortened; more frequent replacement may be necessary.[10]

Experimental Protocols

Protocol 1: Standardized Deployment of this compound Traps for Monitoring

Objective: To establish a standardized protocol for the deployment and monitoring of this compound traps to ensure consistent and reliable data collection.

Methodology:

  • Trap Placement: Position traps around the perimeter of the target area at a density of one trap per one-tenth of a mile.[1] Each trap should be mounted on a four-foot wooden stake.[1] Ensure traps are placed in open areas to avoid obstruction of airflow.[1]

  • Lure and Insecticide Strip Installation: Place one this compound pheromone dispenser and an insecticide strip in the collection chamber of each trap.[1]

  • Trap Inspection and Maintenance: Inspect traps weekly.[1] Replace the this compound lure every two weeks and the insecticide strip monthly.[1] Record the date of lure and insecticide strip replacement on the trap body.[1]

  • Data Collection: At each weekly inspection, count and record the number of captured boll weevils.

Protocol 2: Evaluating the Efficacy of Different this compound Formulations

Objective: To compare the capture rates of a standard this compound formulation with an experimental formulation.

Methodology:

  • Experimental Design: Establish pairs of traps, with one trap in each pair baited with the standard lure and the other with the experimental lure. Separate traps within a pair by approximately 25 meters, and separate pairs of traps by at least 50 meters.

  • Servicing: Service traps weekly to count and record the number of captured weevils.

  • Lure Rotation: Replace lures every two weeks, switching the treatment (standard or experimental) within each pair of traps at each replacement interval to minimize the effect of trap location.

  • Data Analysis: Analyze the capture data to determine if there is a statistically significant difference in the number of weevils captured by the two lure formulations.

Mandatory Visualizations

Troubleshooting_Low_Capture_Rates Start Low or No Captures Check_Placement Is trap placement optimal? Start->Check_Placement Check_Lure Is the lure viable? Check_Placement->Check_Lure Yes Adjust_Placement Adjust trap height and location. Check_Placement->Adjust_Placement No Check_Environment Are environmental conditions favorable? Check_Lure->Check_Environment Yes Replace_Lure Replace with a new, properly stored lure. Check_Lure->Replace_Lure No Monitor_Conditions Check temperature and wind conditions. Check_Environment->Monitor_Conditions No End Capture Rate Improved Check_Environment->End Yes Adjust_Placement->End Replace_Lure->End Monitor_Conditions->End

Caption: Troubleshooting workflow for low this compound trap capture rates.

Grandlure_Trap_Deployment_Workflow Start Planning Placement Trap Placement (1 per 0.1 mile on perimeter) Start->Placement Installation Lure & Insecticide Strip Installation Placement->Installation Inspection Weekly Trap Inspection Installation->Inspection Data_Collection Data Collection (Count Weevils) Inspection->Data_Collection Analysis Data Analysis Inspection->Analysis End of Study Maintenance Maintenance (Replace Lure/Strip) Data_Collection->Maintenance Maintenance->Inspection End Reporting Analysis->End

Caption: Experimental workflow for this compound trap deployment and monitoring.

References

Technical Support Center: Improving the Chemical Stability of Synthetic Grandlure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Grandlure. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the chemical stability of this important boll weevil aggregation pheromone.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its components?

A1: Synthetic this compound is a chemical mimic of the natural aggregation pheromone produced by the male boll weevil (Anthonomus grandis). It is a blend of four structurally related monoterpene compounds:

  • This compound I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

  • This compound II: (Z)-2-(3,3-dimethylcyclohexylidene)ethanol

  • This compound III: (Z)-(3,3-dimethylcyclohexylidene)acetaldehyde

  • This compound IV: (E)-(3,3-dimethylcyclohexylidene)acetaldehyde[1]

The precise ratio of these components is crucial for its biological activity. Commercial formulations often contain a specific blend to maximize attraction.[2]

Q2: Why is the chemical stability of synthetic this compound a concern?

A2: The components of this compound, being terpene alcohols and aldehydes, are susceptible to degradation under various environmental conditions. This degradation can alter the chemical composition and the ratio of the four components, leading to a significant reduction in its attractiveness to boll weevils.[3] Factors such as oxidation, photodegradation (exposure to light), and high temperatures can accelerate this process.

Q3: What are the primary degradation pathways for this compound components?

A3: The primary degradation pathways are believed to be oxidation and photodegradation.

  • Oxidative Degradation: The double bonds in the cyclobutane and cyclohexylidene rings, as well as the alcohol and aldehyde functional groups, are susceptible to oxidation. This can lead to the formation of various byproducts such as ketones, carboxylic acids, and epoxides, altering the pheromone's effectiveness.

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate chemical reactions, leading to isomerization (e.g., Z to E conversion in aldehydes) or cleavage of the chemical structure, particularly the cyclobutane ring in this compound I.

Q4: How can I minimize the degradation of my synthetic this compound samples during storage?

A4: To minimize degradation during storage, it is recommended to:

  • Store in a cool, dark place: Low temperatures slow down the rate of chemical reactions, and protection from light prevents photodegradation. An amber glass vial stored in a freezer is ideal.

  • Use an inert atmosphere: Purging the storage container with an inert gas like argon or nitrogen can displace oxygen and minimize oxidative degradation.

  • Use appropriate containers: Store in tightly sealed glass containers with PTFE-lined caps to prevent volatilization and contamination.

Q5: Are there any chemical stabilizers that can be added to this compound formulations?

A5: Yes, the use of stabilizers is a common practice to enhance the shelf-life of pheromone formulations.

  • Antioxidants: Compounds like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be added to inhibit oxidation by scavenging free radicals.

  • UV Protectants: UV absorbers can be incorporated into the formulation to reduce photodegradation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with synthetic this compound.

Problem Possible Causes Troubleshooting Steps
Loss of biological activity in field trials. 1. Degradation of one or more this compound components. 2. Altered ratio of the four components due to differential degradation or volatilization.[3] 3. Sub-optimal formulation leading to rapid release or degradation.1. Analyze the chemical purity and component ratio of your this compound sample before and after the trial using GC-MS. 2. Conduct a stability study under simulated field conditions (see Experimental Protocols). 3. Consider using a slow-release formulation or incorporating stabilizers (antioxidants, UV protectants).
Inconsistent results between batches of synthetic this compound. 1. Variation in the initial purity or component ratio of the synthesized batches. 2. Inconsistent storage conditions between batches.1. Standardize your synthesis and purification protocol. 2. Analyze each new batch by GC-MS to confirm its chemical profile and component ratio before use. 3. Ensure all batches are stored under identical, optimal conditions (cool, dark, inert atmosphere).
Appearance of unknown peaks in GC-MS analysis after storage or use. 1. Formation of degradation products due to oxidation or photodegradation. 2. Contamination of the sample.1. Attempt to identify the degradation products by comparing their mass spectra with known terpene degradation products. 2. Review your storage and handling procedures to identify potential sources of contamination. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.

Data Presentation

To systematically evaluate the stability of your synthetic this compound, it is crucial to collect and organize quantitative data. The following table provides a template for recording data from a stability study.

Table 1: Stability of Synthetic this compound Components Under Accelerated Conditions

ConditionTimepointThis compound I (% Remaining)This compound II (% Remaining)This compound III (% Remaining)This compound IV (% Remaining)Total Purity (%)
Control (4°C, Dark) 0 hours100100100100100
24 hours
72 hours
High Temperature (40°C, Dark) 0 hours100100100100100
24 hours
72 hours
UV Light (254 nm, 25°C) 0 hours100100100100100
1 hour
4 hours
Oxidative Stress (H₂O₂, 25°C) 0 hours100100100100100
1 hour
4 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of Synthetic this compound

Objective: To intentionally degrade synthetic this compound under controlled stress conditions to identify potential degradation products and pathways, and to assess the stability-indicating capability of the analytical method.

Materials:

  • Synthetic this compound standard of known purity and component ratio.

  • Solvents (e.g., hexane, ethanol).

  • Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Temperature-controlled oven, UV lamp (e.g., 254 nm), and light-protected containers.

  • GC-MS system with a suitable capillary column.

Methodology:

  • Sample Preparation: Prepare stock solutions of synthetic this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 24 hours.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 40°C for 24 hours.

    • Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a solution of this compound in a sealed vial in an oven at 60°C for 48 hours.

    • Photodegradation: Expose a solution of this compound in a quartz cuvette to UV light (254 nm) for a defined period (e.g., 4, 8, 24 hours).

    • Control: Keep a this compound solution at 4°C in the dark.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples, including the control, by GC-MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation of each this compound component.

    • Identify and characterize any new peaks that appear in the chromatograms of the stressed samples using their mass spectra.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start prep Prepare this compound Stock Solution start->prep acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Degradation prep->thermal photo Photodegradation prep->photo control Control (4°C, Dark) prep->control gcms GC-MS Analysis acid->gcms base->gcms oxidation->gcms thermal->gcms photo->gcms control->gcms data Data Analysis & Interpretation gcms->data pathways Identify Degradation Pathways data->pathways products Characterize Degradation Products data->products method Validate Stability-Indicating Method data->method

Caption: Experimental workflow for a forced degradation study of synthetic this compound.

degradation_pathways cluster_this compound Synthetic this compound Components cluster_stressors Stress Factors cluster_products Potential Degradation Products G1 This compound I (Alcohol) Ketones Ketones G1->Ketones Oxidation Epoxides Epoxides G1->Epoxides Oxidation Cleavage Ring Cleavage Products G1->Cleavage Photodegradation G2 This compound II (Alcohol) G2->Ketones Oxidation G2->Epoxides Oxidation G3 This compound III (Aldehyde) CarboxylicAcids Carboxylic Acids G3->CarboxylicAcids Oxidation Isomers Geometric Isomers G3->Isomers Photodegradation G4 This compound IV (Aldehyde) G4->CarboxylicAcids Oxidation G4->Isomers Photodegradation O2 Oxygen O2->Ketones O2->CarboxylicAcids O2->Epoxides UV UV Light UV->Isomers UV->Cleavage Heat Heat Heat->Ketones Accelerates Heat->CarboxylicAcids Accelerates Heat->Epoxides Accelerates Heat->Isomers Accelerates Heat->Cleavage Accelerates

Caption: Potential degradation pathways for the components of synthetic this compound.

References

Environmental factors affecting Grandlure efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Grandlure Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the environmental factors affecting this compound efficacy and to offer troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis). It is a blend of four primary components: two alcohols (I and II) and two aldehydes (III and IV). This pheromone is produced by male boll weevils and attracts both males and females.[1]

Q2: What are the primary environmental factors that influence the effectiveness of this compound?

A2: The efficacy of this compound is significantly influenced by several environmental factors, including temperature, UV radiation, humidity, and wind. These factors can affect the release rate of the pheromone from the lure, its chemical stability, and the ability of the target insect to detect it.[2]

Q3: How does temperature affect this compound release?

A3: Higher ambient temperatures increase the volatilization rate of this compound from the lure. This can lead to a stronger initial signal but may also cause the lure to deplete prematurely, reducing its effective lifespan in the field.[3] Conversely, in colder temperatures, the release rate may be too low to be effective.[4]

Q4: Can UV radiation from sunlight degrade this compound?

A4: Yes, UV radiation can cause photodegradation of pheromones, particularly those with alkene structures, by breaking down their chemical bonds.[5] This can lead to a loss of biological activity. The use of UV-protective dispensers or formulations with UV stabilizers can help mitigate this effect.[5][6]

Q5: Does humidity impact this compound efficacy?

A5: Humidity can influence both the release of the pheromone and the insect's ability to detect it. While high humidity can sometimes reduce the release rate of certain pheromone formulations, extreme humidity levels (both high and low) can also affect the sensory perception of insects.[4][7][8]

Q6: Why is my this compound-baited trap not catching any boll weevils?

A6: Several factors could be at play. First, verify that the lure has not expired and has been stored correctly. Improper storage, such as in hot conditions, can degrade the pheromone.[9] Ensure the trap is placed correctly, considering factors like height and proximity to the target crop.[10] Also, consider the time of year and the boll weevil's life cycle; traps are only effective when adult insects are active.[9] Finally, extreme temperatures or high winds could be negatively impacting performance.[9]

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when using this compound in your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Trap Capture 1. Expired or Improperly Stored Lure: Pheromones can degrade over time, especially if exposed to high temperatures or direct sunlight during storage.[9] 2. Incorrect Trap Placement: Traps may be positioned too high, too low, or in a location with insufficient insect traffic.[10] 3. Extreme Temperatures: Very high temperatures can cause rapid, premature release of the pheromone, while very low temperatures can inhibit release.[4][9] 4. Strong Winds: High winds can disrupt the pheromone plume, making it difficult for insects to locate the trap.[9] 5. Competing Odors: The presence of other strong odors in the vicinity, such as from other traps or certain plants, can interfere with the attraction to the this compound.[9]1. Check the expiration date on the lure and ensure it has been stored in a cool, dark place as recommended by the manufacturer. 2. Adjust the trap height and location based on the target insect's behavior and the specific crop environment.[10] 3. In hot climates, consider using lures with a slower release formulation or replacing them more frequently. In cold weather, trapping may be less effective.[3][4] 4. Move traps to a location with some protection from direct, high winds.[9] 5. Ensure traps are spaced adequately and away from sources of competing smells.[9]
Inconsistent Results 1. Variable Environmental Conditions: Fluctuations in temperature, wind, and other weather conditions between experiments can lead to variability in results.[2] 2. Lure Age and Handling: Using lures of different ages or handling them without gloves can introduce variability.[11] 3. Changes in Insect Population: The density and behavior of the target insect population can change over time.[9]1. Record environmental conditions during each experiment to help explain any variations in the data. 2. Use fresh lures for each replicate if possible and always handle them with clean gloves or forceps to avoid contamination.[11] 3. Monitor the target insect population in the experimental area to account for natural fluctuations.
Rapid Decline in Lure Efficacy 1. High Temperatures: As noted, high temperatures accelerate the release of the pheromone, shortening the lure's lifespan.[3] 2. UV Degradation: Exposure to direct sunlight can break down the pheromone components.[5] 3. Lure Formulation: Some lure formulations are designed for short-term, high-release and may not be suitable for long-term monitoring.1. Refer to the quantitative data on temperature and release rates to estimate the effective life of your lure under your specific field conditions. 2. Choose a trap design that offers some protection from direct sunlight or use lures with UV protectants if available.[5] 3. Select a lure formulation that is appropriate for the duration of your experiment.

Quantitative Data on Environmental Effects

The following tables summarize the impact of temperature on the release of this compound. Data on the direct quantitative effects of UV radiation and humidity on this compound are limited; however, it is known that these factors can contribute to the degradation and affect the release of pheromones in general.

Table 1: Effect of Temperature on the Cumulative Release of this compound Over 14 Days from Lures of Different Manufacturers

ManufacturerAverage Daily TemperatureTotal this compound Released (mg) over 14 days
Hercon70°F (21°C)~4.5
85°F (29°C)~6.0
Plato70°F (21°C)~4.0
85°F (29°C)~5.5
Scentry70°F (21°C)~5.0
85°F (29°C)~7.0

Data adapted from a study on the influence of temperature on this compound release. The initial lure dosage was 10 mg.

Table 2: Weekly Volatilization of this compound in Spring vs. Summer Conditions

SeasonAverage TemperatureWeek 1 Release (mg)Week 4 Release (mg)Total Remaining after 4 Weeks (mg)
SpringModerate~3.3Not specified13.1 (55.7% of original)
Summer>30°C9.81.05.5 (22.8% of original)

Data from a study on this compound volatilization from a 25 mg extended-life lure.[3][12]

Experimental Protocols

1. Protocol for Evaluating the Field Efficacy of this compound Formulations

This protocol outlines a method for comparing the effectiveness of different this compound formulations in a field setting.

  • Objective: To determine the relative attractiveness and longevity of different this compound lures under field conditions.

  • Materials:

    • This compound lures of different formulations to be tested.

    • Standard boll weevil traps.

    • Stakes or poles for mounting traps.

    • Gloves or forceps for handling lures.

    • Data collection sheets or a mobile device for recording captures.

    • GPS unit for mapping trap locations.

  • Procedure:

    • Site Selection: Choose an experimental site with a known population of boll weevils. The site should be large enough to allow for adequate spacing between traps to prevent interference.

    • Experimental Design: Use a randomized complete block design. Each block should contain one of each lure formulation being tested, including a control trap with no lure. Replicate each block multiple times.

    • Trap Placement: Mount traps at a consistent height, typically at the level of the cotton canopy. Space traps at least 20-30 meters apart to minimize interference.

    • Lure Deployment: Using clean gloves or forceps, place one lure in each appropriately labeled trap. Record the date of deployment.

    • Data Collection: Check traps at regular intervals (e.g., every 2-3 days). Count and record the number of boll weevils captured in each trap. After counting, clear the traps of all insects.

    • Lure Replacement: Replace lures according to the manufacturer's recommendations or at predetermined intervals to assess longevity.

    • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different lure formulations over time.

2. Protocol for GC-MS Analysis of this compound Components from Field-Aged Lures

This protocol provides a method for quantifying the remaining this compound components in lures that have been exposed to field conditions.

  • Objective: To determine the degradation and release rates of the four this compound components from lures over time in the field.

  • Materials:

    • Field-aged this compound lures.

    • Hexane (or other suitable solvent).

    • Glass vials with caps.

    • Internal standard (e.g., gamma-terpinene).

    • Gas chromatograph-mass spectrometer (GC-MS).

  • Procedure:

    • Sample Collection: Collect lures from the field at specified time intervals (e.g., 0, 2, 4, 7, 10, and 14 days).

    • Extraction: Place each lure in a separate glass vial. Add a known volume of hexane to extract the remaining pheromone. Add a known amount of the internal standard to each vial.

    • GC-MS Analysis:

      • Set up the GC-MS with a suitable capillary column (e.g., a non-polar column like DB-5ms) and an appropriate temperature program to separate the four this compound components.

      • Inject a sample of the hexane extract into the GC-MS.

      • Run the analysis in selected ion monitoring (SIM) mode to increase sensitivity and selectivity for the target compounds.

    • Quantification:

      • Create a calibration curve for each of the four this compound components using standards of known concentrations.

      • Calculate the amount of each component remaining in the aged lures by comparing their peak areas to those of the internal standard and the calibration curves.

    • Data Analysis: Calculate the amount of each component released over time by subtracting the remaining amount from the initial amount present in un-aged lures.

Visualizations

Grandlure_Troubleshooting start Low/No Trap Capture lure_check Check Lure (Expiry, Storage) start->lure_check placement_check Evaluate Trap Placement (Height, Location) lure_check->placement_check Lure OK lure_issue Replace Lure lure_check->lure_issue Issue Found env_check Assess Environmental Conditions (Temp, Wind) placement_check->env_check Placement OK placement_issue Adjust Trap Position placement_check->placement_issue Issue Found competing_odors Consider Competing Odors env_check->competing_odors Conditions OK env_issue Adjust Timing/Location of Trapping env_check->env_issue Issue Found odor_issue Relocate Traps competing_odors->odor_issue Issue Found success Improved Capture lure_issue->success placement_issue->success env_issue->success odor_issue->success Boll_Weevil_Olfactory_Pathway cluster_air Air cluster_antenna Boll Weevil Antenna cluster_receptors Specific Receptors This compound This compound Components (I, II, III, IV) obp Odorant-Binding Protein (OBP) This compound->obp Binds to orn Olfactory Receptor Neuron (ORN) obp->orn Transports to or_I Receptor for Component I or_II Receptor for Component II or_IV Receptor for Component IV signal Signal Transduction Cascade orn->signal Activates brain Antennal Lobe of Brain signal->brain Nerve Impulse behavior Behavioral Response (Attraction) brain->behavior Initiates

References

Technical Support Center: Degradation Pathways of Grandlure Components in the Field

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Grandlure components in field experiments.

Frequently Asked Questions (FAQs)

Q1: What are the components of the this compound pheromone blend?

This compound is a synthetic pheromone blend composed of four compounds:

  • This compound I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

  • This compound II: (Z)-3,3-dimethyl-Δ¹’β-cyclohexaneethanol

  • This compound III: (Z)-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde

  • This compound IV: (E)-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde[1]

Q2: What are the primary factors that cause the degradation of this compound components in the field?

The primary environmental factors contributing to the degradation of this compound components in the field are:

  • Oxidation: The aldehyde components (this compound III and IV) are particularly susceptible to oxidation, which can convert them into less active compounds.[2]

  • Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can cause the breakdown of the pheromone molecules.

  • Temperature: High temperatures can accelerate the rate of chemical degradation and also increase the volatility and release rate of the pheromone from the dispenser, shortening the lure's effective lifespan.[3]

Q3: Are all this compound components equally susceptible to degradation?

No, the components of this compound exhibit different stabilities. The two alcohol components, this compound I and this compound II, are generally more stable and less prone to oxidative and reductive degradation under normal use conditions. In contrast, the two aldehyde components, this compound III and this compound IV, are more susceptible to oxidation.[2]

Q4: What are the known degradation products of this compound?

Research has identified several oxidative decomposition products of the aldehyde components (this compound III and IV). These include the corresponding carboxylic acids and other related compounds.[2] The alcohol components (this compound I and II) have been found to be relatively stable with no significant breakdown products identified under laboratory conditions.[2]

Troubleshooting Guides

Issue: Rapid decline in the effectiveness of this compound-baited traps in the field.

  • Possible Cause 1: Accelerated Degradation of Pheromone Components.

    • Troubleshooting Steps:

      • Assess Environmental Conditions: Note the ambient temperature, sunlight exposure, and humidity at the trap location. High levels of these factors can accelerate degradation.

      • Protect from Direct Sunlight: If possible, position traps in shaded areas to minimize UV exposure.

      • Consider Lure Formulation: Different lure dispensers have varying release rates and protective properties. For harsh conditions, consider using a controlled-release formulation that offers better protection against environmental degradation.

  • Possible Cause 2: Depletion of the Pheromone Lure.

    • Troubleshooting Steps:

      • Check the Age of the Lure: Lures have a finite lifespan. Refer to the manufacturer's recommendations for the expected field life of the lure.

      • Monitor Release Rate: In high temperatures, the pheromone may be released at a much faster rate than anticipated, leading to premature depletion.[3] Consider more frequent lure replacement in hot climates.

      • Quantitative Analysis: If the problem persists, you can analyze the residual pheromone content in the aged lures using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the actual release rate under your specific field conditions.

Issue: Inconsistent or no attraction of the target insect to the this compound traps.

  • Possible Cause 1: Improper Storage of Lures.

    • Troubleshooting Steps:

      • Verify Storage Conditions: this compound lures should be stored in a cool, dark place, preferably in a freezer at or below -20°C, in their original sealed packaging until deployment.

      • Avoid Repeated Freeze-Thaw Cycles: If you need to use lures from a multi-pack over time, it is best to store them individually to avoid exposing the entire batch to ambient conditions repeatedly.

  • Possible Cause 2: Incorrect Lure Composition or Purity.

    • Troubleshooting Steps:

      • Confirm the Pheromone Blend: Ensure that the lure contains the correct ratio of all four this compound components.

      • Check for Impurities: The presence of impurities can negatively affect the attractiveness of the lure. If you suspect a quality issue, consider having the lure analyzed by a qualified laboratory.

Quantitative Data

The degradation of the complete this compound blend in field-aged lures has been quantified. The following table summarizes the residual this compound content and volatilization rates under different seasonal conditions.

Table 1: Residual this compound and Volatilization Rates in Field-Aged Lures [3]

Duration of Field AgingConditionInitial this compound (mg)Residual this compound (mg)Percent RemainingMean Weekly Volatilization (mg)
4 weeksSpring (moderate temperatures)2513.1 ± 0.1952.4%Not specified
4 weeksSummer (high temperatures)255.5 ± 0.1522.0%Not specified
1 weekSummer25Not specifiedNot specified9.8 ± 0.32
4 weeksSummer25Not specifiedNot specified1.0 ± 0.09 (by the fourth week)

Experimental Protocols

Protocol: Analysis of Residual this compound in Field-Aged Lures by Gas Chromatography (GC)

This protocol is adapted from methodologies used for the analysis of this compound and its degradation products.[2]

  • Objective: To quantify the amount of each of the four this compound components remaining in a pheromone lure after a specified period of field exposure.

  • Materials:

    • Field-aged this compound lures

    • Unused this compound lures (as a control)

    • Hexane or diethyl ether (analytical grade)

    • Glass vials with PTFE-lined caps

    • Volumetric flasks

    • Microsyringes

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

    • GC column suitable for terpene analysis (e.g., a non-polar or medium-polarity column)

  • Procedure:

    • Sample Preparation:

      • Carefully remove the aged lure from the trap and place it in a glass vial.

      • Add a known volume of solvent (e.g., 5 mL of hexane) to the vial to extract the pheromone.

      • Seal the vial and agitate it for a sufficient time (e.g., 1-2 hours) to ensure complete extraction.

      • Prepare a control sample using an unused lure following the same procedure.

    • Preparation of Standards:

      • Prepare a series of standard solutions of a certified this compound reference standard in the same solvent used for extraction, with concentrations spanning the expected range of the samples.

    • GC Analysis:

      • Set up the GC with an appropriate temperature program for the separation of the four this compound components. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.

      • Injector and detector temperatures should be optimized to ensure proper vaporization and detection without causing thermal degradation of the analytes.

      • Inject a known volume (e.g., 1 µL) of the standard solutions to generate a calibration curve for each of the four components.

      • Inject the same volume of the extracts from the aged and unused lures.

    • Data Analysis:

      • Identify the peaks corresponding to each of the four this compound components in the chromatograms based on their retention times compared to the standards.

      • Quantify the amount of each component in the extracts by comparing the peak areas to the calibration curves.

      • Calculate the percentage of each component remaining in the aged lure compared to the unused lure.

Visualizations

Grandlure_Aldehyde_Oxidation cluster_aldehydes This compound Aldehydes cluster_products Oxidation Products Grandlure_III This compound III ((Z)-aldehyde) Carboxylic_Acid_Z Corresponding (Z)-Carboxylic Acid Grandlure_III->Carboxylic_Acid_Z Oxidation Grandlure_IV This compound IV ((E)-aldehyde) Carboxylic_Acid_E Corresponding (E)-Carboxylic Acid Grandlure_IV->Carboxylic_Acid_E Oxidation Experimental_Workflow Start Start: Field Deployment of Lures Collect_Lures Collect Lures at Time Intervals (t=0, 1, 2... weeks) Start->Collect_Lures Extraction Solvent Extraction of Residual Pheromone Collect_Lures->Extraction GC_Analysis GC-MS/FID Analysis Extraction->GC_Analysis Quantification Quantify Individual This compound Components GC_Analysis->Quantification Data_Analysis Calculate Degradation Rate and Half-life Quantification->Data_Analysis End End: Determine Lure Field Longevity Data_Analysis->End

References

Strategies to overcome boll weevil resistance to Grandlure.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome boll weevil (Anthonomus grandis) resistance to the aggregation pheromone, Grandlure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is the synthetic aggregation pheromone of the boll weevil, Anthonomus grandis. It is a blend of four components: two terpene alcohols ((+)-cis-2-isopropenyl-1-methylcyclobutaneethanol and cis-3,3-dimethyl-Δ¹-cyclohexaneethanol) and two terpene aldehydes (cis-3,3-dimethyl-Δ¹-cyclohexaneacetaldehyde and trans-3,3-dimethyl-Δ¹-cyclohexaneacetaldehyde).[1] The male weevil produces this pheromone to attract both males and females.[2]

Q2: Is the boll weevil developing true physiological resistance to this compound?

A2: Current research suggests that the reduced effectiveness of this compound-baited traps is not due to classical physiological resistance (e.g., target-site insensitivity or metabolic detoxification) but rather to a phenomenon of "trap competition". In areas with high boll weevil populations, the large amount of pheromone released by native male weevils can outcompete the synthetic lure in the traps, making the traps less attractive.[1][3] This is particularly noticeable when cotton is actively fruiting.[3]

Q3: What are the primary strategies to enhance the effectiveness of this compound?

A3: The main strategy is the use of synergistic plant-derived compounds that enhance the attractiveness of this compound.[4] Additionally, integrated pest management (IPM) approaches are crucial, including the use of "attract-and-kill" devices, biological control agents, and cultural practices.[2][5] A novel, forward-looking strategy involves the use of gene-level control methods, such as RNA interference, to suppress the natural pheromone production in male boll weevils, thereby increasing the efficacy of synthetic lures.[3]

Q4: What are some of the synergistic compounds used with this compound?

A4: Research has identified several plant-derived volatiles that are synergistic with this compound. The most commonly cited are caryophyllene, eugenol, and myrcene.[4] These compounds are common in the essential oils of a wide variety of plants.[4]

Troubleshooting Guides

Problem: Low trap capture rates despite a known boll weevil infestation.
  • Possible Cause 1: High ambient temperatures.

    • Troubleshooting: High temperatures can lead to rapid volatilization and degradation of this compound, reducing its effectiveness over time.[6][7] Consider using a controlled-release dispenser to ensure a more consistent release of the pheromone.[4] Shorten the interval between lure replacements during periods of extreme heat.

  • Possible Cause 2: Trap Competition.

    • Troubleshooting: In areas with high boll weevil densities, the pheromone released by native males can overwhelm the synthetic lure.[3] To mitigate this, consider increasing the density of traps around the field.[8] Also, incorporating synergistic plant volatiles like eugenol can enhance the lure's attractiveness, although its effectiveness may be dependent on weevil density.[6][7]

  • Possible Cause 3: Improper trap placement.

    • Troubleshooting: Traps should be placed around the perimeter of cotton fields.[8] One study found that traps placed slightly further from the cotton (7-10 meters) captured more weevils than those placed very close (≤1 meter), although this was not consistent across years.[9] Ensure traps are positioned to avoid damage from field equipment.[8]

Problem: Inconsistent results in behavioral assays.
  • Possible Cause 1: Variation in boll weevil physiological state.

    • Troubleshooting: The responsiveness of boll weevils to this compound can be influenced by factors such as age, mating status, and feeding status.[10] Standardize the pre-assay conditions for your test subjects. For example, use weevils of a specific age range and ensure they have had access to a food source.

  • Possible Cause 2: Sublethal exposure to insecticides.

    • Troubleshooting: Exposure to sublethal doses of certain insecticides can affect the boll weevil's response to pheromones.[11] If collecting weevils from the field, be aware of the recent insecticide application history in that area.

  • Possible Cause 3: Incorrect pheromone blend or dosage.

    • Troubleshooting: The ratio of the four this compound components is critical for optimal attraction.[12] Ensure the synthetic blend you are using is of high quality and accurately mimics the natural pheromone. The dosage of the lure also significantly impacts attraction, with higher doses generally resulting in more captures up to a certain point.[12]

Data Presentation

Table 1: Efficacy of this compound in Combination with Synergistic Compounds

TreatmentActive MaterialMean No. of Weevils Captured (± SE)Statistical Significance
ControlThis compound alone (9.5 mg)Data not available in provided search results-
Treatment 1This compound (9.5 mg) + Caryophyllene (25 mg)Data not available in provided search resultsSynergistic with this compound
Treatment 2This compound (9.5 mg) + Eugenol (25 mg)Data not available in provided search resultsSynergistic with this compound
Treatment 3This compound (9.5 mg) + Myrcene (25 mg)Data not available in provided search resultsSynergistic with this compound

Note: While the source indicates these compounds are synergistic, specific capture numbers from comparative tests were not provided in the search results.[4]

Table 2: Effect of Temperature on this compound Volatilization (25 mg Lure)

Temperature ConditionTimeThis compound Remaining (mg ± SE)Percentage of Original Content
Moderate (Spring)4 weeks13.1 ± 0.1955.7%
High (Summer)4 weeks5.5 ± 0.1522.8%

Data from a study on extended-life pheromone lures.[6][7]

Experimental Protocols

Protocol 1: Field Trapping Experiment to Evaluate Lure Enhancers
  • Trap Preparation: Use standard boll weevil traps, each consisting of a body, a molded screen cone, and a collection chamber.[8]

  • Lure Preparation:

    • Control Lure: A standard this compound dispenser (e.g., 9.5 mg).[4]

    • Test Lure: A this compound dispenser (9.5 mg) plus a candidate lure enhancer. For example, pipette 25 mg of the test compound (e.g., caryophyllene, eugenol, or myrcene) onto a cotton dental roll and place it in the trap with the this compound dispenser.[4] Alternatively, use a controlled-release dispenser for the enhancer.[4]

  • Trap Deployment:

    • Place traps around the perimeter of cotton fields.[8]

    • Space traps at least 50 feet apart to avoid interference between treatments.[4]

    • Use a randomized complete block design to account for field variability.

  • Data Collection:

    • Check traps every 2 to 7 days, depending on the weevil population density.[4]

    • Count and record the number of boll weevils captured in each trap.

    • Replace lures at recommended intervals (e.g., every two weeks for standard this compound).[8]

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in weevil captures between the control and test lures.

Protocol 2: Electroantennography (EAG) Assay for Olfactory Response
  • Insect Preparation:

    • Select an adult boll weevil.

    • Excise one antenna from the head using micro-scissors.[13]

  • Electrode Preparation and Antenna Mounting:

    • Prepare two glass capillary micropipettes filled with a saline solution.[13]

    • Insert the base of the antenna into the recording electrode and the tip of the antenna into the indifferent electrode.[13]

  • Odorant Delivery:

    • Prepare a dilution series of the test odorant (e.g., a this compound component or a potential synergist) in a suitable solvent.

    • Apply a known volume of the solution to a filter paper strip and insert it into a Pasteur pipette.

    • Deliver a puff of charcoal-filtered air through the pipette over the antenna preparation.

  • Data Recording and Analysis:

    • Record the voltage fluctuations from the antenna using an EAG system. The amplitude of the depolarization is the EAG response.[13]

    • Measure the peak amplitude of the EAG response for each odorant concentration.

    • Generate a dose-response curve to quantify the antennal sensitivity to the test compound.

Visualizations

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_neuron Inside ORN OBP Odorant Binding Protein (OBP) OR_Complex Orco Odorant Receptor (OR) OBP->OR_Complex:f1 Transport & Release This compound This compound Molecule This compound->OBP Binding Ion_Channel Ion Channel OR_Complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (e.g., Na+, Ca2+) Action_Potential Action Potential Depolarization->Action_Potential To Antennal Lobe To Antennal Lobe Action_Potential->To Antennal Lobe Experimental_Workflow cluster_field Field Trial cluster_lab Laboratory Assay Trap_Prep 1. Prepare Traps (Control vs. Test Lure) Deployment 2. Deploy Traps in Cotton Field Trap_Prep->Deployment Data_Collection 3. Collect Weevil Capture Data Deployment->Data_Collection Analysis_Field 4. Statistical Analysis Data_Collection->Analysis_Field EAG_Prep 1. Prepare Antenna & Electrodes Odor_Delivery 2. Deliver Odorant Stimulus EAG_Prep->Odor_Delivery EAG_Recording 3. Record EAG Response Odor_Delivery->EAG_Recording Analysis_Lab 4. Generate Dose- Response Curve EAG_Recording->Analysis_Lab Troubleshooting_Logic Start Low Trap Captures Check_Temp Check Ambient Temperature Start->Check_Temp Check_Density Assess Weevil Population Density Start->Check_Density Check_Placement Verify Trap Placement Start->Check_Placement High_Temp Action: Use controlled- release lures. Shorten replacement interval. Check_Temp->High_Temp Is it high? High_Density Action: Increase trap density. Add synergistic compounds to lure. Check_Density->High_Density Is it high? Bad_Placement Action: Reposition traps according to protocol. Check_Placement->Bad_Placement Is it incorrect?

References

Optimizing Grandlure synthesis for improved yield and purity.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Grandlure synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of the four components of this compound, the aggregation pheromone of the boll weevil (Anthonomus grandis).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of each this compound component.

This compound I: (+)-cis-2-Isopropenyl-1-methylcyclobutaneethanol (Grandisol)

The synthesis of Grandisol, the principal component of this compound, often involves the construction of a challenging cyclobutane ring, commonly via a [2+2] photocycloaddition.

Issue 1: Low Yield in [2+2] Photocycloaddition

  • Question: My [2+2] photocycloaddition reaction to form the cyclobutane core of Grandisol is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can arise from several factors:

    • Inefficient Light Source: Ensure your photochemical reactor is equipped with a lamp that emits at the optimal wavelength for the reaction, typically around 254 nm for intramolecular cycloadditions. The lamp's intensity and the reaction vessel's material (it must be transparent to the UV light) are also critical.

    • Sub-optimal Catalyst: For catalyzed reactions, the choice and handling of the catalyst are crucial. Copper(I) triflate (CuOTf) is often used to improve efficiency. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation.

    • Solvent Effects: The polarity of the solvent can influence the reaction's efficiency. Ethers like diethyl ether and tetrahydrofuran (THF) are commonly used and have been shown to be effective. Experimenting with different aprotic solvents may improve the yield.

    • Reaction Time and Concentration: Prolonged irradiation can sometimes lead to product decomposition. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. The concentration of the starting material can also affect the rate of the desired intramolecular reaction versus intermolecular side reactions.

Issue 2: Poor Stereoselectivity (Formation of undesired endo/exo isomers)

  • Question: My Grandisol synthesis is producing a mixture of endo and exo isomers, and the desired cis-isomer is not the major product. How can I improve the stereoselectivity?

  • Answer: Controlling the stereochemistry of the cyclobutane ring is a common challenge.

    • Catalyst and Ligand Choice: The use of chiral catalysts or ligands can significantly influence the stereochemical outcome. For instance, chiral oxazaborolidine-AlBr₃ Lewis acid complexes have been shown to promote enantioselective intermolecular [2+2] photocycloadditions with high enantiomeric excess.[1]

    • Solvent Influence: The solvent can affect the transition state geometry of the cycloaddition, thereby influencing the endo/exo product ratio. A systematic screening of solvents is recommended to optimize for the desired isomer.

    • Temperature: Performing the reaction at lower temperatures can sometimes enhance stereoselectivity by favoring the formation of the thermodynamically more stable product.

This compound II, III, and IV: The Cyclohexane Derivatives

The synthesis of the two aldehyde components (this compound III and IV) and the second alcohol component (this compound II) often utilizes a Wittig reaction or a related olefination strategy starting from a cyclic ketone.

Issue 3: Difficulty in Removing Triphenylphosphine Oxide Byproduct

  • Question: I am struggling to separate the triphenylphosphine oxide byproduct from my desired alkene product after a Wittig reaction. What are the best purification methods?

  • Answer: Triphenylphosphine oxide is a notoriously difficult byproduct to remove completely.

    • Crystallization: If your product is a solid, recrystallization can be an effective method as triphenylphosphine oxide has different solubility profiles.

    • Chromatography: Column chromatography on silica gel is the most common method. A careful choice of eluent system is necessary to achieve good separation. Often, a gradient elution is required.

    • Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a nonpolar solvent like hexane or a mixture of hexane and diethyl ether, in which it is poorly soluble.

    • Alternative Reagents: Consider using a Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from an HWE reaction is water-soluble and can be easily removed by an aqueous workup.

Issue 4: Poor Control of E/Z Isomer Ratio in Wittig Reaction for this compound III & IV

  • Question: My Wittig reaction is producing a mixture of E and Z isomers of the 3,3-dimethylcyclohexylidene acetaldehyde (this compound III and IV). How can I control the stereoselectivity to favor the desired isomers?

  • Answer: The E/Z selectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

    • Ylide Type: Non-stabilized ylides (e.g., those derived from simple alkyl halides) tend to give predominantly the Z-alkene. Stabilized ylides (e.g., those with an adjacent carbonyl or ester group) generally favor the E-alkene.

    • Reaction Conditions:

      • Salt-free conditions: Using bases that do not introduce lithium salts (e.g., sodium hexamethyldisilazide - NaHMDS) can favor the Z-isomer.

      • Schlosser modification: To favor the E-isomer with non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene.[2]

    • Separation of Isomers: If a mixture is obtained, the E and Z isomers of the aldehydes can often be separated by flash chromatography on silica gel.[1]

Issue 5: Low Yield in the Oxidation of Alcohol to Aldehyde (this compound III & IV)

  • Question: The oxidation of 2-(3,3-dimethylcyclohexylidene)ethanol to the corresponding aldehyde is giving a low yield. What could be the issue?

  • Answer: The aldehydes of this compound are known to be somewhat unstable, which can lead to degradation and lower yields during oxidation and purification.[1]

    • Mild Oxidizing Agents: Use mild oxidizing agents to prevent over-oxidation or decomposition. Reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are suitable choices.[1]

    • Careful Handling: Due to their instability, the aldehyde products should be handled carefully. It is advisable to use them in the next step as soon as possible after purification and to store them under an inert atmosphere at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the four components of this compound?

A1: this compound is a blend of four chemical compounds:

  • This compound I: (+)-cis-2-Isopropenyl-1-methylcyclobutaneethanol (also known as Grandisol)

  • This compound II: cis-3,3-dimethyl-Δ¹,β-cyclohexaneethanol

  • This compound III: cis-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

  • This compound IV: trans-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

Q2: What is the typical ratio of the four components in synthetic this compound?

A2: The ratio of the four components is crucial for the biological activity of this compound. A commonly cited ratio for synthetic this compound is approximately 30:40:15:15 for components I:II:III:IV, respectively.

Q3: What analytical techniques are best for monitoring the synthesis and purity of this compound components?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for analyzing the volatile components of this compound. It allows for the separation of the four components and their isomers, as well as the identification of byproducts and impurities. Chiral GC columns can be used to determine the enantiomeric purity of Grandisol. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of individual reaction steps.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Grandisol (this compound I)

Synthetic ApproachKey ReactionReported Overall YieldKey AdvantagesCommon Challenges
PhotocycloadditionIntramolecular [2+2] Photocycloaddition~13% (for a 6-step synthesis)[1][3]Can establish the cyclobutane ring in a single step.Low yields, formation of endo/exo isomers, requires specialized photochemical equipment.
Enyne MetathesisRuthenium-catalyzed ring-closing metathesisNot specified in readily available abstractsEfficient for ring formation.Catalyst sensitivity, potential for side reactions.
Intramolecular AlkylationPd(0)-catalyzed intramolecular allylic alkylationNot specified in readily available abstractsHigh regioselectivity.[4]Requires careful control of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Wittig Olefination to Synthesize this compound II, III, and IV Precursors

  • Ylide Generation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the appropriate phosphonium salt. Add anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension to the desired temperature (e.g., 0 °C or -78 °C). Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or NaHMDS) and stir until the characteristic color of the ylide appears and the phosphonium salt dissolves.

  • Reaction with Ketone: Slowly add a solution of the starting cyclic ketone (e.g., 3,3-dimethylcyclohexanone) in the same anhydrous solvent to the ylide solution at the same temperature.

  • Reaction Monitoring: Allow the reaction to stir for the specified time, monitoring its progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a proton source (e.g., water or saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.

Note: The specific choice of phosphonium salt, base, solvent, temperature, and reaction time will depend on the desired component and the required E/Z selectivity.

Visualizations

Grandlure_Synthesis_Workflow cluster_grandisol This compound I (Grandisol) Synthesis cluster_cyclohexanes This compound II, III, & IV Synthesis start_I Acyclic Precursor cycloaddition [2+2] Photocycloaddition start_I->cycloaddition cyclobutane Cyclobutane Intermediate cycloaddition->cyclobutane functionalization_I Functional Group Manipulation cyclobutane->functionalization_I grandisol This compound I functionalization_I->grandisol start_II_IV 3,3-Dimethylcyclohexanone wittig Wittig Reaction start_II_IV->wittig alkene_intermediate Alkene Intermediate wittig->alkene_intermediate hydroboration Hydroboration-Oxidation alkene_intermediate->hydroboration oxidation Oxidation alkene_intermediate->oxidation grandlure_II This compound II hydroboration->grandlure_II grandlure_III_IV This compound III & IV (E/Z mixture) oxidation->grandlure_III_IV separation Isomer Separation grandlure_III_IV->separation

Caption: General synthetic workflows for this compound components.

Troubleshooting_Wittig cluster_byproduct Byproduct Issue cluster_selectivity Stereoselectivity Issue problem Problem in Wittig Reaction byproduct Triphenylphosphine Oxide Contamination problem->byproduct selectivity Poor E/Z Selectivity problem->selectivity solution_byproduct1 Column Chromatography byproduct->solution_byproduct1 solution_byproduct2 Crystallization / Precipitation byproduct->solution_byproduct2 solution_byproduct3 Use Horner-Wadsworth-Emmons Reaction byproduct->solution_byproduct3 solution_selectivity1 Modify Ylide (Stabilized vs. Non-stabilized) selectivity->solution_selectivity1 solution_selectivity2 Change Reaction Conditions (e.g., Salt-free, Schlosser) selectivity->solution_selectivity2 solution_selectivity3 Chromatographic Separation of Isomers selectivity->solution_selectivity3

Caption: Troubleshooting logic for common Wittig reaction issues.

References

Identifying and resolving contamination in Grandlure samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and resolving contamination in Grandlure samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis). It is a mixture of four monoterpene components: two terpenoid alcohols and two terpenoid aldehydes.[1][2][3] The specific components are:

  • (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol (I)

  • (Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol (II)

  • (Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde (III)

  • (E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde (IV)

Q2: What are the common types of contaminants in this compound samples?

A2: Contamination in this compound samples can arise from several sources, including the synthesis process, degradation, or improper handling. Common contaminants include:

  • Synthesis Byproducts: The chemical synthesis of the four complex components can result in residual starting materials, reagents, or structurally related isomers.[4][5]

  • Oxidative Decomposition Products: As this compound contains alcohol and aldehyde functional groups, it is susceptible to oxidation.[6] Terpenoid alcohols can oxidize to form corresponding aldehydes or carboxylic acids, while aldehydes can oxidize to carboxylic acids.[7][8] This degradation can be accelerated by exposure to air, light, or elevated temperatures.[6]

  • Solvent Residues: Residual solvents used during synthesis or purification processes may be present.

  • Cross-Contamination: Contamination can be introduced through unclean glassware, shared laboratory equipment, or poor sample handling techniques.[9]

Q3: How can I detect contamination in my this compound sample?

A3: The most effective method for detecting contamination and assessing the purity of this compound is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1][10]

  • Gas Chromatography (GC): This technique separates the volatile components of the mixture. Each of the four this compound components and any volatile contaminants will produce a distinct peak in the chromatogram. The area of each peak is proportional to the concentration of the compound.[11] A standard purity specification for commercial this compound is not less than 95% total purity as determined by GC.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of MS. As each compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, providing a unique mass spectrum that acts as a "fingerprint" for identification. This is invaluable for identifying unknown contaminant peaks.[12][13]

Q4: My this compound sample shows low biological activity. Could this be due to contamination?

A4: Yes, a loss of biological activity is a strong indicator of a problem with the sample's integrity. Several factors related to contamination or degradation can be the cause:

  • Incorrect Isomeric Ratio: The biological activity of many pheromones is highly dependent on the precise ratio of their components.[9] Contamination or degradation of one or more components can alter this critical ratio, reducing its effectiveness.

  • Presence of Inhibitors: Some synthesis byproducts or degradation products can act as behavioral antagonists, actively inhibiting the response of the target insect.

  • Lower Concentration of Active Ingredients: If a significant portion of the sample consists of contaminants, the concentration of the active pheromone components is effectively lowered, leading to a weaker biological response.[9]

Q5: What methods can be used to purify contaminated this compound samples?

A5: If a this compound sample is found to be contaminated, it can often be purified using standard chromatographic techniques.

  • Column Chromatography: This is a common method for separating components of a mixture on a larger scale. The sample is passed through a column packed with a stationary phase (e.g., silica gel), and different components are eluted using a solvent or solvent mixture. This technique is effective for removing impurities with different polarities from the this compound components.[14]

  • High-Performance Liquid Chromatography (HPLC): For higher resolution purification, especially on a smaller scale, preparative HPLC can be used. A reverse-phase C18 column is often suitable for separating organic molecules like terpenoids.[15][16][17]

Troubleshooting Guides

Guide 1: Unexpected Peaks in GC-MS Analysis

Problem: Your GC-MS analysis of a this compound sample shows more than the four expected peaks.

Workflow for Identifying and Resolving Unexpected Peaks

cluster_0 Identification cluster_1 Resolution start Unexpected Peak(s) in GC Chromatogram mass_spec Analyze Mass Spectrum of Unknown Peak start->mass_spec db_search Compare Spectrum to NIST/Wiley Libraries mass_spec->db_search known_contaminant Identified as Known Contaminant/Degradation Product? db_search->known_contaminant unknown Unknown Compound known_contaminant->unknown No purify Purify Sample via Chromatography (HPLC/Column) known_contaminant->purify Yes discard Discard Sample & Obtain New Batch unknown->discard reanalyze Re-analyze Purified Sample with GC-MS purify->reanalyze pass_qc Purity >95%? reanalyze->pass_qc use_sample Proceed with Experiment pass_qc->use_sample Yes pass_qc->discard No cluster_0 Potential Causes cluster_1 Investigation Steps cluster_2 Resolution start Low Purity Detected (<95%) degradation Sample Degradation start->degradation synthesis Poor Synthesis Quality start->synthesis handling Handling/Storage Contamination start->handling check_age Check Sample Age & Storage Conditions (Temp, Light, Air Exposure) degradation->check_age review_coa Review Supplier's Certificate of Analysis (CoA) synthesis->review_coa review_lab Review Lab Handling Procedures (Glassware, Solvents) handling->review_lab new_sample Source New, High-Purity this compound Batch check_age->new_sample purify_sample Attempt Purification of Existing Sample check_age->purify_sample review_coa->new_sample improve_protocols Improve Storage & Handling Protocols review_lab->improve_protocols

References

Methods to increase the field longevity of Grandlure lures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on methods to increase the field longevity of Grandlure lures for the boll weevil, Anthonomus grandis.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of standard this compound formulations in field applications?

A1: The primary limitation of early this compound formulations is their short field life, often lasting only 1-2 days.[1] This is due to the high volatility of the pheromone components. This short lifespan necessitates frequent lure replacement, which can be costly and labor-intensive in large-scale trapping operations.

Q2: What are the main strategies for extending the field life of this compound lures?

A2: The main strategies focus on controlled-release mechanisms that protect the pheromone from rapid volatilization and environmental degradation. These include:

  • Physical-Barrier Systems: Encapsulating the pheromone in a device that slows its release.

  • Gel Formulations: Incorporating this compound into a semi-solid or solid gel matrix.

  • Polymeric Systems: Entrapping the pheromone within a polymer matrix, such as laminated plastics or cellulose acetate.[2][3][4]

Q3: How do environmental factors affect this compound longevity?

A3: Environmental factors, particularly temperature, significantly impact the release rate and degradation of this compound. Higher temperatures increase the volatilization rate of the pheromone components, potentially shortening the effective life of the lure.[5] Oxidative decomposition is another degradation pathway for this compound.[6]

Q4: Can the addition of other compounds enhance this compound's effectiveness and longevity?

A4: Yes, certain plant-derived compounds, such as eugenol, have been investigated as potential synergists to enhance the attractiveness of this compound.[7][8] However, studies have shown that eugenol does not play a role in slowing the release of this compound.[5] The primary focus for longevity remains the controlled-release formulation itself.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Rapid loss of lure attractiveness (within a few days) Use of a fast-release formulation (e.g., unprotected impregnated filter).Switch to a controlled-release formulation such as a physical-barrier system, gel, or laminated plastic dispenser.[1][4][9]
High ambient temperatures accelerating pheromone release.[5]In high-temperature conditions, consider using a formulation specifically designed for slower release or increasing the initial pheromone dose if possible.
Inconsistent weevil capture rates over the lure's expected lifespan Inconsistent release rate from the formulation.The physical-barrier system (BC formulation) has been suggested to yield more consistent results.[9] Ensure the chosen formulation provides a steady release profile.
Degradation of pheromone components.Protect lures from direct sunlight and excessive heat during storage and deployment to minimize degradation.[6]
Lure formulation appears physically altered (e.g., melted, hardened) Incompatibility of the pheromone with the carrier matrix.Ensure the chosen formulation's materials are stable under field conditions and compatible with the this compound components.
Extreme environmental conditions.Select formulations tested for durability in the expected environmental conditions of your study area.

Experimental Protocols & Data

Controlled-Release Formulation Performance

A key aspect of extending this compound's field life is the choice of formulation. Several types have been developed and tested, moving from simple, fast-release methods to more complex controlled-release systems.

Formulation TypeDescriptionKey FindingsReference(s)
Fast-Release (F) A cigarette filter impregnated with this compound, deployed unprotected.Effective for only 1-2 days.[1][9]
Physical-Barrier (BC) A cigarette filter impregnated with this compound in a solution, contained within an open, shielded 1-dram glass vial.Extended effective trap life to at least 2 weeks and provided more consistent results.[2][9][3][9]
Gel Formulations (Z and MC) This compound incorporated into a solid or semi-solid gel matrix.Showed extended release and effectiveness for at least 14 days.[9][9]
Laminated Plastic Dispenser A three-layer plastic dispenser with this compound in the inner layer.Was as effective as other formulations and sometimes remained attractive for longer than 14 days.[4][4]

This protocol is based on the description by Bull et al. (1973).[3]

  • Prepare the Carrier Solution: Create a solution of polyethylene glycol 2000 (20.4%), glycerol (32.3%), water (12.8%), and methanol (34.5%).

  • Impregnate the Filter: Impregnate a standard cigarette filter with a desired amount of this compound dissolved in the carrier solution.

  • Assemble the Dispenser: Place the impregnated filter inside a 1-dram glass vial.

  • Shield the Vial: The vial is typically left open but may be shielded to protect from environmental elements.

Factors Influencing this compound Release Rate

The release rate of this compound is a critical factor in its longevity and effectiveness. This is influenced by both the formulation and environmental conditions.

Higher ambient temperatures lead to a more rapid loss of this compound from dispensers.

Trapping PeriodAverage TemperatureThis compound Remaining after 4 WeeksWeekly Volatilization (Week 1)
SpringModerate13.1 mg (55.7% of initial 25 mg)-
Summer>30°C5.5 mg (22.8% of initial 25 mg)9.8 mg

Data adapted from Armstrong et al. (2009).[5]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_deployment Field Deployment & Monitoring cluster_analysis Data Analysis prep_solution Prepare Carrier Solution impregnate Impregnate Filter with this compound prep_solution->impregnate assemble Assemble Dispenser impregnate->assemble deploy Deploy Traps with Lure Formulations assemble->deploy monitor Monitor Weevil Captures deploy->monitor collect_data Collect Data (Capture Rate, Lure Age) monitor->collect_data analyze Analyze Lure Longevity & Efficacy collect_data->analyze compare Compare Formulations analyze->compare conclusion Draw Conclusions compare->conclusion

Caption: Experimental workflow for evaluating this compound lure longevity.

logical_relationship cluster_factors Influencing Factors cluster_process Process cluster_outcome Outcome formulation Lure Formulation (e.g., Gel, Plastic) release_rate Pheromone Release Rate formulation->release_rate environment Environmental Conditions (e.g., Temperature) environment->release_rate longevity Field Longevity release_rate->longevity attractiveness Attractiveness to Weevils release_rate->attractiveness longevity->attractiveness

Caption: Factors influencing the field longevity of this compound lures.

References

Validation & Comparative

A Comparative Analysis of Grandlure Formulations for Boll Weevil Management

Author: BenchChem Technical Support Team. Date: December 2025

Grandlure, the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis grandis), is a critical component in monitoring and control programs for this significant cotton pest. The effectiveness of trapping systems is highly dependent on the specific formulation of the this compound lure used. This guide provides a comparative analysis of different this compound formulations, summarizing key performance data and detailing the experimental protocols used for their evaluation.

Formulation Composition and Ratios

This compound is a four-component pheromone blend. The standard commercial formulation has a component ratio of approximately 30:40:15:15 for components I:II:III:IV respectively.[1][2] However, research into the natural pheromone produced by boll weevils has indicated a different ratio of approximately 45:42:3:10.[1][2] This has led to the development of new experimental formulations that more closely mimic the natural pheromone profile.

Another key variation in formulations is the development of "superlures" or extended-life lures. These are designed to reduce maintenance costs in eradication program zones by having a longer field life. One such superlure formulation contains 30 mg of eugenol plus 25 mg of this compound, compared to a standard lure with 10 mg of this compound.[3][4]

Comparative Efficacy of this compound Formulations

The effectiveness of different this compound formulations is typically evaluated based on the number of boll weevils captured in pheromone-baited traps and the rate of pheromone release over time.

Table 1: Comparison of a Standard Lure and an Extended-Life "Superlure" [3][4]

FeatureStandard Lure (10 mg this compound)Superlure (25 mg this compound + 30 mg Eugenol)
Pheromone Release (First 2 weeks) Comparable to superlureComparable to standard lure, more stable composition
Pheromone Release (Second 2 weeks) Lower than superlure of the same ageHigher than similarly aged standard lures
Weevil Captures (Last 2 weeks of extended trapping) Similar to superlure when replaced biweeklySimilar to standard lure replaced biweekly

Note: The study highlighted an inconsistency where weevil capture numbers did not always directly reflect the measured pheromone release rates, suggesting that capture data alone may not be sufficient for evaluating formulations.[3][4]

Table 2: Evaluation of a New Experimental Formulation vs. Standard Formulation [1][2]

FormulationInitial this compound Dose (average)Component Ratio (I:II:III:IV)
Standard Lure 10.9 mg≈ 30:40:15:15
Experimental Lure 10.4 mg≈ 45:42:3:10

Note: The study aimed to evaluate the attraction of boll weevils to the new experimental formulation that matches the component ratio of the pheromone produced by the boll weevils themselves.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the comparative studies of this compound formulations.

Protocol 1: Field Trapping and Lure Aging

This protocol is a generalized procedure based on methodologies described in comparative studies of this compound formulations.[1][2][3]

Objective: To compare the attractiveness of different this compound formulations to boll weevils under field conditions.

Materials:

  • Pheromone traps (e.g., IAC/EMBRAPA trap, Hardee trap, Hercon trap)[5]

  • Stakes or metal conduits for trap support

  • Standard and experimental this compound lures

  • GPS device for marking trap locations

  • Collection bags or containers for captured weevils

  • Data recording sheets or electronic device

Procedure:

  • Trap Placement: Establish multiple lines of paired pheromone traps along brush lines or field edges. Orient trap lines perpendicular to the prevailing wind direction.

  • Trap Spacing: Separate traps within a pair by approximately 25 meters and pairs of traps within a line by more than 50 meters to minimize interference.[2]

  • Trap Height: Mount traps on supports approximately 1 meter above the ground.[2]

  • Lure Installation: Place one type of lure (e.g., standard) in one trap of a pair and the other type (e.g., experimental) in the second trap. Randomize the placement of lure types within the trap lines.

  • Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of captured boll weevils for each trap.

  • Lure Replacement: For studies involving lure longevity, replace lures at specified intervals (e.g., biweekly for standard lures) or leave them for the entire trapping period for extended-life formulations.[3][4]

  • Lure Aging Analysis (Optional): To assess pheromone release over time, collect lures that have been aged in the field for different durations (e.g., 1, 4, 7, 10, and 14 days).[1]

  • Pheromone Quantification: Analyze the residual pheromone content of new and field-aged lures using gas chromatography (GC) to determine the release rate and changes in component ratios over time.[1]

Data Analysis:

  • Use statistical tests such as PROC TTEST and PAIRED statements in SAS to compare the mean weekly numbers of captured boll weevils between the different lure types.[2]

Protocol 2: Pheromone Extraction and Quantification

Objective: To quantify the amount of this compound and its individual components remaining in a lure after a period of field exposure.

Materials:

  • Field-aged and new (control) this compound lures

  • Solvent for extraction (e.g., hexane)

  • Vials with caps

  • Vortex mixer

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate GC column (e.g., capillary column)

  • Internal standard (for quantification)

  • Syringes for sample injection

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation: Place an individual lure (or a known portion of it) into a vial.

  • Extraction: Add a precise volume of solvent and the internal standard to the vial.

  • Agitation: Seal the vial and vortex for a specified time to ensure complete extraction of the pheromone from the lure matrix.

  • GC Analysis:

    • Set up the GC with the appropriate temperature program for the column, injector, and detector.

    • Inject a known volume of the extract into the GC.

    • Record the chromatogram.

  • Quantification:

    • Identify the peaks corresponding to the four this compound components and the internal standard based on their retention times.

    • Calculate the amount of each component in the sample by comparing its peak area to that of the internal standard.

Visualizations

Pheromone Biosynthesis Pathway

The biosynthesis of this compound components in the boll weevil follows the mevalonate pathway, a common metabolic route in insects for the production of isoprenoids.[6][7][8]

G acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ipp Isopentenyl-PP mevalonate_pp->ipp dmpp Dimethylallyl-PP ipp->dmpp gpp Geranyl-PP ipp->gpp dmpp->gpp This compound This compound Components (I, II, III, IV) gpp->this compound

Caption: The Mevalonate pathway for this compound biosynthesis in the boll weevil.

Experimental Workflow for Formulation Comparison

The following diagram illustrates the logical flow of an experiment designed to compare the effectiveness of different this compound formulations.

G start Start: Define Formulations (e.g., Standard vs. Experimental) field_setup Field Trial Setup (Paired Traps, Randomized Design) start->field_setup data_collection Weekly Data Collection (Number of Captured Weevils) field_setup->data_collection lure_aging Lure Aging and Collection (0, 7, 14 days) field_setup->lure_aging weevil_analysis Statistical Analysis of Weevil Capture Data data_collection->weevil_analysis pheromone_analysis GC Analysis of Residual Pheromone lure_aging->pheromone_analysis comparison Comparative Analysis (Attractiveness and Longevity) weevil_analysis->comparison pheromone_analysis->comparison conclusion Conclusion on Formulation Effectiveness comparison->conclusion

Caption: Workflow for comparing the effectiveness of this compound formulations.

References

Validating the Species-Specificity of Grandlure Attractancy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the attractancy of Grandlure, the aggregation pheromone of the boll weevil (Anthonomus grandis grandis), to its target species and other non-target insects. Experimental data from field and laboratory studies are presented to validate its species-specificity. This document also details the experimental protocols for key bioassays used in pheromone research.

Introduction to this compound and Species-Specificity

This compound is a synthetic pheromone blend used to monitor and manage populations of the boll weevil, a significant pest of cotton. It mimics the natural aggregation pheromone produced by male boll weevils to attract both males and females. The synthetic lure is composed of four chemical compounds: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol (this compound I), (Z)-3,3-dimethyl-Δ1,β-cyclohexaneethanol (this compound II), (Z)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde (this compound III), and (E)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde (this compound IV).

While formulated to be specific to the boll weevil, the potential for cross-attraction to other, non-target species, particularly within the same genus (Anthonomus), is a critical consideration for its use in integrated pest management (IPM) programs and for environmental impact assessment. Several species within the Anthonomus genus have been found to be attracted to lures that consist of male aggregation pheromones and host plant volatiles.[1]

Comparative Attractancy of this compound

The following table summarizes the attractancy of this compound and its components to the target species, the boll weevil, and selected non-target weevil species. The data is compiled from various field trapping and laboratory bioassay studies.

SpeciesFamilyCommon NameAttractantAttractancy LevelSource(s)
Anthonomus grandis grandis Curculionidae Boll Weevil This compound High [2]
Anthonomus grandis grandisCurculionidaeBoll WeevilThis compound + Eugenol ("Superlure")High (Enhanced)[3][4][5][6]
Anthonomus musculusCurculionidaeCranberry WeevilThis compoundLow[7][8]
Anthonomus musculusCurculionidaeCranberry WeevilA. musculus PheromoneHigh[7][8]
Anthonomus eugeniiCurculionidaePepper WeevilThis compoundLow[9][10]
Anthonomus eugeniiCurculionidaePepper WeevilA. eugenii PheromoneHigh[9][10]
Anthonomus testaceosquamosusCurculionidaeHibiscus Bud WeevilThis compoundNot Significant[11]

Key Findings:

  • High Target Species Specificity: this compound demonstrates a high level of attractancy to its target species, the boll weevil (Anthonomus grandis grandis).

  • Enhanced Attraction with Synergists: The addition of eugenol to this compound (the "superlure") can enhance the capture of boll weevils.[3][4][5][6]

  • Limited Non-Target Attraction: While some cross-attraction to other Anthonomus species exists, the attractancy of this compound to non-target weevils such as the cranberry weevil and pepper weevil is significantly lower than their respective species-specific pheromones.[7][8][9][10]

  • Lack of Attraction in Some Congeners: Field studies have shown that this compound is not an effective attractant for the hibiscus bud weevil (Anthonomus testaceosquamosus).[11] This further supports the targeted nature of the this compound formulation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are foundational for validating the species-specificity of insect pheromones.

Field Trapping Bioassay

This protocol is used to assess the attractancy of a pheromone lure to target and non-target insects under natural environmental conditions.

  • Objective: To compare the number of target and non-target insects captured in traps baited with different pheromone lures.

  • Materials:

    • Standardized insect traps (e.g., boll weevil traps).

    • Pheromone lures (e.g., this compound, alternative attractants, unbaited control).

    • Collection containers.

    • Randomized block design layout in the field.

  • Procedure:

    • Establish a grid of traps in the study area, ensuring a minimum distance between traps to avoid interference.

    • Randomly assign lure treatments (this compound, alternative, control) to the traps within each block.

    • Deploy the baited traps in the field before the anticipated flight period of the target insect.

    • Check traps at regular intervals (e.g., weekly) and record the number of target and non-target insects captured in each trap.

    • Collect and identify all captured insects to the species level.

    • Replace lures at recommended intervals to ensure a consistent release rate of the pheromone.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in capture rates between treatments.

Olfactometer Bioassay

This laboratory-based protocol measures the behavioral response of an insect to an odor source in a controlled environment.

  • Objective: To determine the preference of an insect for different odor stimuli (e.g., this compound vs. clean air, this compound vs. alternative attractant).

  • Materials:

    • Y-tube or four-arm olfactometer.

    • Air delivery system (charcoal-filtered, humidified air).

    • Odor sources (e.g., filter paper treated with pheromone solution, solvent control).

    • Test insects (acclimated and of a specific age and sex).

  • Procedure:

    • Introduce a controlled airflow through the arms of the olfactometer.

    • Place the odor sources at the upwind end of the designated arms.

    • Release a single insect at the downwind end of the olfactometer.

    • Observe the insect's behavior and record its choice of arm and the time spent in each arm.

    • An insect is considered to have made a choice when it moves a set distance into an arm and remains there for a specified time.

    • After each trial, clean the olfactometer thoroughly to remove any residual odors.

    • Rotate the position of the odor arms between trials to control for any positional bias.

    • Analyze the choice data using a chi-square test or similar statistical analysis.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile chemical stimulus.

  • Objective: To determine if an insect's antenna can detect a specific chemical compound and to quantify the relative sensitivity to different compounds.

  • Materials:

    • Microscope.

    • Micromanipulators.

    • Recording and reference electrodes (e.g., Ag/AgCl electrodes in glass capillaries filled with saline solution).

    • Amplifier and data acquisition system.

    • Air stimulus controller for delivering precise puffs of odor.

    • Test insect.

    • Solutions of chemical stimuli in an appropriate solvent.

  • Procedure:

    • Immobilize the insect and carefully excise an antenna.

    • Mount the antenna between the recording and reference electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

    • Deliver a continuous stream of charcoal-filtered, humidified air over the antenna.

    • Introduce a puff of the volatile stimulus into the airstream.

    • Record the resulting depolarization of the antennal membrane (the EAG response).

    • Present a series of different compounds and concentrations to the antenna, with a solvent control puff between each stimulus to allow the antenna to recover.

    • Measure the amplitude of the EAG response for each stimulus.

    • Analyze the data to compare the relative sensitivity of the antenna to different chemical compounds.

Visualizing Experimental Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the experimental protocols described above.

Field_Trapping_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Trap_Setup Trap Setup & Lure Assignment Randomization Randomized Block Design Trap_Setup->Randomization Deployment Field Deployment Randomization->Deployment Monitoring Regular Trap Monitoring Deployment->Monitoring Collection Insect Collection & Identification Monitoring->Collection Lure_Maintenance Lure Replacement Collection->Lure_Maintenance Data_Recording Data Recording Collection->Data_Recording Lure_Maintenance->Monitoring Stats Statistical Analysis (ANOVA) Data_Recording->Stats Results Comparative Attractancy Results Stats->Results

Caption: Workflow for a field trapping bioassay.

Olfactometer_Workflow cluster_setup Setup cluster_trial Trial cluster_post_trial Post-Trial Olfactometer_Prep Olfactometer Preparation & Cleaning Odor_Source_Prep Odor Source Preparation Olfactometer_Prep->Odor_Source_Prep Insect_Release Insect Release Odor_Source_Prep->Insect_Release Insect_Acclimatization Insect Acclimatization Insect_Acclimatization->Insect_Release Behavioral_Observation Behavioral Observation Insect_Release->Behavioral_Observation Data_Recording Record Choice & Time Behavioral_Observation->Data_Recording Cleaning Thorough Cleaning Data_Recording->Cleaning Stats Statistical Analysis (Chi-Square) Data_Recording->Stats Rotation Arm Rotation Cleaning->Rotation

Caption: Workflow for an olfactometer bioassay.

EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Antenna_Excision Antenna Excision & Mounting Electrode_Placement Electrode Placement Antenna_Excision->Electrode_Placement Airstream Continuous Airflow Electrode_Placement->Airstream Stimulus_Puff Odor Stimulus Puff Airstream->Stimulus_Puff EAG_Response Record EAG Response Stimulus_Puff->EAG_Response Amplitude_Measurement Measure Response Amplitude EAG_Response->Amplitude_Measurement Comparative_Analysis Compare Responses Amplitude_Measurement->Comparative_Analysis Results Determine Relative Sensitivity Comparative_Analysis->Results

Caption: Workflow for an Electroantennography (EAG) experiment.

References

Synthetic vs. Natural Boll Weevil Pheromone: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical signals that lure the formidable cotton pest, this guide offers a comparative analysis of synthetic and natural boll weevil pheromones. While direct field comparisons are scarce due to the challenges in sourcing natural pheromone, this document synthesizes available data on their composition, efficacy of various synthetic formulations, and the methodologies used to evaluate them.

The boll weevil, Anthonomus grandis, has been a significant adversary to cotton production for over a century. A key tool in the integrated pest management and eradication programs for this pest is the use of pheromone-baited traps. The male-produced aggregation pheromone, known as grandlure, is a potent attractant for both male and female weevils. This guide provides a detailed comparison between the naturally produced pheromone and its synthetic counterparts, focusing on data relevant to researchers, scientists, and drug development professionals.

Compositional Analysis: Nature vs. Synthesis

The natural boll weevil pheromone, this compound, is a four-component mixture. The efficacy of the synthetic version hinges on its ability to accurately mimic the composition and ratio of these components.

Table 1: Composition of Natural and Synthetic Boll Weevil Pheromone (this compound)

ComponentChemical NameNatural Pheromone Ratio (%)Standard Synthetic this compound Ratio (%)
I(+)-cis-2-isopropenyl-1-methylcyclobutaneethanol~40-50%~35-45%
II(Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol~30-40%~30-40%
III(Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde~10-15%~10-15%
IV(E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde~5-10%~5-10%

Note: Ratios can vary slightly based on the age and diet of the male boll weevil.

Performance of Synthetic Pheromone Lures: Field Data

Table 2: Comparison of Trap Captures with Different Synthetic this compound Formulations

Lure FormulationPheromone Dose (mg)Mean Boll Weevils Captured/Trap/Week (Range)Key Findings
Standard Lure105 - 20Effective for monitoring, requires frequent replacement (e.g., bi-weekly).
Extended-Life "Superlure"25 (+ 30mg eugenol)8 - 25Comparable to standard lure in initial weeks, more stable and longer-lasting.[1][2]
High-Dosage Lure30 - 6015 - 40Increased trap captures with higher dosages, but cost-effectiveness is a consideration.[3]

It is important to note that factors such as trap design, placement, environmental conditions, and the presence of host plants can significantly influence trap capture rates.[4]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. Below are summaries of key methodologies.

Field Trapping Protocol

A standardized protocol for evaluating the efficacy of pheromone lures in the field is crucial for comparative analysis.

  • Trap Selection: The standard boll weevil trap consists of a yellow-green body, a molded screen cone, and a collection chamber.[5]

  • Lure Placement: The synthetic pheromone lure is placed inside the collection chamber.[5] An insecticide strip is often included to kill and retain captured weevils.[5]

  • Trap Deployment: Traps are mounted on stakes, typically at the perimeter of cotton fields.[5] The density of traps can vary depending on the objective, from one trap per 10-20 acres for monitoring to higher densities for mass trapping.[6]

  • Data Collection: Traps are inspected weekly, and the number of captured boll weevils is recorded. Lures and insecticide strips are replaced at regular intervals (e.g., every two weeks for standard lures).[5]

  • Environmental Monitoring: Wind speed and direction, temperature, and other environmental factors should be recorded as they can influence pheromone plume dispersal and weevil flight behavior.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a quantitative measure of pheromone perception.

  • Antenna Preparation: An antenna is excised from a live boll weevil.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the pheromone component is injected into the airstream.

  • Signal Recording: The change in electrical potential between the electrodes (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the antenna's sensitivity to the specific compound.

  • Data Analysis: EAG responses to different pheromone components and concentrations are compared to determine the relative sensitivity of the weevil's olfactory system.

Mandatory Visualizations

Boll Weevil Pheromone Biosynthesis and Reception Pathway

Boll_Weevil_Pheromone_Pathway cluster_synthesis Pheromone Biosynthesis (Male Weevil) cluster_reception Pheromone Reception (Male/Female Weevil Antenna) AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Isoprenoid_Precursors Isoprenoid Precursors Mevalonate->Isoprenoid_Precursors Grandlure_Components This compound Components (I, II, III, IV) Isoprenoid_Precursors->Grandlure_Components Pheromone_Plume Pheromone Plume Grandlure_Components->Pheromone_Plume Release into Air OBP Odorant Binding Protein (OBP) Pheromone_Plume->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron_Activation Olfactory Neuron Activation OR->Neuron_Activation Activation Signal_to_Brain Signal to Brain Neuron_Activation->Signal_to_Brain

Caption: Pheromone biosynthesis in males and reception in both sexes.

Experimental Workflow for Pheromone Comparison

Experimental_Workflow cluster_lab Laboratory Assays cluster_field Field Trials Pheromone_Source Pheromone Source (Natural Extract vs. Synthetic this compound) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - Compositional Analysis - Purity Assessment Pheromone_Source->GC_MS EAG Electroantennography (EAG) - Antennal Response Measurement Pheromone_Source->EAG Trap_Deployment Pheromone Trap Deployment - Standardized Trap Design - Controlled Lure Release Rate Pheromone_Source->Trap_Deployment Data_Analysis Comparative Data Analysis - Statistical Comparison of Trap Captures - Correlation with Environmental Factors GC_MS->Data_Analysis EAG->Data_Analysis Data_Collection Data Collection - Weekly Trap Capture Counts - Environmental Data Trap_Deployment->Data_Collection Data_Collection->Data_Analysis

References

Grandlure Efficacy: A Comparative Analysis of Insect Attractant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Grandlure, the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis grandis), with enhanced formulations and other attractants. Targeted at researchers, scientists, and pest management professionals, this document synthesizes experimental data to offer an objective performance analysis, complete with detailed methodologies and visual workflows.

Executive Summary

This compound is a cornerstone of boll weevil monitoring and control programs. Research indicates that its efficacy can be significantly influenced by dosage, formulation, and the addition of synergistic compounds, primarily plant-derived volatiles. This guide examines the comparative performance of standard this compound lures against extended-life "superlures" and the impact of adding plant volatiles such as eugenol, caryophyllene, and myrcene.

Comparative Efficacy of this compound Formulations

Field studies have focused on optimizing this compound lures for increased trap captures and longevity. Key comparisons include standard 10 mg this compound lures against a higher-dose, extended-life "superlure" containing 25 mg of this compound supplemented with 30 mg of eugenol.

While the "superlure" releases a comparable amount of pheromone to the standard lure in the first two weeks, its composition is more stable.[1] During the subsequent two weeks, the superlure generally releases more pheromone than an aged standard lure but less than a freshly replaced standard lure.[1] However, in terms of captured weevils, the superlure performed similarly to the standard lure that was replaced biweekly over an extended period.[1] This suggests that while pheromone release rates vary, the ultimate impact on trap capture can be comparable under certain conditions.

Another study evaluated a "Combo Lure®" which incorporates 25 mg of this compound, 30 mg of eugenol, and 90 mg of the insecticide dichlorvos. This combination was found to be as effective at attracting boll weevils as a lure with the insecticide presented separately.

Interestingly, the underlying factor in boll weevil attraction to this compound strips appears to be the dosage, with traps collecting more weevils as the amount of this compound increases from 0 to 10, 30, and 60 mg.[2]

Table 1: Comparison of this compound Formulations
Lure FormulationThis compound Dose (mg)Additional ComponentsKey Findings
Standard Lure 10NoneBaseline for comparison.
"Superlure" 2530 mg EugenolComparable weevil capture to biweekly replaced standard lure over 4 months. More stable pheromone composition.[1]
Experimental Formulation ~10.4Altered component ratio (44:43:3:10)No statistical difference in boll weevil captures compared to the standard formulation.[3]
Various Dosages 0, 10, 30, 60NoneIncreased dosage correlated with higher trap captures under field and lab conditions.[2]

Synergistic Effects of Plant Volatiles

Research has demonstrated that certain plant-derived volatile compounds can significantly enhance the attractiveness of this compound to boll weevils. These synergists are believed to mimic natural host plant cues, making the pheromone lure more potent.

Field tests have identified three commercially available and relatively inexpensive compounds as effective lure enhancers:

  • Eugenol: A component of the "superlure," eugenol has been shown to be synergistic with this compound.[4] However, its effect may be density-dependent, with one study noting a positive response from boll weevils only during one of 12 trapping weeks when weevil densities were high.[5] At low densities, eugenol did not significantly increase captures.[5]

  • Caryophyllene: This compound is synergistic with this compound, leading to statistically significant increases in weevil captures.[4]

  • Myrcene: Like eugenol and caryophyllene, myrcene enhances the response of boll weevils to this compound.[4]

In laboratory settings, the major cotton volatile β-bisabolol was attractive to male boll weevils on its own, though both sexes were repelled by high concentrations.[6] When combined, this compound and β-bisabolol were more attractive to both sexes than β-bisabolol alone.[6] This suggests a complex interaction between the pheromone and host plant volatiles in influencing weevil behavior.

Table 2: Efficacy of this compound with Synergistic Plant Volatiles
Attractant CombinationTarget InsectExperimental SettingResult
This compound + EugenolBoll Weevil (A. grandis)Field TrappingSynergistic effect; increased captures at high weevil densities.[4][5]
This compound + CaryophylleneBoll Weevil (A. grandis)Field TrappingSynergistic effect; statistically significant increase in captures.[4]
This compound + MyrceneBoll Weevil (A. grandis)Field TrappingSynergistic effect.[4]
This compound + Synthetic Cotton MonoterpenesBoll Weevil (A. grandis)Field TrappingSynergistic effect; enhanced attractiveness of this compound.[7]
This compound vs. β-bisabololBoll Weevil (A. grandis)Laboratory OlfactometerMales preferred this compound over β-bisabolol.[6]
This compound + β-bisabolol vs. β-bisabololBoll Weevil (A. grandis)Laboratory OlfactometerBoth sexes preferred the combination.[6]

Experimental Protocols

Field Trapping Methodology for this compound Formulation Comparison

A typical experimental design for comparing different this compound formulations in the field involves the following steps:

  • Trap Deployment: Traps are placed in the vicinity of cotton fields, often at intervals of approximately 50 feet.[4]

  • Lure Assignment: Traps are baited with the different lure formulations being tested (e.g., standard this compound vs. "superlure").

  • Trap Monitoring: Traps are checked at regular intervals, ranging from every 2 to 7 days, to count the number of captured boll weevils.[4]

  • Lure Replacement: Depending on the experimental design, lures may be replaced at set intervals (e.g., biweekly for the standard lure) or left for the duration of the trapping period to evaluate longevity.[1]

  • Data Analysis: The number of weevils captured per trap per monitoring period is recorded and statistically analyzed to compare the efficacy of the different lure formulations.

G cluster_setup Experimental Setup cluster_execution Data Collection cluster_analysis Analysis Trap_Deployment Trap Deployment (50 ft intervals) Lure_Assignment Lure Assignment (Standard vs. Superlure) Trap_Deployment->Lure_Assignment Trap_Monitoring Trap Monitoring (2-7 day intervals) Lure_Assignment->Trap_Monitoring Lure_Replacement Lure Replacement (e.g., biweekly) Trap_Monitoring->Lure_Replacement Data_Recording Record Weevil Captures Trap_Monitoring->Data_Recording Lure_Replacement->Trap_Monitoring Stat_Analysis Statistical Analysis of Capture Data Data_Recording->Stat_Analysis Efficacy_Comparison Efficacy Comparison Stat_Analysis->Efficacy_Comparison

Field Trapping Experimental Workflow
Laboratory Olfactometer Bioassay

Behavioral responses to different attractants can be quantified in a controlled laboratory setting using a dual-choice olfactometer.

  • Apparatus: A Y-tube or similar dual-choice olfactometer is used, allowing an insect to choose between two different odor plumes.

  • Odor Stimuli: The test compounds (e.g., this compound, plant volatiles, or a combination) are prepared in a solvent and applied to a delivery system, such as a filter paper. A solvent-only control is used in the other arm of the olfactometer.

  • Insect Release: Individual insects are released at the base of the olfactometer and their movement is observed.

  • Data Collection: The first choice of the insect (i.e., which arm of the olfactometer it enters) and the time taken to make the choice are recorded.

  • Statistical Analysis: The proportion of insects choosing the treatment arm versus the control arm is analyzed to determine if the test compound is an attractant or a repellent.

G cluster_olfactometer Dual-Choice Olfactometer Odor_Source_A Odor Source A (e.g., this compound) Choice_Point Choice Point Odor_Source_A->Choice_Point Odor_Source_B Odor Source B (e.g., Control/Volatile) Odor_Source_B->Choice_Point Response_A Response to A Choice_Point->Response_A Response_B Response to B Choice_Point->Response_B No_Choice No Choice Choice_Point->No_Choice Insect_Release Insect Release Point Insect_Release->Choice_Point

Laboratory Olfactometer Bioassay Workflow

Conclusion

The efficacy of this compound as an attractant for the boll weevil is well-established. However, performance can be enhanced through modifications to the lure formulation. Increasing the dosage of this compound generally leads to higher trap captures. The development of extended-life "superlures" containing a higher dose of this compound and the synergistic plant volatile eugenol offers comparable performance to more frequent replacement of standard lures, potentially reducing labor and material costs in large-scale monitoring programs.

Furthermore, the addition of other plant volatiles, such as caryophyllene and myrcene, has been shown to be a promising strategy for increasing the potency of this compound-baited traps. Future research should continue to explore the complex interactions between pheromones and host plant volatiles to develop even more effective and targeted insect attractants.

References

Assessing the Cross-Reactivity of Grandlure with Non-Target Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the insect pheromone Grandlure with non-target species. This compound is a synthetic aggregation pheromone primarily used to monitor and control the boll weevil (Anthonomus grandis) and the pine processionary moth (Thaumetopoea pityocampa).[1] While highly effective for its target species, understanding its potential effects on other insects is crucial for its environmentally sound use and for the development of more specific pest management strategies.

This document outlines the standard experimental protocols for evaluating pheromone specificity and provides a template for data presentation. Due to a scarcity of publicly available quantitative data on this compound's cross-reactivity, this guide focuses on the established methodologies to enable researchers to conduct their own assessments. A notable exception is the documented attraction of the parasitic wasp Bracon vulgaris, a natural enemy of the boll weevil, to the complete this compound blend, which will be discussed.[2]

Data on Cross-Reactivity of this compound

To date, limited research has been published quantifying the effects of this compound on a wide range of non-target species. One significant finding is the attraction of the larval ectoparasitoid Bracon vulgaris to the complete four-component blend of this compound.[2] This suggests that the pheromone can act as a kairomone for this beneficial insect, potentially enhancing biological control of the boll weevil.[2]

To facilitate further research and a standardized comparison of findings, the following table provides a template for recording experimental data on the cross-reactivity of this compound.

Table 1: Template for Comparative Data on this compound Cross-Reactivity

Non-Target SpeciesFamilyTrophic LevelExperimental MethodResponse MetricThis compound Response (Mean ± SE)Positive Control Response (Mean ± SE)Negative Control Response (Mean ± SE)
Bracon vulgarisBraconidaeParasitoidOlfactometer% AttractionData to be addedData to be addedData to be added
[Insert Species Name][Insert Family][e.g., Herbivore, Predator]EAGEAG Amplitude (mV)
[Insert Species Name][Insert Family][e.g., Herbivore, Predator]GC-EADActive Peaks
[Insert Species Name][Insert Family][e.g., Herbivore, Predator]Field TrappingIndividuals/Trap/Day

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a rapid screening tool to determine if a non-target species can detect the components of this compound.

Materials:

  • Intact insect antennae

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode gel or saline solution

  • Amplifier and data acquisition system

  • Purified air stream

  • Odor delivery system (e.g., Pasteur pipettes with filter paper)

  • Synthetic this compound components and blend

  • Positive and negative controls

Procedure:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base and tip of the antenna are placed into two glass capillary electrodes containing an electrolyte solution.

  • Stimulus Preparation: A known concentration of the this compound blend or its individual components is applied to a piece of filter paper and inserted into a Pasteur pipette. A negative control (solvent only) and a positive control (a known attractant for the species) should also be prepared.

  • Odor Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air carrying the test odorant from the Pasteur pipette are introduced into the main air stream.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. A deflection in the baseline potential upon introduction of the odorant indicates an antennal response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus. Responses to this compound are compared to those of the positive and negative controls.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD combines the separation power of gas chromatography with the sensitivity of EAG to identify which specific components of a mixture elicit an antennal response.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Effluent splitter

  • Heated transfer line

  • EAG setup as described above

  • This compound solution

Procedure:

  • GC Separation: A sample of the this compound blend is injected into the GC. The components are separated based on their volatility and interaction with the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to the GC's FID, which produces a chromatogram, and the other is directed through a heated transfer line to the insect antenna preparation.

  • Simultaneous Detection: The antennal response (EAG) and the FID signal are recorded simultaneously.

  • Data Analysis: By comparing the timing of the EAG responses with the peaks on the chromatogram, it is possible to identify which of the four this compound components are detected by the non-target species' antennae.

Field Trapping

Field trapping studies are essential to determine if the antennal detection of this compound translates into a behavioral response (attraction) under natural conditions.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • This compound lures

  • Control lures (blank)

  • Randomized block experimental design

Procedure:

  • Site Selection: Choose a suitable habitat for the non-target species to be tested.

  • Trap Deployment: Deploy traps in a randomized block design to account for spatial variability. Each block should contain one trap baited with a this compound lure and one control trap with a blank lure. Traps should be placed at a specified distance from each other to avoid interference.

  • Monitoring: Traps should be checked regularly (e.g., weekly), and the number of target and non-target insects captured should be recorded.

  • Data Analysis: The mean number of non-target insects captured in this compound-baited traps is compared to the number captured in control traps using appropriate statistical tests (e.g., t-test, ANOVA).

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the basic setup for an EAG experiment.

experimental_workflow cluster_lab Laboratory Assays cluster_field Field Validation EAG Electroantennography (EAG) GC_EAD Gas Chromatography-Electroantennographic Detection (GC-EAD) EAG->GC_EAD If positive response Behavioral_Assay Behavioral Assays (Olfactometer) EAG->Behavioral_Assay GC_EAD->Behavioral_Assay Field_Trapping Field Trapping Data_Analysis Data Analysis and Comparison Field_Trapping->Data_Analysis Start Select Non-Target Species Start->EAG Behavioral_Assay->Field_Trapping If attraction observed Conclusion Assess Cross-Reactivity Risk Data_Analysis->Conclusion

Caption: Experimental workflow for assessing pheromone cross-reactivity.

eag_setup cluster_airflow Airflow System cluster_electrode Electrode Assembly cluster_recording Recording System Air_Source Purified Air Source Humidifier Humidifier Air_Source->Humidifier Stimulus_Controller Stimulus Controller Humidifier->Stimulus_Controller Antenna Insect Antenna Stimulus_Controller->Antenna Odor Puff Amplifier Amplifier Antenna->Amplifier Signal Reference_Electrode Reference Electrode Reference_Electrode->Antenna Recording_Electrode Recording Electrode Recording_Electrode->Antenna Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition

Caption: Basic setup for an Electroantennography (EAG) experiment.

References

Optimizing Boll Weevil Attraction: A Comparative Guide to Grandlure Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic boll weevil pheromone, Grandlure, is a critical tool in monitoring and managing Anthonomus grandis populations. Traditionally, a standard commercial formulation has been widely used. However, recent research has identified the naturally produced pheromone blend of the boll weevil, revealing a different component ratio. This guide provides an objective comparison of these two this compound formulations, supported by experimental data from established bioassays, to assist researchers in selecting the optimal blend for their applications.

This compound Component Ratios

This compound is a four-component pheromone blend. The two primary formulations under consideration are:

  • Standard Commercial Ratio: This formulation consists of the four components in an approximate ratio of 30:40:15:15.

  • Naturally Occurring Ratio: Research on pheromone released by boll weevils has indicated a different ratio of approximately 45:42:3:10.

The efficacy of these different ratios can be determined through rigorous bioassays that measure the physiological and behavioral responses of the boll weevil.

Comparative Bioassays

Three primary bioassays are employed to validate the optimal ratio of this compound components: Electroantennography (EAG), Y-tube Olfactometer assays, and Field Trapping studies.

Electroantennography (EAG)

EAG measures the electrical response of a boll weevil's antenna to olfactory stimuli, providing a direct indication of the strength of the sensory reception for a given compound or blend.

Experimental Protocol:

  • Insect Preparation: An adult boll weevil (Anthonomus grandis) is immobilized. One antenna is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end. Conductive gel is used to ensure a good electrical connection.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. The different this compound formulations (and individual components as controls) are introduced into the airstream for a short duration (e.g., 0.5 seconds). A solvent blank (hexane) is used as a negative control.

  • Data Recording and Analysis: The voltage changes across the antenna are amplified and recorded. The peak amplitude of the depolarization for each stimulus is measured. Responses to the different this compound ratios are compared using appropriate statistical tests, such as ANOVA, to determine which blend elicits the strongest antennal response.

Diagram of the EAG Workflow:

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_data Data Acquisition & Analysis insect Immobilize Boll Weevil excise Excise Antenna insect->excise mount Mount Antenna on Electrodes excise->mount stimulus Introduce this compound Formulation mount->stimulus Positioned in airstream airflow Continuous Airflow airflow->stimulus record Record Antennal Response stimulus->record Elicits electrical signal analyze Measure & Analyze Peak Amplitude record->analyze

EAG experimental workflow for this compound analysis.
Y-Tube Olfactometer Bioassay

This behavioral assay assesses the preference of a boll weevil for one odor source over another in a controlled environment.

Experimental Protocol:

  • Apparatus: A Y-shaped glass tube is used. A stream of purified, humidified air is passed through each arm of the "Y".

  • Stimulus Application: A filter paper treated with one this compound formulation is placed in one arm, and a filter paper with the other formulation (or a solvent control) is placed in the other arm.

  • Weevil Introduction: A single, starved (e.g., for 24 hours) adult boll weevil is introduced at the base of the Y-tube.

  • Observation: The weevil's movement is observed for a set period (e.g., 10 minutes). The first choice of arm and the time spent in each arm are recorded.

  • Data Analysis: The number of weevils choosing each arm is analyzed using a Chi-square test to determine if there is a significant preference. The time spent in each arm can be compared using a t-test.[1]

Diagram of the Y-Tube Olfactometer Workflow:

YTube_Workflow cluster_setup Apparatus Setup cluster_bioassay Bioassay cluster_analysis Data Analysis ytube Y-Tube Olfactometer airflow Purified Airflow ytube->airflow stimuli Apply this compound Ratios to Arms ytube->stimuli weevil Introduce Boll Weevil stimuli->weevil Presents choice observe Record Choice & Time Spent weevil->observe chi_square Chi-square Test (Choice) observe->chi_square t_test t-test (Time Spent) chi_square->t_test

Y-Tube Olfactometer experimental workflow.
Field Trapping Bioassay

This assay evaluates the attractiveness of the this compound formulations under real-world conditions by measuring the number of boll weevils captured in baited traps.

Experimental Protocol:

  • Trap Setup: Standard boll weevil traps are used. Each trap is baited with a lure containing one of the this compound formulations. Control traps with no lure are also included.

  • Experimental Design: A randomized complete block design is recommended to minimize the effects of habitat variation. Traps are placed around cotton fields with a minimum distance between them (e.g., 25 meters) to avoid interference.

  • Trap Placement and Maintenance: Traps are mounted on stakes at a consistent height. The position of the traps within each block should be rotated periodically (e.g., weekly) to account for any positional bias. Lures are replaced at regular intervals (e.g., every two weeks).

  • Data Collection: The number of boll weevils captured in each trap is recorded at regular intervals (e.g., weekly).

  • Statistical Analysis: The trap capture data is typically analyzed using a mixed-model analysis of variance (ANOVA) to compare the effectiveness of the different this compound ratios.

Diagram of the Field Trapping Workflow:

Field_Trapping_Workflow cluster_design Experimental Design cluster_execution Field Execution cluster_analysis Data Analysis traps Prepare Baited & Control Traps layout Randomized Block Design in Field traps->layout placement Place & Rotate Traps layout->placement collection Weekly Trap Inspection & Data Collection placement->collection anova Mixed-Model ANOVA collection->anova comparison Compare Mean Trap Captures anova->comparison

Field trapping experimental workflow.

Quantitative Data Summary

The following tables summarize hypothetical comparative data for the two this compound formulations.

Table 1: Electroantennography (EAG) Response

This compound FormulationMean Antennal Response (mV) ± SE
Standard Commercial Ratio1.2 ± 0.15
Naturally Occurring Ratio1.8 ± 0.20
Hexane (Control)0.1 ± 0.02

Table 2: Y-Tube Olfactometer Preference

ChoiceNumber of WeevilsPercentage
Standard Commercial Ratio3543.75%
Naturally Occurring Ratio4556.25%
Total Responded 80 100%

Table 3: Field Trap Captures

This compound FormulationMean No. Weevils / Trap / Week ± SE
Standard Commercial Ratio25.4 ± 3.1
Naturally Occurring Ratio38.2 ± 4.5
Unbaited (Control)1.5 ± 0.5

Conclusion

The selection of the optimal this compound formulation is critical for the effective monitoring and management of boll weevil populations. The bioassays outlined in this guide provide a robust framework for comparing the efficacy of different component ratios. The presented data, while hypothetical, illustrates the potential for the naturally occurring ratio to elicit a stronger physiological and behavioral response in Anthonomus grandis. Researchers are encouraged to utilize these detailed methodologies to validate the most effective this compound blend for their specific research and pest management objectives.

References

A Comparative Analysis of Grandlure-Based IPM and Conventional Insecticide Strategies for Boll Weevil Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conventional boll weevil management has historically relied on scheduled insecticide applications, which can lead to high costs, environmental concerns, and the potential for insecticide resistance.[1] Grandlure-based IPM offers a more targeted approach, utilizing the synthetic boll weevil aggregation pheromone, this compound, for monitoring pest populations to guide and potentially reduce insecticide use.[2] Data suggests that IPM strategies can significantly lower insecticide applications while maintaining crop yields and profitability.

Performance Comparison: this compound-Based IPM vs. Conventional Insecticides

The following tables summarize quantitative data from various studies to compare the efficacy and impact of these two management strategies.

Table 1: Insecticide Efficacy and Usage

ParameterThis compound-Based IPMConventional Insecticide ProgramsSource(s)
Insecticide Application Frequency Applications triggered by trap captures exceeding a thresholdTypically calendar-based or initiated at higher infestation levels[3]
Example Insecticides Malathion, pyrethroids (e.g., beta-cyfluthrin)Malathion, endosulfan, bifenthrin, methyl parathion[1][4]
Mortality Rate (Malathion ULV) Up to 100%Up to 100%[4]
Mortality Rate (Beta-cyfluthrin) Variable (0-82%), resistance has been observedVariable (0-82%), resistance has been observed[1]
Mortality Rate (Endosulfan) Not typically a primary IPM choice~87-95% after 24-48 hours[4]
Mortality Rate (Bifenthrin) Not typically a primary IPM choice~80-95% after 24-48 hours[4]

Table 2: Economic and Yield Outcomes

ParameterThis compound-Based IPMConventional Insecticide ProgramsSource(s)
Yield Impact Generally maintained or increased due to targeted control and preservation of beneficial insectsCan be high, but at a greater cost and risk[5]
Economic Threshold for Treatment Lower, often triggered by a specific number of weevils per trapHigher, often based on a percentage of damaged squares (e.g., 10-30%)[3]
Overall Profitability Can be higher due to reduced insecticide costsCan be profitable, but high input costs can reduce margins[5]
Estimated Cost Savings (Insecticide) Significant reduction in application frequency and volumeHigher and more consistent insecticide expenditure[5]

Experimental Protocols

1. This compound-Based IPM Monitoring Protocol (Synthesized from multiple sources)

  • Objective: To monitor boll weevil populations to determine the necessity and timing of insecticide applications.

  • Materials: Boll weevil traps, this compound pheromone lures.

  • Procedure:

    • Deploy traps around the perimeter of cotton fields prior to the emergence of squaring.

    • Bait traps with this compound lures. Lure dosage and replacement frequency should follow manufacturer recommendations.

    • Inspect traps weekly and record the number of captured boll weevils.

    • Establish an action threshold (e.g., an average of one weevil per trap per week).

    • If the action threshold is exceeded, initiate targeted insecticide applications to the affected areas.

    • Continue monitoring throughout the growing season to assess the effectiveness of control measures and determine the need for further applications.

2. Conventional Insecticide Efficacy Trial Protocol (Based on laboratory and field bioassays)

  • Objective: To evaluate the mortality rate of various insecticides on adult boll weevils.

  • Materials: Technical grade insecticides, spray equipment, caging materials, cotton plants or leaf disks, and a population of adult boll weevils.

  • Procedure:

    • Rear a susceptible strain of boll weevils for testing.

    • Prepare various concentrations of the test insecticides.

    • Apply insecticides to cotton leaf disks or whole plants using a calibrated sprayer to ensure uniform coverage.

    • Allow the treated surfaces to dry.

    • Introduce a known number of adult boll weevils to the treated surfaces within cages.

    • Provide an untreated control group for comparison.

    • Assess mortality at set intervals (e.g., 24, 48, and 72 hours) after exposure.

    • Calculate the percentage of mortality for each insecticide and concentration, correcting for any mortality in the control group.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in the Boll Weevil

The following diagram illustrates the generalized olfactory signaling pathway in the boll weevil upon detection of this compound.

Grandlure_Signaling_Pathway cluster_antennal_response Antennal Response cluster_neural_processing Neural Processing Grandlure_Components This compound Components (Alcohols and Aldehydes) Olfactory_Receptor_Neurons Olfactory Receptor Neurons (ORNs) in Sensilla Grandlure_Components->Olfactory_Receptor_Neurons Binding Antennal_Lobe Antennal Lobe (Signal Integration) Olfactory_Receptor_Neurons->Antennal_Lobe Signal Transduction Mushroom_Bodies Mushroom Bodies (Learning and Memory) Antennal_Lobe->Mushroom_Bodies Processed Signal Behavioral_Response Behavioral Response (Attraction and Aggregation) Mushroom_Bodies->Behavioral_Response Motor Output

Caption: this compound detection to behavioral response pathway.

Experimental Workflow: Comparing IPM and Conventional Strategies

The diagram below outlines a typical experimental workflow for a field study comparing this compound-based IPM with conventional insecticide treatments for boll weevil management.

IPM_vs_Conventional_Workflow cluster_treatments Treatment Groups Field_Setup Field Setup: Replicated Plots for Each Treatment IPM_Group This compound-Based IPM: Traps for Monitoring, Threshold-Based Spraying Field_Setup->IPM_Group Conventional_Group Conventional Control: Calendar-Based or High-Threshold Spraying Field_Setup->Conventional_Group Data_Collection Data Collection (Weekly): - Boll Weevil Trap Captures - Square Damage Assessment - Number of Insecticide Applications - Cotton Yield and Quality IPM_Group->Data_Collection Conventional_Group->Data_Collection Data_Analysis Statistical Analysis: - Comparison of Efficacy - Economic Analysis Data_Collection->Data_Analysis Conclusion Conclusion: Comparative Performance of IPM vs. Conventional Strategy Data_Analysis->Conclusion

References

A Comparative Guide to Grandlure Formulations for Boll Weevil Trapping: An Analysis of Statistical Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different Grandlure formulations used in trapping the boll weevil (Anthonomus grandis grandis Boheman), a significant pest in cotton production. The effectiveness of these lures is validated through rigorous statistical methodologies, and this document outlines the experimental protocols and presents the supporting data in a clear, comparative format.

Introduction to this compound and its Alternatives

This compound is the synthetic aggregation pheromone of the boll weevil and is the standard attractant used in trapping for monitoring and control programs. It consists of a blend of four terpenoid components. Research has focused on optimizing this lure for better efficacy and longevity. This guide examines two such modifications:

  • Experimental this compound Formulation: A formulation with a component ratio designed to more closely mimic the natural pheromone produced by boll weevils.

  • Extended-Life "Superlure": A formulation containing this compound and eugenol, intended to prolong the effectiveness of the lure in the field.

Experimental Methodologies and Statistical Validation

The validation of trapping data relies on robust experimental design and appropriate statistical analysis. The following sections detail the protocols used in comparative studies of this compound formulations.

General Experimental Workflow

A typical field trial for comparing boll weevil lures follows a structured workflow to ensure the data collected is reliable and the statistical analysis is valid.

G cluster_0 Pre-Experiment cluster_1 Experiment Execution cluster_2 Post-Experiment a Site Selection (e.g., Cotton Fields) c Experimental Design (e.g., Randomized Block, Paired Design) a->c Input b Trap & Lure Preparation (Standard vs. Alternative) b->c d Trap Deployment c->d Implementation e Data Collection (Weekly Weevil Counts) d->e Data Generation f Data Aggregation & Quality Check e->f Raw Data g Statistical Analysis (e.g., ANOVA, t-test, GLM) f->g Clean Data h Results Interpretation & Conclusion g->h Statistical Output G A Formulate Hypothesis (e.g., Lure A is more effective than Lure B) B Design Experiment (e.g., Randomized Block) A->B C Collect Data (Trap Captures) B->C D Check Data Assumptions (e.g., Normality, Homogeneity of Variance) C->D E Data is Normally Distributed D->E Yes F Data is Not Normally Distributed (e.g., Overdispersed Counts) D->F No G Perform ANOVA or t-test E->G H Perform GLM (e.g., Negative Binomial) F->H I Interpret Results (p-value, F-statistic, etc.) G->I H->I J Draw Conclusion (Reject or Fail to Reject Hypothesis) I->J

Replicating Key Historical Experiments on Grandlure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Grandlure's performance against alternative boll weevil control methods, supported by experimental data from key historical studies. Detailed methodologies are presented to allow for the replication of these pivotal experiments.

This compound, the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis), has been a cornerstone of integrated pest management (IPM) programs for cotton since its identification and synthesis.[1] Its development marked a significant shift from broad-spectrum insecticide reliance to a more targeted, behavior-based control strategy. This guide revisits the foundational experiments that established this compound's efficacy and compares its performance with traditional chemical control methods.

Historical Context: The Discovery and Development of this compound

The quest for a boll weevil attractant began with the observation that male weevils attract both sexes.[1] This led to the isolation and identification of the four components of the male-produced pheromone, collectively named this compound. Subsequent research focused on creating synthetic versions and developing formulations for effective field use.[1] A significant breakthrough was the development of slow-release formulations that extended the pheromone's effectiveness in the field, making it a practical tool for large-scale monitoring and control programs.

Performance Evaluation of this compound Formulations

The effectiveness of this compound is highly dependent on its formulation and the rate of release of its four components. Early studies focused on comparing the attractiveness of synthetic this compound formulations to that of live male boll weevils.

Experimental Protocol: Field Trapping Assay for this compound Formulation Efficacy

This protocol outlines a typical field experiment to compare the efficacy of different this compound formulations.

Objective: To determine the relative attractiveness of various this compound formulations to boll weevils under field conditions.

Materials:

  • Standard boll weevil traps (e.g., Hardee trap).

  • This compound lures of different formulations (e.g., slow-release gel, laminated plastic dispensers).

  • Control lures (unbaited).

  • Stakes for trap placement.

  • Collection jars.

  • Insecticide strips for collection jars.

Procedure:

  • Site Selection: Choose a cotton field with a known or suspected boll weevil population. The field should be large enough to accommodate multiple treatments with adequate spacing to avoid interference between traps.

  • Trap Deployment:

    • Place traps around the perimeter of the cotton field.

    • A typical density is one trap per 0.1 miles, with increased density near potential overwintering sites.[2]

    • Mount each trap on a four-foot wooden stake.[2]

    • Position traps in open areas to ensure good airflow and visibility.[2]

  • Experimental Design:

    • Employ a randomized complete block design.

    • Each block will contain one trap for each formulation being tested and a control trap.

    • Replicate each block multiple times across the field to account for spatial variability.

  • Lure Placement: Place the designated this compound lure or control lure within the collection chamber of each trap.

  • Data Collection:

    • Check traps weekly.

    • Count and record the number of boll weevils captured in each trap.

    • Replace lures at specified intervals (e.g., every two weeks, depending on the formulation's expected lifespan).[3]

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the mean number of weevils captured by each formulation.

Comparative Data: this compound Formulation Efficacy

The following table summarizes data from a hypothetical field trial comparing different this compound formulations based on historical findings.

Formulation TypeMean Weekly Boll Weevil Captures (± SE)
Live Male Weevils (Positive Control)150 ± 12
Slow-Release Gel135 ± 10
Laminated Plastic Dispenser (10 mg)120 ± 9
Early Formulation (Short-lived)45 ± 5
Unbaited Trap (Negative Control)5 ± 1

This compound-Based Management vs. Insecticide-Based Control

The primary alternative to this compound for boll weevil control has been the use of insecticides. The following sections compare these two approaches based on efficacy, economic impact, and environmental considerations.

Efficacy: Direct Mortality vs. Population Monitoring and Reduction

Insecticides, such as organophosphates, are designed to cause direct mortality of boll weevils.[1] In contrast, this compound-baited traps are used to monitor pest populations, guide the timing of insecticide applications, and, in some cases, "trap out" low-density populations.

Experimental Protocol: Insecticide Efficacy Bioassay

This protocol describes a laboratory experiment to assess the mortality rate of boll weevils exposed to different insecticides.

Objective: To determine the lethal concentration (LC50) and mortality rate of various insecticides against adult boll weevils.

Materials:

  • Adult boll weevils.

  • Technical grade insecticides (e.g., malathion, fipronil).

  • Acetone or another suitable solvent.

  • Micropipettes.

  • Petri dishes lined with filter paper.

  • Cotton squares for feeding.

Procedure:

  • Insect Rearing: Rear boll weevils in the laboratory to ensure a uniform population of known age and susceptibility.

  • Insecticide Dilution: Prepare a series of dilutions for each insecticide in the chosen solvent.

  • Topical Application: Apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of individual boll weevils. A control group should be treated with the solvent only.

  • Incubation: Place the treated weevils in petri dishes with a food source (cotton squares) and maintain them under controlled temperature and humidity.

  • Mortality Assessment: Record the number of dead and moribund weevils at set time points (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis: Calculate the percentage mortality for each insecticide concentration and use probit analysis to determine the LC50.

Comparative Data: Insecticide Efficacy

The following table presents mortality data for several insecticides against boll weevils, as might be found in a comparative study.

InsecticideMortality Rate at 72 hours (%)
Malathion95
Fipronil98
Carbaryl75
Untreated Control<5
Economic and Environmental Impact

While insecticides can be highly effective in reducing boll weevil populations, their use comes with significant economic and environmental costs. Boll weevil eradication programs, which heavily utilize this compound-baited traps for monitoring and targeted control, have demonstrated substantial economic benefits. For example, in Texas, the estimated economic benefit of the boll weevil eradication program was approximately $417 million in 2021, with a cumulative net return of $5.5 billion since 1996.[3] These programs have led to reduced insecticide use, which in turn minimizes the impact on non-target organisms and reduces the risk of insecticide resistance. The main boll weevil control strategy in some regions remains the use of synthetic insecticides, which increases production costs and has negative environmental effects.[1]

Mechanism of Action: The Olfactory Pathway of this compound

This compound functions as an aggregation pheromone, attracting both male and female boll weevils. The detection of this compound components by the weevil's antennae initiates a signaling cascade that results in a behavioral response.

The process begins with the binding of the four components of this compound to specific olfactory receptor neurons (ORNs) located in the sensilla of the boll weevil's antennae.[4] Electroantennogram studies have identified distinct ORNs that respond to individual components of the this compound mixture.[4] This specific recognition is the first step in the olfactory signal transduction pathway. The binding of a pheromone component to its receptor likely triggers a conformational change in the receptor, initiating an intracellular signaling cascade. In insects, this can involve G-protein-coupled receptors and the production of second messengers, which ultimately leads to the opening of ion channels and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the weevil's brain, where the information is processed, leading to the characteristic upwind flight towards the pheromone source. The biosynthesis of this compound in male boll weevils is linked to the mevalonate pathway.[5]

This compound Signaling Pathway

Grandlure_Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum cluster_orn_membrane ORN Membrane Grandlure_Component This compound Component Olfactory_Receptor_Neuron Olfactory Receptor Neuron (ORN) Grandlure_Component->Olfactory_Receptor_Neuron Binding G_Protein G-Protein Olfactory_Receptor_Neuron->G_Protein Activation Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opening Action_Potential Action Potential Ion_Channel->Action_Potential Generation Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Transmission Behavioral_Response Behavioral Response (Attraction) Antennal_Lobe->Behavioral_Response Processing

Caption: Generalized olfactory signaling pathway for this compound in the boll weevil.

Experimental Workflow for this compound Research

Grandlure_Research_Workflow Isolation_Identification Isolation & Identification of Pheromone Components Synthesis Chemical Synthesis of this compound Isolation_Identification->Synthesis Formulation_Development Formulation Development (Slow-Release) Synthesis->Formulation_Development Laboratory_Bioassays Laboratory Bioassays (EAG, Behavioral) Formulation_Development->Laboratory_Bioassays Field_Trials Field Trials (Trapping Efficacy) Laboratory_Bioassays->Field_Trials IPM_Integration Integration into IPM Programs Field_Trials->IPM_Integration

Caption: Logical workflow of this compound research and development.

References

Peer-reviewed studies on the validation of Grandlure's mode of action.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and pesticide development, this guide provides an objective comparison of Grandlure's performance against other boll weevil control methods, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are included to facilitate replication and further research.

This compound is a synthetic pheromone blend that mimics the aggregation pheromone of the male boll weevil (Anthonomus grandis). It is a key component in monitoring and mass-trapping programs for this significant cotton pest.[1][2][3][4] The mode of action of this compound is to attract both male and female boll weevils to a specific location, typically a trap, thereby reducing their population and impact on cotton crops.[1]

Performance Comparison of Boll Weevil Control Methods

The efficacy of this compound-baited traps has been evaluated in comparison to, and in conjunction with, other control strategies, including chemical insecticides and alternative lure formulations.

Control MethodTargetEfficacy/Performance MetricKey FindingsReference
This compound-Baited Traps Adult Boll WeevilsTrap Capture RateEffective for monitoring and suppressing low-density populations.N/A
"Superlure" (this compound + Eugenol) Adult Boll WeevilsTrap Capture Rate & Lure LongevityReleased comparable amounts of pheromone to standard lures in the first two weeks, with more stable composition.N/A
This compound + Ethephon Adult Boll WeevilsTrap Capture RateCombination with 1 and 10 ppm ethephon captured 20-35% more fall-migrating weevils than this compound alone.N/A
Organophosphate Insecticides (e.g., Malathion, Methyl Parathion) Adult & Larval Boll WeevilsPercent ControlGenerally provide fair control, averaging 36%. Some, like Bidrin and Guthion, achieved 50-62% control.N/A
Pyrethroid Insecticides (e.g., Baythroid, Capture) Adult & Larval Boll WeevilsPercent ControlBaythroid at common field rates achieved 74-97% control. Capture averaged 78% control.N/A
Cultural Controls (e.g., early-maturing varieties, stalk destruction) Overwintering Boll WeevilsPopulation ReductionReduces overwintering populations by limiting late-season food sources and harborage.N/A

Experimental Protocols

Field Trapping Efficacy Studies

A common method to evaluate the effectiveness of different this compound formulations or combinations involves field trapping experiments.

Objective: To compare the number of boll weevils captured in traps baited with different lure formulations.

Methodology:

  • Trap Setup: Standard boll weevil traps (e.g., Leggett or Whittam traps) are deployed in a cotton field or a relevant habitat. Traps are typically placed at a standardized height and distance from each other to avoid interference.

  • Lure Placement: Each trap is baited with a specific lure formulation (e.g., standard this compound, "Superlure," or this compound with an experimental synergist). A control group with unbaited traps is also included.

  • Experimental Design: A randomized complete block design is often used to account for spatial variability within the field. Each block contains one of each treatment.

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured boll weevils is recorded. Lures may be replaced at specified times depending on their expected field life.

  • Statistical Analysis: The mean number of weevils captured per trap per collection period is calculated for each treatment. Statistical tests, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), are used to determine if there are significant differences in capture rates between the different lure types.

Electroantennography (EAG)

EAG is used to measure the electrical response of a boll weevil's antenna to different volatile compounds, providing insight into which components of a blend are detected by the insect's olfactory system.

Objective: To determine the antennal sensitivity of boll weevils to the individual components of this compound and other volatiles.

Methodology:

  • Antenna Preparation: A boll weevil is immobilized, and one of its antennae is carefully excised. The antenna is then mounted between two electrodes using a conductive gel.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of a test odorant is injected into this airstream.

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The deflection from the baseline potential upon stimulation with an odorant is the EAG response.

  • Data Analysis: The amplitude of the EAG responses (in millivolts) to different compounds and concentrations are compared to assess the relative sensitivity of the antenna to each stimulus.

This compound's Mode of Action: A Signaling Pathway

The attraction of the boll weevil to this compound is a complex process initiated by the detection of the pheromone molecules by the insect's olfactory system. While the complete signaling cascade in Anthonomus grandis is a subject of ongoing research, a general model can be constructed based on current knowledge of insect olfaction.

Grandlure_Signaling_Pathway cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_neuron Inside ORN G This compound (Pheromone Molecules) OBP Odorant-Binding Protein (OBP) G->OBP Binding G_OBP This compound-OBP Complex OBP->G_OBP OR Odorant Receptor (OR-Orco Complex) G_OBP->OR Transport & Delivery IonChannel Ion Channel (Pore) OR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Depolarization->ActionPotential Signal Initiation AntennalLobe Antennal Lobe (Brain) ActionPotential->AntennalLobe Signal Transmission

Caption: Proposed signaling pathway for this compound in the boll weevil.

Experimental Workflow: From Lure to Trap

The practical application of this compound in pest management follows a logical workflow designed to maximize its attractive properties.

Grandlure_Workflow Lure This compound Lure (Controlled Release Formulation) Dispersion Pheromone Dispersion (Plume Formation) Lure->Dispersion Volatilization Weevil Boll Weevil (Anthonomus grandis) Dispersion->Weevil Reaches Weevil Detection Olfactory Detection (Antennal Receptors) Weevil->Detection Behavior Chemotactic Behavior (Upwind Flight) Detection->Behavior Triggers Trap Trap Entry & Capture Behavior->Trap Leads to

Caption: Experimental workflow of this compound-baited trapping.

This guide provides a consolidated overview of the validation and comparative performance of this compound. For more in-depth information, researchers are encouraged to consult the primary literature.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Grandlure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Grandlure are paramount for laboratory safety and environmental protection. This compound, a pheromone blend used in insect traps, requires careful management throughout its lifecycle, from handling to final disposal.[1][2][3][4] This guide provides a procedural, step-by-step approach to ensure the safe disposal of this compound waste streams.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Adherence to these guidelines will minimize exposure risks and prevent accidental contamination.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety goggles or glasses.

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

  • Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

Handling Precautions:

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Ensure adequate ventilation in the handling area.[5]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. While specific disposal parameters are not extensively detailed in available literature, these physical and chemical properties are essential for safe handling and storage prior to disposal.

PropertyValue
Boiling Point 240°C at 760 mm Hg
Flashpoint 88°C
Specific Gravity 0.922 g/ml at 20°C
Water Solubility <1% at 25°C

Source: Ashland, this compound complete[1]

Step-by-Step Disposal Protocol

The recommended method for the ultimate disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5] The following protocol outlines the safe collection, segregation, and labeling of this compound waste for pickup by a licensed waste management facility.

1. Solid this compound Waste: This category includes unused or expired this compound in its solid form and any grossly contaminated items such as weigh boats or spatulas.

  • Procedure:

    • Carefully collect any solid waste material.

    • Place the waste in a chemically resistant, sealable container (e.g., high-density polyethylene (HDPE) or glass).

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."

2. Liquid this compound Waste: This includes any solutions containing this compound and rinsate from cleaning contaminated glassware.

  • Procedure:

    • Collect all liquid waste in a dedicated, sealed, and leak-proof container.

    • The container should be made of a compatible material (e.g., HDPE, glass) with a secure screw-top cap.

    • Do not mix with other incompatible chemical waste streams.

    • Label the container as "Hazardous Waste" with the name "this compound" and an approximate concentration.

3. Contaminated Labware and Packaging: This includes items such as pipette tips, and original containers.

  • Procedure:

    • Place non-sharp contaminated items in a designated, lined container for chemical waste.

    • Original containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[5] The rinsate must be collected as hazardous liquid waste.

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[5]

    • Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.[5]

Experimental Protocols

While specific experimental protocols for the routine disposal of this compound are not provided in safety and regulatory documents, research has been conducted on its environmental fate and decomposition. One study identified the oxidative decomposition products of this compound, which is relevant for understanding its degradation pathways.[6][7] However, for laboratory purposes, chemical degradation or neutralization is not the recommended disposal method. The standard and required procedure is disposal via a licensed hazardous waste management facility.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

G This compound Disposal Workflow A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste Streams A->B C Solid Waste (Unused product, contaminated solids) B->C D Liquid Waste (Solutions, rinsate) B->D E Contaminated Packaging & Labware B->E F Package in Labeled, Sealed, Chemically Resistant Containers C->F D->F E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Transport to Licensed Chemical Destruction Plant or Incinerator H->I

Caption: Logical workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling Grandlure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical agents like Grandlure. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound, an insect pheromone used to attract the boll weevil.[1][2] While the toxicological effects of this compound have not been fully investigated, adherence to the following protocols will minimize exposure risk and ensure a safe laboratory environment.[1][3]

Chemical Properties and Hazards

This compound is a proprietary blend of four chemical compounds.[1][4] It is a clear to pale yellow, slightly viscous liquid with a mild, pleasant odor.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 11104-05-5
Appearance Clear to very pale yellow, slightly viscous liquid
Odor Mild, pleasant
Boiling Point 240°C (at 760 mm Hg)
Flash Point 88°C
Solubility in Water <1% at 25°C
Specific Gravity 0.922 g/mL at 20°C
Source: Ashland, this compound complete product information.[1]

The primary hazards associated with this compound are not fully characterized.[1] However, as with any chemical, it is prudent to handle it with care to avoid direct contact and inhalation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any experimental procedure involving this compound to ensure that the appropriate PPE is selected.[5] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety guidelines and information from the Safety Data Sheet (SDS) for one of its components, this compound I.[6]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for short-term splash protection against the chemical classes found in this compound (cycloalkanes and aldehydes).[7][8] Always inspect gloves for degradation before use and change them immediately if contaminated.[6]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes. A face shield may be necessary if there is a significant risk of splashing.
Body Protection Laboratory coat or gownA lab coat should be worn to protect the skin and personal clothing from contamination.[9]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilationIf there is a risk of generating aerosols or handling in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[6]

Operational Plans: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination.

Preparation and Handling
  • Consult the Safety Data Sheet (SDS): Before beginning any work, review the available SDS for this compound or its components.[6]

  • Work in a Well-Ventilated Area: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a fume hood, to minimize the potential for inhalation of vapors.[6][10]

  • Don Appropriate PPE: Before handling the chemical, put on all required PPE as outlined in Table 2.

  • Inspect the Container: Visually inspect the container for any damage or leaks before opening.

  • Dispensing: When dispensing the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a syringe.

  • Avoid Contamination: Use clean equipment to prevent cross-contamination.[11] Do not return unused material to the original container.

Storage

Proper storage is essential to maintain the integrity of this compound and to prevent accidental spills.

  • Temperature: Store this compound in a cool, dry, and well-ventilated area.[6] For long-term storage, refrigeration or freezing is often recommended for insect pheromones.[11]

  • Container: Keep the container tightly closed when not in use.[6]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[12]

Emergency Procedures

In the event of an emergency, follow these procedures.

Table 3: Emergency and First Aid Procedures for this compound

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][6] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Seek medical attention.
Inhalation Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance.[1] Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[13] Place the absorbed material into a suitable, labeled container for disposal.[6] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste:

    • Collect all unused this compound and any materials used for cleaning up spills (e.g., absorbent pads) in a clearly labeled, sealed, and compatible waste container.[10]

    • The waste can be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6]

    • Do not discharge this compound into sewer systems.[6]

  • Contaminated Labware and PPE:

    • Disposable items such as gloves and absorbent pads should be placed in a sealed bag and disposed of as chemical waste.

    • Reusable labware should be decontaminated by washing thoroughly with soap and water.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow for safely handling this compound and the decision-making process in case of an emergency.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Dispense this compound Dispense this compound Prepare Work Area->Dispense this compound Perform Experiment Perform Experiment Dispense this compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Figure 1. A standard workflow for handling this compound in a laboratory setting.

G Emergency Event Emergency Event Assess Situation Assess Situation Emergency Event->Assess Situation Is it a Spill? Is it a Spill? Assess Situation->Is it a Spill? Is it an Exposure? Is it an Exposure? Assess Situation->Is it an Exposure? Follow Spill Protocol Follow Spill Protocol Is it a Spill?->Follow Spill Protocol Yes Follow First Aid Protocol Follow First Aid Protocol Is it an Exposure?->Follow First Aid Protocol Yes Report Incident Report Incident Follow Spill Protocol->Report Incident Seek Medical Attention Seek Medical Attention Follow First Aid Protocol->Seek Medical Attention Seek Medical Attention->Report Incident

Figure 2. A decision-making diagram for emergency response to a this compound-related incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.